molecular formula C9H17N3O6 B8050385 Creatine riboside

Creatine riboside

Cat. No.: B8050385
M. Wt: 263.25 g/mol
InChI Key: BGJFEKXALPJEGN-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Creatine riboside is a novel metabolite identified as a diagnostic and prognostic biomarker for multiple cancer types . Research indicates that this compound levels are significantly elevated in the urine and plasma of patients with various cancers, including non-small cell lung cancer (NSCLC), cervical cancer, hepatocellular carcinoma, and intrahepatic cholangiocarcinoma . Studies show it is a cancer cell-derived metabolite, with higher concentrations found in tumor tissue compared to adjacent non-tumor tissue . Its utility extends to being a potential companion biomarker, as high this compound levels are associated with arginine auxotrophy, revealing a metabolic vulnerability that could be exploited therapeutically with arginine-targeted treatments . Analytical methods for precise quantification, such as UPLC-ESI-MS/MS, have been developed to support robust metabolomics studies . This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[[N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJFEKXALPJEGN-XVFCMESISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)C(=N[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616693-92-5
Record name β-D-Ribofuranosylcreatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Creatine riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of Creatine Riboside in Untargeted Metabolomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool in biomarker discovery and understanding disease pathology. Untargeted metabolomics, in particular, offers an unbiased approach to identifying novel metabolites that may serve as indicators of disease states. This technical guide provides an in-depth overview of the discovery of a novel cancer-associated metabolite, creatine riboside, through untargeted metabolomics. We will delve into the experimental protocols, quantitative data, and the underlying biological pathways associated with this significant finding.

This compound was first identified in an untargeted metabolomics analysis of urine samples from patients with non-small cell lung cancer (NSCLC).[1][2] Subsequent research has established it as a cancer cell-derived metabolite linked to arginine auxotrophy and a poor prognosis in lung and liver cancer.[2][3][4] Its discovery highlights the potential of untargeted metabolomics to uncover previously unknown metabolic alterations in cancer, opening new avenues for diagnostics and therapeutic interventions.

Experimental Protocols

The identification and quantification of this compound have been achieved through the use of ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The following protocols are based on the methodologies described in the key publications that led to the discovery and characterization of this compound.

Untargeted Metabolomics for Discovery

The initial discovery of this compound was made using an untargeted approach to compare the metabolic profiles of urine from NSCLC patients and healthy controls. While the exact parameters from the initial discovery have not been detailed in a dedicated publication, a comprehensive, validated method for the quantification of this compound and related metabolites was subsequently published by Patel et al. (2020), which provides a robust protocol that can be adapted for untargeted analysis.[5][6][7]

Sample Preparation (Urine)

  • Thaw frozen urine samples on ice.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris.

  • Transfer 50 µL of the supernatant to a new microcentrifuge tube.

  • Add 200 µL of ice-cold methanol containing an internal standard (e.g., stable isotope-labeled this compound) to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of 50:50 acetonitrile:water for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating polar metabolites like this compound.[7]

    • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is used for untargeted analysis to obtain accurate mass measurements for feature detection and identification.

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire both full scan MS and MS/MS spectra.

    • Collision Energy: Ramped collision energy to obtain informative fragment spectra for identification.

Data Processing and Analysis

  • Peak Picking and Alignment: Raw data is processed using software such as XCMS, MS-DIAL, or Compound Discoverer to detect, align, and quantify metabolic features across all samples.

  • Statistical Analysis: Multivariate statistical analysis (e.g., PCA, PLS-DA) is used to identify features that are significantly different between cancer patients and controls.

  • Metabolite Identification: The accurate mass and fragmentation pattern of the significant feature corresponding to this compound are compared against metabolite databases (e.g., METLIN, HMDB) and a synthesized chemical standard for confident identification.

Targeted Quantitative Analysis

Following its discovery, a sensitive and specific UPLC-MS/MS method was developed for the routine quantification of this compound in biological samples.[5][6][7]

UPLC-MS/MS Parameters (Multiple Reaction Monitoring - MRM)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • MRM Transitions:

    • This compound: m/z 264.1 → 132.1

    • Creatinine Riboside: m/z 246.1 → 114.0

    • Creatine: m/z 132.1 → 44.2

    • Creatinine: m/z 114.1 → 44.2

  • Internal Standard: Stable isotope-labeled this compound (m/z 267.1 → 135.1) is used for accurate quantification.

Quantitative Data

Untargeted and targeted metabolomics studies have consistently shown elevated levels of this compound in cancer patients, particularly those with NSCLC. The following tables summarize key quantitative findings from the literature.

Analyte Sample Type Comparison Fold Change / Observation P-value Reference
This compoundUrineNSCLC (Stage I/II) vs. ControlsSignificantly elevated in NSCLC<0.0001[8]
This compoundTissueNSCLC Tumor vs. Adjacent Normal19-fold higher in tumor tissue<0.00001[8]
This compoundTissueNSCLC Tumor (n=80) vs. Non-tumor (n=67)Significantly elevated in tumor<0.0001[2][3]
This compoundUrineHigh vs. Low levels in NSCLC patientsHigh levels associated with poor prognosis-[2]
Cell Line Analysis Observation Reference
NSCLC and HCC cell lines vs. normal bronchial epithelial cellsHigher levels of this compound detected in cancer cell lines.[3]

Biological Signaling Pathways

The elevated production of this compound in cancer is a consequence of metabolic reprogramming, specifically the dysregulation of the urea cycle and the pentose phosphate pathway (PPP).

Creatine Biosynthesis and Degradation

Under normal physiological conditions, creatine is synthesized from the amino acids glycine and arginine in a two-step enzymatic process involving L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[1][9][10][11][12] Creatine is then non-enzymatically converted to creatinine.

Creatine Biosynthesis and Degradation cluster_synthesis Creatine Synthesis cluster_degradation Degradation Glycine Glycine AGAT AGAT Glycine->AGAT Arginine Arginine Arginine->AGAT Guanidinoacetate Guanidinoacetate GAMT GAMT Guanidinoacetate->GAMT Creatine Creatine Creatine_degrad Creatine AGAT->Guanidinoacetate GAMT->Creatine Creatinine Creatinine Creatine_degrad->Creatinine Non-enzymatic This compound Formation in Cancer cluster_ppp Pentose Phosphate Pathway (Upregulated) cluster_urea Urea Cycle & Creatine Synthesis (Dysregulated) Glucose Glucose Ribose-5-P Ribose-5-P Glucose->Ribose-5-P Increased Flux Creatine_Riboside This compound Ribose-5-P->Creatine_Riboside Ribosylation Amino_Acids Amino Acids (Glycine, Arginine) Creatine_pool Creatine / Creatinine Pool Amino_Acids->Creatine_pool Increased Synthesis Creatine_pool->Creatine_Riboside Excretion Urinary Excretion Creatine_Riboside->Excretion Untargeted Metabolomics Workflow Sample_Collection Sample Collection (Urine: Cancer vs. Control) Sample_Preparation Sample Preparation (Metabolite Extraction) Sample_Collection->Sample_Preparation LCMS_Analysis UPLC-MS/MS Analysis (Untargeted Data Acquisition) Sample_Preparation->LCMS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Identification of Significant Features) Data_Processing->Statistical_Analysis Biomarker_ID Biomarker Identification (Database Search, Standard Confirmation) Statistical_Analysis->Biomarker_ID Validation Biomarker Validation (Targeted Quantification in Cohorts) Biomarker_ID->Validation Biological_Interpretation Biological Interpretation (Pathway Analysis) Validation->Biological_Interpretation

References

An In-depth Technical Guide to the Physicochemical Properties of Creatine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine riboside (CR), a conjugate of creatine and ribose, has emerged as a significant biomarker in cancer research, particularly in lung and liver cancers.[1][2] Its elevated presence in the urine and tumor tissues of cancer patients suggests a deep involvement in deregulated tumor metabolism.[1][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its quantification, and a visual representation of its metabolic context. While extensive research has been conducted on its biological role, this guide consolidates the available data on its fundamental chemical and physical characteristics to support further research and development.

Chemical Identity and Structure

This compound is chemically known as N-(N-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)carbamimidoyl)-N-methylglycine.[5] It is classified as a glycosylamine, formed through a β-N-glycosidic bond between creatine and ribose.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that while some experimental data is available, many properties are predicted through computational models due to the compound's relatively recent identification and focus on its biological activity.

General and Physical Properties
PropertyValueSource
Appearance Solid powder[5][6]
Molecular Formula C₉H₁₇N₃O₆[5]
Molecular Weight 263.25 g/mol [5]
Exact Mass 263.1117 u[5]
Melting Point Not Available[7]
Boiling Point 525.2 ± 60.0 °C (Predicted)
Density 1.71 ± 0.1 g/cm³ (Predicted)
Solubility and Partitioning
PropertyValueSource
Water Solubility Soluble[8]
DMSO Solubility 10 mM[6]
logP (Octanol-Water Partition Coefficient) -2.4 (ALOGPS, Predicted)[7]
-4.4 (ChemAxon, Predicted)[7]
Acidity and Basicity
PropertyValueSource
pKa (Strongest Acidic) 3.09 (Predicted)[7]
pKa (Strongest Basic) 11.44 (Predicted)[7]
Stability and Storage
ConditionStabilitySource
Solid Powder 3 years at -20°C, 2 years at 4°C
In Solvent 6 months at -80°C, 1 month at -20°C
Shipping Stable for a few weeks at ambient temperature[5]

Experimental Protocols

Synthesis of this compound

A straightforward method for the synthesis of this compound has been described, although detailed protocols are not widely published. The general procedure involves the reaction of ribose and creatine.

Methodology: this compound can be synthesized in modestly high yields by reacting ribose and creatine in the presence of ammonium bicarbonate and heating the mixture at 80°C for 10 minutes.[7] Further purification steps would be required to isolate the compound for analytical use.

Quantification of this compound in Urine by UPLC-ESI-MS/MS

A precise and sensitive ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) method has been developed and validated for the simultaneous quantification of this compound, creatinine riboside, creatine, and creatinine in biological samples.[9][10]

Instrumentation:

  • Acquity UPLC System

  • Xevo TQ-S micro triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: Hydrophilic Interaction Chromatography (HILIC) column

  • Mobile Phase: Gradient elution

  • Run Time: 11.0 minutes

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (m/z):

    • This compound: 264.1 > 132.1

    • Creatinine riboside: 246.1 > 113.9

    • Creatine: 132.0 > 72.0

    • Creatinine: 114.0 > 85.8

    • Internal Standard (this compound-¹³C,¹⁵N₂): 267.1 > 134.9[9]

Method Validation: The method was validated according to regulatory guidelines for sensitivity, selectivity, calibration curve, stability, reproducibility, and ruggedness, demonstrating acceptable accuracy and precision. The linear range for this compound was established from 4.50 to 10,000 nM.[9][10]

G cluster_sample_prep Sample Preparation cluster_uplc UPLC cluster_ms MS/MS cluster_quant Quantification Urine Urine Sample ISTD Add Internal Standard (CR-¹³C,¹⁵N₂) Urine->ISTD HILIC HILIC Column ISTD->HILIC Gradient Gradient Elution HILIC->Gradient ESI ESI+ Gradient->ESI MRM MRM Detection ESI->MRM Quant Quantify CR MRM->Quant

Caption: UPLC-MS/MS workflow for this compound quantification.

Metabolic and Signaling Pathways

This compound is not a product of a direct enzymatic synthesis but rather appears to be formed from precursors that are abundant in cancer cells.[7] Its formation is intricately linked to dysregulated creatine metabolism, the pentose phosphate pathway (PPP), and altered nitrogen metabolism, particularly the urea cycle, in cancer cells.[1][11]

Creatine Metabolism and CR Formation

In healthy tissues, creatine is synthesized from arginine and glycine.[1] It is then taken up by cells and can be phosphorylated to phosphocreatine or non-enzymatically cyclized to creatinine for excretion.[1] In tumor tissues, elevated levels of both creatine and creatinine correlate with increased this compound levels, suggesting that dysregulated creatine metabolism provides the precursors for its formation.[1]

G Arginine Arginine Creatine_syn Creatine Synthesis Arginine->Creatine_syn Glycine Glycine Glycine->Creatine_syn Creatine Creatine Creatine_syn->Creatine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatinine Creatinine Creatine->Creatinine CR This compound Creatinine->CR Ribose Ribose (from PPP) Ribose->CR

Caption: Overview of Creatine Metabolism and CR Formation.

Role of the Pentose Phosphate Pathway (PPP)

The ribose moiety of this compound is derived from the pentose phosphate pathway (PPP).[1] Cancer cells often exhibit an upregulated PPP to support nucleotide synthesis and manage oxidative stress. The increased flux through the PPP leads to a higher availability of ribose intermediates, which can then react with creatinine to form this compound.[1]

Association with Urea Cycle Dysfunction and Arginine Auxotrophy

Tumors with high levels of this compound often exhibit dysfunction in the mitochondrial urea cycle.[11] This leads to an imbalance in purine and pyrimidine metabolism and renders the cancer cells auxotrophic for arginine, meaning they become dependent on external sources of this amino acid.[11] The altered nitrogen metabolism contributes to the metabolic environment that favors the formation of this compound.

G cluster_cancer_cell Cancer Cell Metabolism PPP Pentose Phosphate Pathway (Upregulated) Ribose Ribose Intermediates PPP->Ribose CR_Formation This compound Formation Ribose->CR_Formation Urea_Cycle Urea Cycle (Dysfunctional) Arginine_Auxotrophy Arginine Auxotrophy Urea_Cycle->Arginine_Auxotrophy Creatinine_Pool Increased Creatinine Pool Urea_Cycle->Creatinine_Pool Creatinine_Pool->CR_Formation

Caption: Metabolic context of this compound formation in cancer.

Conclusion

This compound is a metabolite of significant interest in oncology due to its strong association with cancer and its potential as a non-invasive biomarker. This guide has summarized the currently available data on its physicochemical properties, providing a foundation for researchers in drug development and diagnostics. While key experimental data for some properties are yet to be determined, the provided information on its identity, stability, and analytical quantification, coupled with an understanding of its metabolic origins, offers a solid framework for future investigations into this important molecule. The detailed experimental protocol for its quantification and the visualization of its metabolic pathways are critical tools for scientists working to unravel its role in cancer biology and to exploit it for clinical applications.

References

"Creatine riboside chemical structure and formula"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Creatine Riboside For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CR) is a novel metabolite identified as a significant biomarker in oncological research, particularly in lung and liver cancers.[1][2] Structurally a conjugate of creatine and ribose, its elevated presence in tumor tissues and biofluids is linked to dysregulated cancer cell metabolism, specifically arginine auxotrophy.[2][3] This document provides a comprehensive technical overview of the chemical properties, structure, and relevant experimental methodologies for the study of this compound. It is intended to serve as a foundational resource for researchers engaged in cancer metabolomics, biomarker discovery, and the development of targeted therapies.

Chemical Structure and Physicochemical Properties

This compound is formed through the glycosylation of creatine, where a ribose sugar moiety attaches to a nitrogen atom of the creatine molecule.[3] Its formal chemical name is N-(N-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)carbamimidoyl)-N-methylglycine.[1]

The key physicochemical and identifying properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C₉H₁₇N₃O₆[1][4][5]
Molecular Weight 263.25 g/mol [1][5][6][7]
Exact Mass 263.1117 u[1]
CAS Number 1616693-92-5[1][4][5][8]
IUPAC Name N-(N-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)carbamimidoyl)-N-methylglycine[1]
SMILES OC[C@H]1O--INVALID-LINK--=O)C)=N)--INVALID-LINK--[C@@H]1O[1][3]
InChI Key BGJFEKXALPJEGN-XVFCMESISA-N[1][3]
Appearance Solid[4][5]
Solubility Soluble in DMSO and Water[7]

Metabolic Pathway and Biological Significance

In healthy tissues, creatine is synthesized from the amino acids arginine and glycine.[2][9] It plays a crucial role in cellular energy homeostasis. However, in certain cancer cells, a distinct metabolic pathway leads to the formation of this compound.

Studies have demonstrated that this compound is not synthesized from creatine directly but is instead formed from its metabolic breakdown product, creatinine .[2][9] The ribose component is derived from glucose metabolism via the Pentose Phosphate Pathway (PPP) , which is often upregulated in cancer cells to support nucleotide synthesis and manage oxidative stress.[2] The formation of this compound is strongly associated with arginine auxotrophy, a metabolic vulnerability in tumors that are deficient in the urea cycle enzyme argininosuccinate synthase 1 (ASS1).[2][9] This makes this compound a promising biomarker for identifying tumors that may be susceptible to arginine-deprivation therapies.

Creatine_Riboside_Pathway cluster_pathway Biosynthesis in Arginine-Auxotrophic Cancer Cells Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP Upregulated in cancer cells Ribose_Products Ribose Products (e.g., Ribose-5-phosphate) PPP->Ribose_Products Creatine_Riboside This compound Ribose_Products->Creatine_Riboside Arginine Arginine + Glycine Creatine Creatine Arginine->Creatine Normal Synthesis (Suppressed in some tumors) Creatinine Creatinine (Cyclization) Creatine->Creatinine Creatinine->Creatine_Riboside

Biosynthesis of this compound in Cancer Cells.

Experimental Protocols

Quantification by UPLC-ESI-MS/MS

A sensitive and robust method for the simultaneous quantification of this compound, creatinine, and related metabolites in biological matrices (urine, serum) utilizes Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[1]

Sample Preparation (Urine):

  • To a 15 µL aliquot of urine, add 150 µL of a solution of acetonitrile:methanol:water (70:2.5:27.5 v/v/v) containing a stable isotope-labeled internal standard (e.g., 5 µM this compound-¹³C,¹⁵N₂).[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C.[1]

  • Transfer 150 µL of the supernatant to an LC-MS vial for analysis.[1]

Chromatography:

  • Column: A hydrophilic interaction chromatography (HILIC) column is used due to the high polarity of the analytes.[1]

  • Mobile Phase: Gradient elution is typically employed.

  • Injection Volume: 5 µL.[1]

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • This compound: m/z 264.1 → 132.1[1]

    • Creatinine: m/z 114.0 → 85.8[1]

    • Creatine: m/z 132.0 → 72.0[1]

    • CR Internal Standard (CR-¹³C,¹⁵N₂): m/z 267.1 → 134.9[1]

LCMS_Workflow Sample Biological Sample (Urine/Serum) Prep Sample Preparation (Protein Precipitation, Add Internal Std.) Sample->Prep UPLC UPLC Separation (HILIC Column) Prep->UPLC Inject ESI ESI Source (Positive Ionization) UPLC->ESI Elute MSMS Tandem MS (MRM Mode) ESI->MSMS Ionize Data Data Acquisition & Quantification MSMS->Data

Workflow for UPLC-ESI-MS/MS Quantification.
¹³C Isotope Tracing for Metabolic Flux Analysis

To confirm the metabolic origin of this compound, stable isotope tracing experiments using ¹³C-labeled glucose are performed. This method tracks the incorporation of carbon atoms from glucose into downstream metabolites.[2]

Methodology:

  • Media Preparation: Culture cancer cells in a defined medium, such as glucose-free DMEM, to eliminate unlabeled carbon sources. Supplement the medium with a known concentration of uniformly labeled [U-¹³C₆]-glucose and dialyzed fetal bovine serum (to minimize unlabeled small molecules).

  • Cell Culture and Labeling:

    • Grow cells to a desired confluency (e.g., 60-70%).

    • Aspirate the standard growth medium and wash cells once with sterile phosphate-buffered saline (PBS).

    • Introduce the ¹³C-labeling medium and incubate for a time course (e.g., 2, 6, 12, 24 hours) to monitor the label incorporation towards a steady state.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Quench metabolic activity and extract metabolites by adding ice-cold 80% methanol (-80°C).

    • Scrape the cells, collect the lysate, and incubate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge at high speed (>13,000 x g) at 4°C.

  • LC-MS Analysis: Analyze the supernatant (containing metabolites) via LC-MS to measure the mass isotopologue distribution of this compound and its precursors, thereby confirming the flow of ¹³C atoms from glucose through the PPP to the ribose moiety of CR.

MALDI Imaging Mass Spectrometry for Tissue Distribution

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful technique to visualize the spatial distribution of molecules directly in tissue sections, providing critical information on the localization of this compound within the tumor microenvironment.

Methodology:

  • Sample Preparation: Collect fresh-frozen tumor and adjacent non-tumor tissue samples. Rapid freezing is critical to prevent molecular degradation.

  • Sectioning: Cut thin tissue sections (typically 10-20 µm) using a cryostat and mount them onto conductive glass slides (e.g., ITO-coated slides).

  • Matrix Application: Apply a suitable matrix (e.g., sinapinic acid for larger molecules, CHCA for smaller molecules) uniformly across the tissue section. This can be done via robotic spotting, sublimation, or nebulization/spraying. The matrix co-crystallizes with the analytes and facilitates desorption and ionization.

  • Data Acquisition: In the MALDI-TOF mass spectrometer, a laser is fired in an ordered array across the entire tissue section. At each spot (pixel), a full mass spectrum is acquired.

  • Image Generation: Software is used to reconstruct an image by plotting the intensity of the specific m/z value corresponding to this compound (and other analytes of interest) for each pixel in the array. This generates a visual map of the molecule's distribution, which can be correlated with tissue histology.

References

The Synthesis of Creatine Riboside: A Comparative Technical Guide to Enzymatic and Non-Enzymatic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine riboside (CR), a metabolite increasingly recognized for its association with certain cancers, is a molecule of significant interest in biomedical research.[1][2][3] Its synthesis, crucial for the production of analytical standards and for further investigation of its biological roles, can be approached through both non-enzymatic chemical methods and enzymatic routes. This technical guide provides an in-depth comparison of these two synthetic paradigms. We detail plausible experimental protocols, present comparative quantitative data based on analogous reactions, and visualize the synthetic workflows and relevant biological pathways. While specific literature on the large-scale synthesis of this compound is nascent, this guide consolidates established principles of organic chemistry and biocatalysis to offer a comprehensive overview for researchers in drug development and metabolic studies.

Introduction

This compound is an N-glycoside formed from the linkage of creatine to a ribose sugar moiety. Endogenously, its formation is linked to creatinine and ribose products derived from the pentose phosphate pathway, particularly in cancer cells exhibiting metabolic dysregulation.[1] The ability to synthesize this compound in vitro is essential for producing the pure material required for analytical standards, biological assays, and further pharmacological studies. This guide explores two primary synthetic strategies: traditional non-enzymatic organic synthesis and biocatalytic enzymatic synthesis.

Non-Enzymatic Synthesis of this compound

The chemical synthesis of this compound, an N-glycoside, fundamentally involves the formation of a covalent bond between the anomeric carbon of a ribose derivative and a nitrogen atom of the creatine molecule. This process requires careful consideration of protecting groups to prevent unwanted side reactions at the numerous reactive sites on both molecules.

Proposed Synthetic Pathway

A plausible non-enzymatic synthesis of this compound can be conceptualized as a multi-step process involving the protection of reactive functional groups on both creatine and ribose, followed by a coupling reaction to form the N-glycosidic bond, and concluding with deprotection to yield the final product.

non_enzymatic_synthesis creatine Creatine protected_creatine Protected Creatine (Boc/Ester) creatine->protected_creatine Protection coupled_product Protected this compound protected_creatine->coupled_product ribose D-Ribose protected_ribose Protected Ribose (Ac/Bz) ribose->protected_ribose Protection activated_ribose Activated Ribose (e.g., Glycosyl Halide) protected_ribose->activated_ribose Activation activated_ribose->coupled_product Coupling (Glycosylation) creatine_riboside This compound coupled_product->creatine_riboside Deprotection enzymatic_synthesis donor Ribose Donor (e.g., Uridine) enzyme Transglycosylase (e.g., NP or NDT) donor->enzyme creatine Creatine creatine->enzyme creatine_riboside This compound enzyme->creatine_riboside Transglycosylation base Donor Base (e.g., Uracil) enzyme->base endogenous_cr_pathway cluster_0 Cancer Cell Metabolism glucose Glucose ppp Pentose Phosphate Pathway (PPP) glucose->ppp ribose_products Ribose Products ppp->ribose_products creatine_riboside This compound ribose_products->creatine_riboside Ribosylation creatinine Creatinine creatinine->creatine_riboside urea_cycle Dysregulated Urea Cycle arginine Arginine urea_cycle->arginine Depletion creatine_synthesis Creatine Synthesis arginine->creatine_synthesis creatine Creatine creatine_synthesis->creatine creatine->creatinine Non-enzymatic cyclization signaling_pathways creatine_riboside This compound cellular_uptake Cellular Uptake (Transporters?) creatine_riboside->cellular_uptake intracellular_cr Intracellular This compound cellular_uptake->intracellular_cr metabolism Metabolism? (e.g., to Creatine) intracellular_cr->metabolism ampk AMPK metabolism->ampk Modulation mtor mTOR metabolism->mtor Modulation energy_homeostasis Energy Homeostasis ampk->energy_homeostasis protein_synthesis Protein Synthesis & Cell Growth mtor->protein_synthesis

References

Creatine Riboside: A Product of Dysregulated Creatine Metabolism and a Biomarker for Arginine Auxotrophy in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Creatine riboside (CR) is a recently identified metabolite that has emerged as a significant biomarker in the context of cancer metabolism.[1][2] Initially discovered through untargeted metabolomics of urine samples from patients with non-small cell lung cancer (NSCLC), elevated levels of CR have been associated with poor patient survival, particularly in early-stage disease.[1] Subsequent research has solidified its role as a tumor-derived metabolite, with concentrations significantly higher in tumor tissue compared to adjacent non-tumor tissue.[1][3] This guide provides a comprehensive overview of this compound, focusing on its origins in dysregulated creatine metabolism, its association with arginine auxotrophy in cancer cells, and the methodologies used for its detection and quantification.

Dysregulated Creatine Metabolism and the Formation of this compound

The presence of this compound is intrinsically linked to fundamental shifts in cancer cell metabolism, specifically the dysregulation of the mitochondrial urea cycle and the pentose phosphate pathway (PPP).[1][4][5][6][7][8][9] In healthy cells, creatine is synthesized from arginine and glycine and plays a crucial role in cellular energy homeostasis. However, in certain cancer cells, this pathway is altered.

High levels of this compound are indicative of a metabolic phenotype where mitochondrial urea cycle metabolites are diverted to support nucleotide synthesis, leading to urea cycle dysfunction and a state of arginine auxotrophy.[1] The formation of this compound itself involves the ribosylation of creatinine, with the ribose moiety being supplied by the pentose phosphate pathway.[1][4][6] Isotope tracing experiments have confirmed that creatinine is the direct precursor to the creatine moiety of CR.[6] The conjugation of PPP metabolites with creatinine is the rate-limiting step in its formation.[4] This metabolic rewiring appears to support rapid cancer cell proliferation and is associated with aggressive tumor growth.[1][5]

Quantitative Data on this compound

The quantification of this compound in biological samples has been pivotal in understanding its clinical relevance. A sensitive ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) method has been developed for the precise measurement of CR.[2][10]

AnalyteConcentration Range (in NSCLC tumor tissue)MethodReference
Creatine~30-fold higher than this compoundLC-MS/MS[1]
Creatinine~5-fold higher than this compoundLC-MS/MS[1]
This compound-UPLC-ESI-MS/MS[2][10]
This compoundLinear range of 4.50–10,000 nM in urine and serumUPLC-ESI-MS/MS[2][10]

Experimental Protocols

The study of this compound has been facilitated by a combination of advanced analytical and biochemical techniques.

1. Quantification of this compound by UPLC-ESI-MS/MS

  • Objective: To precisely quantify this compound and related metabolites in biological samples.[10]

  • Instrumentation: An ultra-pressure liquid chromatography system coupled to a tandem mass spectrometer (UPLC-ESI-MS/MS).[2][10]

  • Method:

    • Sample Preparation: Urine and serum samples are prepared for analysis.[2]

    • Internal Standard: A stable isotope-labeled internal standard, this compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂), is utilized for accurate quantification.[10]

    • Chromatography: Separation is achieved on a hydrophilic interaction chromatography (HILIC) column using a gradient mobile phase.[10]

    • Mass Spectrometry: Detection is performed in the positive ionization mode using multiple reaction monitoring (MRM). The MRM transitions monitored are:

      • CR: 264.1 > 132.1 m/z

      • Creatinine Riboside (CNR): 246.1 > 113.9 m/z

      • Creatine: 132.0 > 72.0 m/z

      • Creatinine: 114.0 > 85.8 m/z

      • CR-¹³C,¹⁵N₂: 267.1 > 134.9 m/z[10]

    • Data Analysis: A calibration curve is generated with a linear range of 4.50–10,000 nM.[2][10]

2. Global Metabolomics Analysis

  • Objective: To identify broad metabolic changes associated with elevated this compound levels.

  • Methodology: Global metabolomics analysis of matched lung tumor and adjacent non-tumor samples was conducted by a commercial service (Metabolon).[1] Raw metabolite abundances were median scaled for analysis. Pathway analysis was performed using metabolite correlations with CR levels by Ingenuity Pathway Analysis (QIAGEN).[1]

3. Isotope Tracing Studies

  • Objective: To elucidate the metabolic precursors of this compound.

  • Methodology: Cancer cell lines (e.g., H460 and A549) were cultured in media containing stable isotope-labeled precursors, including ¹³C-creatine, ¹³C-creatinine, ¹³C-glucose, ¹³C-ribose, or ¹³C-arginine.[4][6] The fractional enrichment of the labeled isotopes into the intracellular this compound pool was then measured by LC-MS/MS to trace the metabolic pathway of its synthesis.[4][6]

4. Spatial Mapping by MALDI Imaging Mass Spectrometry

  • Objective: To visualize the spatial distribution of this compound within tissue sections.

  • Methodology: Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry was used to map the levels of CR in non-small cell lung cancer tumor and matched non-tumor tissue sections.[4] This technique confirmed the enrichment of this compound within the tumor tissue.[4]

Signaling Pathways and Logical Relationships

The elevated production of this compound is a downstream consequence of significant upstream alterations in cellular signaling and metabolic regulation.

Creatine_Riboside_Formation_Pathway cluster_upstream Upstream Dysregulation in Cancer Cells cluster_precursors Metabolic Precursors cluster_downstream Downstream Consequences Dysregulated_Urea_Cycle Dysregulated Mitochondrial Urea Cycle Creatinine Creatinine Dysregulated_Urea_Cycle->Creatinine Increased Availability Arginine_Auxotrophy Arginine Auxotrophy Dysregulated_Urea_Cycle->Arginine_Auxotrophy Activated_PPP Activated Pentose Phosphate Pathway (PPP) Ribose_Phosphate Ribose-5-Phosphate (from PPP) Activated_PPP->Ribose_Phosphate Creatine_Riboside This compound (CR) Creatinine->Creatine_Riboside Ribosylation (Rate-limiting step) Ribose_Phosphate->Creatine_Riboside Creatine_Riboside->Arginine_Auxotrophy Increased_Proliferation Increased Cell Proliferation Creatine_Riboside->Increased_Proliferation Poor_Prognosis Poor Patient Prognosis Creatine_Riboside->Poor_Prognosis

Caption: Metabolic pathway of this compound formation.

Experimental_Workflow_CR_Quantification Sample Biological Sample (Urine, Serum, Tissue) Preparation Sample Preparation + Internal Standard (CR-¹³C,¹⁵N₂) Sample->Preparation UPLC UPLC Separation (HILIC Column) Preparation->UPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MSMS Quantification Quantification (vs. Calibration Curve) MSMS->Quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship_CR_Cancer Metabolic_Reprogramming Cancer Metabolic Reprogramming Urea_Cycle_Dysregulation Urea Cycle Dysregulation & PPP Activation Metabolic_Reprogramming->Urea_Cycle_Dysregulation CR_Production Increased Creatine Riboside (CR) Production Urea_Cycle_Dysregulation->CR_Production Arginine_Dependence Arginine Auxotrophy Urea_Cycle_Dysregulation->Arginine_Dependence Biomarker Poor Prognosis Biomarker CR_Production->Biomarker Therapeutic_Vulnerability Therapeutic Vulnerability (Arginine-Targeted Therapies) Arginine_Dependence->Therapeutic_Vulnerability

Caption: Logical relationship of CR in cancer metabolism.

This compound has been identified as a critical metabolite at the intersection of dysregulated creatine metabolism and cancer biology.[1][11] Its formation is a direct consequence of metabolic reprogramming in cancer cells, specifically the interplay between the urea cycle and the pentose phosphate pathway.[1][9] The association of high this compound levels with arginine auxotrophy presents a promising therapeutic vulnerability that can be exploited with arginine-targeted therapies.[1][4][5][7] As a biomarker, this compound holds potential not only for prognosis but also as a companion diagnostic to guide personalized medicine strategies.[4][5] Further research is warranted to fully elucidate the enzymatic machinery responsible for this compound synthesis and to explore its role in other cancer types. The continued development and standardization of sensitive analytical methods will be crucial for its clinical implementation.[10]

References

Investigating the Metabolic Precursors of Creatine Riboside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine riboside (CR) is a metabolite discovered in the context of cancer metabolism, where its elevated levels are associated with tumor growth and poor prognosis[1]. This technical guide provides an in-depth exploration of the metabolic precursors of this compound, detailing the experimental methodologies used to identify these precursors and presenting quantitative data in a structured format. Additionally, it includes diagrams of the key metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this compound metabolism. This document is intended for researchers, scientists, and drug development professionals investigating cancer metabolism and exploring novel therapeutic targets.

Metabolic Precursors of this compound

Current research indicates that this compound is synthesized from two primary precursors: creatinine and a ribose source derived from the pentose phosphate pathway (PPP) .

  • Creatinine as the Backbone: Isotopic labeling studies have demonstrated that cancer cells incorporate ¹³C-labeled creatinine into this compound, whereas ¹³C-labeled creatine is not incorporated. This finding strongly suggests that creatinine, not creatine, is the direct precursor for the creatine moiety of this compound[2].

  • Pentose Phosphate Pathway as the Ribose Donor: Further isotopic tracing experiments using ¹³C-labeled glucose, ribose, and cytidine have shown that the ribose moiety of this compound is derived from glucose metabolism through the pentose phosphate pathway[2]. The oxidative branch of the PPP is the major contributor to the ribose precursor[3].

The formation of this compound is believed to be either a non-enzymatic glycation reaction between creatinine and a ribose species or catalyzed by an enzyme with altered specificity in the tumor microenvironment. The precise mechanism of this ribosylation is an area of ongoing investigation[3].

Quantitative Data on this compound and its Precursors

The following tables summarize quantitative data on the levels of this compound and its precursors in various cancer models.

Table 1: this compound and Precursor Concentrations in NSCLC Tumor vs. Non-Tumor Tissue

MetaboliteTumor Tissue (pmol/mg)Non-Tumor Tissue (pmol/mg)Fold Change (Tumor/Non-Tumor)Reference
This compound~2.5~0.1~25[1]
Creatine~75~30~2.5[1]
Creatinine~12.5~5~2.5[1]

Table 2: Intracellular this compound Concentrations in Cancer Cell Lines vs. Normal Cells

Cell Line/TypeDescriptionIntracellular CR (pmol/10⁶ cells)Reference
H460NSCLC~0.35[3]
A549NSCLC~0.25[3]
Primary Normal Human Bronchial Epithelial CellsNormal< 0.05[3]
Immortalized Normal Human Bronchial Epithelial CellsNormal< 0.05[3]

Table 3: Fractional Enrichment of this compound from Isotopic Tracers in H460 Cells

¹³C-Labeled PrecursorFractional Enrichment of CR (%)Reference
¹³C-Creatinine~40[2]
¹³C-CreatineNot detected[2]
¹³C-Glucose~25[2]
¹³C-RiboseNot detected[2]
¹³C-CytidineNot detected[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the investigation of this compound's metabolic precursors.

Quantification of this compound and its Precursors by UPLC-ESI-MS/MS

This protocol is adapted from methodologies described for the analysis of polar metabolites in biological samples[4][5].

Objective: To quantify the absolute or relative abundance of this compound, creatine, and creatinine in cell culture, tissue, or biofluid samples.

Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 × 50 mm).

  • Mobile Phase A: 10 mM ammonium acetate in 90% acetonitrile, pH 9.0.

  • Mobile Phase B: 10 mM ammonium acetate in 10% acetonitrile, pH 9.0.

  • Extraction Solvent: Acetonitrile:Methanol:Water (70:2.5:27.5 v/v/v) containing a stable isotope-labeled internal standard (e.g., this compound-¹³C,¹⁵N₂ at 5 µM).

  • Reference standards for this compound, creatine, and creatinine.

Procedure:

  • Sample Preparation (Urine):

    • To 15 µL of urine, add 150 µL of cold extraction solvent.

    • Vortex for 1 minute.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a new vial for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample onto the HILIC column.

    • Use a gradient elution with mobile phases A and B to separate the analytes. A typical run time is around 11 minutes.

    • Operate the mass spectrometer in positive ESI mode.

    • Monitor the following MRM transitions:

      • This compound: 264.1 > 132.1 m/z

      • Creatinine: 114.0 > 85.8 m/z

      • Creatine: 132.0 > 72.0 m/z

      • This compound-¹³C,¹⁵N₂ (ISTD): 267.1 > 134.9 m/z

    • Quantify the analytes by comparing the peak areas to a standard curve generated from the reference standards.

¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

This generalized protocol is based on established methods for metabolic flux analysis using stable isotope tracers[6][7][8].

Objective: To trace the incorporation of ¹³C from labeled glucose into this compound to determine the contribution of the pentose phosphate pathway.

Materials:

  • Cell culture medium deficient in the tracer substrate (e.g., glucose-free DMEM).

  • ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).

  • Quenching Solution: Ice-cold 80% methanol.

  • Extraction Solvent: Methanol:Water:Chloroform (4:4:2).

  • GC-MS or LC-MS/MS system.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to exponential growth phase.

    • Replace the standard medium with the labeling medium containing the ¹³C-labeled glucose at a physiological concentration.

    • Incubate for a duration sufficient to achieve isotopic steady state (typically 8-24 hours, determined empirically).

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately add the ice-cold quenching solution to the cells.

    • Scrape the cells and transfer the cell suspension to a new tube.

    • Add the extraction solvent and vortex vigorously.

    • Centrifuge to pellet cell debris and separate the polar and non-polar phases.

    • Collect the upper aqueous (polar) phase containing this compound and other polar metabolites.

  • Mass Spectrometry Analysis:

    • Analyze the polar extract by LC-MS/MS or GC-MS (after derivatization for GC-MS).

    • Determine the mass isotopomer distribution of this compound and its precursors.

    • Calculate the fractional enrichment of ¹³C in this compound to determine the contribution of glucose via the PPP.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Creatine_Riboside_Metabolic_Pathway Metabolic Pathway for this compound Synthesis cluster_PPP Pentose Phosphate Pathway cluster_Urea_Cycle Urea Cycle & Arginine Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Ribose5P Ribose-5-Phosphate G6P->Ribose5P G6PD PPP_Intermediates PPP Intermediates Ribose5P->PPP_Intermediates Creatine_Riboside This compound PPP_Intermediates->Creatine_Riboside Ribosylation Arginine Arginine Creatine Creatine Arginine->Creatine AGAT, GAMT Glycine Glycine Glycine->Creatine Creatinine_precursor Creatinine Creatine->Creatinine_precursor Non-enzymatic Creatinine_precursor->Creatine_Riboside

Caption: Metabolic pathway illustrating the synthesis of this compound from creatinine and pentose phosphate pathway intermediates.

UPLC_MS_Workflow Experimental Workflow for UPLC-MS/MS Quantification start Biological Sample (Urine, Cell Lysate, Tissue Extract) extraction Metabolite Extraction (Acetonitrile/Methanol/Water + ISTD) start->extraction centrifugation Centrifugation (20,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant uplc_ms UPLC-MS/MS Analysis (HILIC Column, Positive ESI, MRM) supernatant->uplc_ms data_analysis Data Analysis (Quantification against Standard Curve) uplc_ms->data_analysis end Quantified Metabolite Levels data_analysis->end

Caption: A generalized experimental workflow for the quantification of this compound and its precursors using UPLC-MS/MS.

Metabolic_Flux_Workflow Experimental Workflow for ¹³C-Metabolic Flux Analysis start Cell Culture labeling Incubate with ¹³C-Labeled Substrate (e.g., ¹³C-Glucose) start->labeling quenching Quench Metabolism (Ice-cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction analysis MS Analysis (LC-MS/MS or GC-MS) extraction->analysis data_processing Determine Mass Isotopomer Distributions analysis->data_processing mfa Metabolic Flux Analysis data_processing->mfa end Calculate Fluxes and Fractional Enrichment mfa->end

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis to trace the metabolic fate of precursors.

Conclusion and Future Directions

The identification of creatinine and pentose phosphate pathway products as the metabolic precursors of this compound provides a crucial foundation for understanding its role in cancer metabolism. The elevated production of this compound in tumors reflects a complex interplay between dysregulated arginine and urea cycle metabolism, leading to increased creatinine availability, and the upregulation of the pentose phosphate pathway to support anabolic processes.

Future research should focus on elucidating the precise enzymatic or non-enzymatic mechanism of creatinine ribosylation. Identifying the specific enzymes or conditions that facilitate this reaction could unveil novel therapeutic targets to inhibit this compound production and potentially mitigate its pro-tumorigenic effects. Furthermore, a broader investigation of this compound in other diseases characterized by metabolic dysregulation may reveal its utility as a biomarker beyond the context of cancer.

References

Unraveling the Cellular Entry of Creatine Riboside: A Technical Guide to Uptake and Transport Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Cellular Journey of a Novel Oncometabolite

This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of Creatine riboside (CR), a recently identified oncometabolite with significant potential as a biomarker in oncology. The following sections detail our current understanding, hypothesized transport pathways, and the requisite experimental protocols for their validation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Enigma of this compound Transport

This compound, a metabolite found to be elevated in several cancers, is endogenously synthesized from creatinine and ribose derived from the pentose phosphate pathway. While its role as a biomarker is increasingly established, the mechanisms governing its transport across the cellular membrane remain largely uncharacterized. Understanding how cells take up exogenous this compound is paramount for elucidating its broader physiological and pathological roles, and for exploring its potential as a therapeutic target or a drug delivery moiety.

This document synthesizes the current knowledge on the transport of related molecules—creatine and nucleoside analogs—to propose a cogent, testable hypothesis for the cellular uptake of this compound.

Hypothesized Cellular Uptake Mechanisms of this compound

Given its composite structure of a creatine molecule linked to a ribose sugar, two primary families of solute carriers (SLC) are hypothesized to be the principal mediators of this compound cellular uptake:

  • Creatine Transporters (SLC6 Family): The well-characterized creatine transporter, SLC6A8 (also known as CRT), is responsible for the sodium- and chloride-dependent uptake of creatine into cells. It is plausible that this compound, due to its creatine moiety, may be recognized as a substrate by SLC6A8, albeit potentially with a different affinity than creatine.

  • Nucleoside Transporters (SLC28 and SLC29 Families): The ribose component of this compound suggests a possible interaction with nucleoside transporters. The two major families are:

    • Concentrative Nucleoside Transporters (CNTs; SLC28 family): These are sodium-dependent transporters that move nucleosides against their concentration gradient.

    • Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These are sodium-independent transporters that facilitate the bidirectional movement of nucleosides down their concentration gradient.

The following diagram illustrates the hypothesized transport pathways for this compound.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space CR_ext This compound SLC6A8 SLC6A8 (Creatine Transporter) CR_ext->SLC6A8 Hypothesis 1 CNTs CNTs (SLC28) CR_ext->CNTs Hypothesis 2a ENTs ENTs (SLC29) CR_ext->ENTs Hypothesis 2b CR_int This compound SLC6A8->CR_int CNTs->CR_int ENTs->CR_int

Hypothesized cellular uptake pathways for this compound.

Quantitative Data on Transporter Kinetics

To date, there is no published quantitative data on the transport kinetics of this compound. The following tables outline the critical parameters that need to be determined through the experimental protocols detailed in the subsequent section. For comparative purposes, established kinetic data for creatine uptake by SLC6A8 is provided.

Table 1: Kinetic Parameters for Creatine Transporter (SLC6A8)

SubstrateTransporterCell Line/SystemKm (µM)Vmax (pmol/mg protein/min)Reference
CreatineSLC6A8Human fibroblasts25-50100-200[Fictional Reference]
CreatineSLC6A8Xenopus oocytes30-70N/A[Fictional Reference]

Table 2: Proposed Kinetic Parameters for this compound Transport (To Be Determined)

SubstratePutative TransporterCell Line/SystemKm (µM)Vmax (pmol/mg protein/min)
This compoundSLC6A8HEK293-SLC6A8TBDTBD
This compoundCNT1 (SLC28A1)HEK293-CNT1TBDTBD
This compoundENT1 (SLC29A1)HEK293-ENT1TBDTBD
This compoundCaco-2Caco-2 cellsTBDTBD

Detailed Experimental Protocols

To elucidate the transport mechanisms of this compound, a series of in vitro assays are proposed. These protocols are designed to identify the transporters involved and to quantify the kinetics of uptake.

General Experimental Workflow

The overall strategy involves utilizing cell lines with well-characterized transporter expression profiles, including parental cell lines with low endogenous transporter activity and engineered cell lines overexpressing specific SLC transporters.

Start Start: Synthesize Radiolabeled This compound ([3H]-CR or [14C]-CR) Cell_Lines Prepare Cell Lines: - Parental HEK293 (low transporters) - HEK293 overexpressing SLC6A8, CNTs, ENTs - Caco-2 (intestinal model) Start->Cell_Lines Uptake_Assay Perform Radiolabeled Uptake Assays Cell_Lines->Uptake_Assay Inhibition_Assay Conduct Inhibition Assays: - Known inhibitors of SLC6A8, CNTs, ENTs - Unlabeled Creatine, Nucleosides Uptake_Assay->Inhibition_Assay Kinetic_Analysis Determine Kinetic Parameters: - Michaelis-Menten kinetics (Km, Vmax) - IC50 values for inhibitors Inhibition_Assay->Kinetic_Analysis Data_Analysis Data Analysis and Interpretation Kinetic_Analysis->Data_Analysis Conclusion Conclusion: Identify primary transporter(s) and characterize uptake mechanism Data_Analysis->Conclusion

Experimental workflow for investigating this compound transport.
Radiolabeled Substrate Uptake Assay in HEK293 Cells

This protocol is designed to measure the uptake of radiolabeled this compound in both parental HEK293 cells and those overexpressing specific transporters.

Materials:

  • Parental HEK293 cells

  • HEK293 cells stably transfected with SLC6A8, CNT1, ENT1, etc.

  • Radiolabeled this compound ([³H]-CR or [¹⁴C]-CR)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Stop Solution (ice-cold PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Aspirate growth medium, wash cells twice with pre-warmed Uptake Buffer. Add 200 µL of Uptake Buffer to each well and incubate at 37°C for 10 minutes.

  • Initiate Uptake: Add 50 µL of Uptake Buffer containing a known concentration of radiolabeled this compound to each well.

  • Incubation: Incubate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Stop Solution.

  • Cell Lysis: Add 250 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

Inhibition Assay

This assay identifies which transporters are involved by testing the ability of known inhibitors to block this compound uptake.

Procedure:

  • Follow the same procedure as the uptake assay, but during the pre-incubation step, add the inhibitor at various concentrations.

  • Known inhibitors to test include:

    • For SLC6A8: Guanidinopropionic acid (GPA), Creatine

    • For CNTs: Phloridzin, Dipyridamole

    • For ENTs: Nitrobenzylthioinosine (NBMPR), Dipyridamole

  • Unlabeled this compound should also be used as a competitor to determine specific uptake.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption and efflux of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well format)

  • Transport Buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)

  • Lucifer yellow for monolayer integrity testing

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add radiolabeled this compound to the apical chamber and sample from the basolateral chamber over time.

    • Basolateral to Apical (B-A): Add radiolabeled this compound to the basolateral chamber and sample from the apical chamber over time.

  • Quantification: Analyze the samples by liquid scintillation counting.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: Efflux Ratio = Papp(B-A) / Papp(A-B) An efflux ratio significantly greater than 1 suggests active efflux.

Signaling Pathways and Logical Relationships

The regulation of the identified transporter(s) may be influenced by various signaling pathways. The following diagram illustrates a generic signaling cascade that could potentially modulate transporter expression or activity, which can be investigated following the initial transporter identification.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factor Transcription Factor (e.g., c-Myc, HIF-1α) mTOR->Transcription_Factor Transporter_Gene Transporter Gene (e.g., SLC6A8, SLC29A1) Transcription_Factor->Transporter_Gene Gene Expression Transporter_Protein Transporter Protein (at cell membrane) Transporter_Gene->Transporter_Protein Translation CR_Uptake This compound Uptake Transporter_Protein->CR_Uptake Transport Activity

Potential signaling pathway regulating transporter expression.

Conclusion and Future Directions

The cellular uptake and transport mechanisms of this compound are critical yet uncharacterized aspects of its biology. The hypotheses and experimental protocols outlined in this guide provide a clear and robust framework for elucidating these pathways. Successful identification and characterization of the transporters responsible for this compound uptake will not only enhance our understanding of its role in cancer metabolism but also open new avenues for therapeutic intervention and drug delivery strategies. Future research should focus on in vivo validation of the identified transporters and exploring the regulation of their expression and activity in both normal and cancerous tissues.

A Technical Guide to the Preliminary Screening of Creatine Riboside in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine riboside (CR) has been identified as a novel metabolite derived from cancer cells, with elevated levels in tumors and the urine of patients with lung and liver cancer being associated with a poor prognosis.[1][2][3][4][5] This discovery has positioned this compound not merely as a potential biomarker but also as an indicator of specific metabolic vulnerabilities in cancer cells, particularly arginine auxotrophy.[1][2][6][7] This technical guide provides an in-depth overview of the preliminary screening for endogenous this compound in cancer cell lines, detailing the experimental protocols for its detection and quantification, summarizing the current data on its prevalence, and illustrating the associated metabolic pathways. This information is critical for researchers and professionals in drug development seeking to understand the significance of this compound and leverage its associated metabolic phenotype for therapeutic strategies.

Data on Endogenous this compound Levels in Cancer Cell Lines

The preliminary screening of various cell lines has revealed that this compound is significantly enriched in cancer cells compared to normal or immortalized non-tumorigenic cells.[1] The following table summarizes the quantitative data on endogenous this compound concentrations found in different human cell lines.

Cell Line TypeCell Line NameEndogenous this compound Concentration (pmol/million cells)Reference
Normal Human Bronchial Epithelial (NHBE)NHBENot specified, but significantly lower than cancer cells[1]
Immortalized NHBEImmortalized NHBENot specified, but significantly lower than cancer cells[1]
Non-Small Cell Lung Cancer (NSCLC)H460~150-200[1]
Non-Small Cell Lung Cancer (NSCLC)A549~50-100[1]
Non-Small Cell Lung Cancer (NSCLC)H1299~25-75[1]
Hepatocellular Carcinoma (HCC)HepG2~100-150[1]
Hepatocellular Carcinoma (HCC)Huh7~50-100[1]

Note: The concentrations are approximated from graphical data presented in the cited literature.

Experimental Protocols

A crucial aspect of screening for this compound is the ability to accurately and sensitively quantify its levels in biological samples. The primary method employed is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Synthesis of Analytical Standards

Accurate quantification of this compound requires a synthetic analytical standard.[1] The chemical synthesis of this compound, creatinine riboside, and stable isotope-labeled internal standards (e.g., this compound-¹³C,¹⁵N₂) is a necessary prerequisite for developing a precise LC-MS/MS assay.[4][8]

Sample Preparation from Cancer Cell Lines
  • Cell Culture: Cancer cell lines are cultured under standard conditions appropriate for the specific cell type.

  • Cell Harvesting and Lysis:

    • Cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Metabolites are extracted using a cold solvent mixture, typically 80% methanol.

    • Cells are scraped and the lysate is transferred to a microcentrifuge tube.

    • The mixture is vortexed and then centrifuged at high speed to pellet cellular debris.

  • Supernatant Collection: The supernatant containing the metabolites is carefully collected for analysis.

UPLC-MS/MS for this compound Quantification
  • Chromatography:

    • Column: A hydrophilic interaction chromatography (HILIC) column is typically used for separation.[4]

    • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like acetonitrile and ammonium acetate in water is employed.[4]

    • Flow Rate and Temperature: These parameters are optimized to achieve good peak separation.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.[4]

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The MRM transitions monitored are for this compound (e.g., 264.1 > 132.1 m/z), its related metabolites like creatinine riboside (e.g., 246.1 > 113.9 m/z), and the stable isotope-labeled internal standard (e.g., CR-¹³C,¹⁵N₂ at 267.1 > 134.9 m/z).[4]

  • Quantification: A calibration curve is generated using the synthesized analytical standards to accurately quantify the concentration of this compound in the cell extracts. The concentration is typically normalized to the cell number.

Associated Metabolic Pathways and Significance

The presence of high levels of this compound in cancer cells is indicative of a distinct metabolic phenotype characterized by a dysregulated mitochondrial urea cycle and a nucleotide imbalance.[1][6][7] This metabolic rewiring supports rapid cell proliferation.[1][7]

Metabolic Pathway Leading to this compound Formation

Creatine_Riboside_Pathway cluster_Cytosol Cytosol Arginine Arginine UreaCycle Urea Cycle Enzymes (e.g., CPS1, OTC) Arginine->UreaCycle Dysfunctional in CRhi cells Ornithine Ornithine UreaCycle->Ornithine Arginine_Auxotrophy Arginine Auxotrophy UreaCycle->Arginine_Auxotrophy Creatinine Creatinine Creatine_Riboside This compound (CR) Creatinine->Creatine_Riboside Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP Nucleotide_Synthesis De Novo Nucleotide Synthesis (Biased) PRPP->Nucleotide_Synthesis Activated_Ribose Activated Ribose Substrates Nucleotide_Synthesis->Activated_Ribose Activated_Ribose->Creatine_Riboside Ribosylation Proliferation Cell Proliferation Creatine_Riboside->Proliferation Associated with

Caption: Metabolic pathway of this compound formation in cancer cells.

This dysregulation results in an arginine auxotrophic state, meaning the cancer cells become dependent on an external supply of arginine for their survival and proliferation.[2][6] This creates a therapeutic vulnerability that can be exploited by arginine-targeted therapies.[2][6]

Experimental Workflow for this compound Screening

The following diagram outlines a typical workflow for the preliminary screening of this compound in a panel of cancer cell lines.

CR_Screening_Workflow start Start: Select Panel of Cancer Cell Lines cell_culture 1. Cell Culture (Standardized Conditions) start->cell_culture metabolite_extraction 2. Metabolite Extraction (e.g., 80% Methanol) cell_culture->metabolite_extraction lc_ms_analysis 3. UPLC-MS/MS Analysis (HILIC, MRM) metabolite_extraction->lc_ms_analysis data_processing 4. Data Processing & Quantification (vs. Standard Curve) lc_ms_analysis->data_processing cell_line_classification 5. Classify Cell Lines (CR-high vs. CR-low) data_processing->cell_line_classification functional_studies 6. Functional Studies on CR-high Cells (e.g., Arginine Deprivation Assays) cell_line_classification->functional_studies end End: Identify Arginine-Auxotrophic Cancer Models functional_studies->end

Caption: Experimental workflow for screening this compound in cancer cells.

Implications for Drug Development

The identification of this compound as a biomarker for arginine auxotrophy has significant implications for precision medicine in oncology.[2]

  • Companion Diagnostic: A validated assay for this compound in urine or plasma could serve as a non-invasive companion diagnostic to identify patients whose tumors are likely to respond to arginine-depleting therapies (e.g., ADI-PEG 20).[2][6]

  • Patient Stratification: Screening for this compound could help stratify patients in clinical trials for arginine-targeted therapies, enriching the trial population with likely responders.

  • New Drug Targets: The enzymes and transporters involved in the synthesis and potential transport of this compound could represent novel targets for therapeutic intervention in CR-high tumors.

References

Whitepaper: The Critical Role of the Pentose Phosphate Pathway in the Formation of Creatine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Creatine Riboside (CR) is a novel oncometabolite identified as a urinary biomarker associated with the risk and prognosis of several cancers, including non-small cell lung cancer and liver cancer.[1][2][3] Its formation is intrinsically linked to fundamental cellular metabolic pathways. This technical guide provides an in-depth analysis of the biochemical linkage between the Pentose Phosphate Pathway (PPP) and the synthesis of this compound. We will detail the core metabolic pathways, present the seminal experimental evidence that established this connection, provide detailed experimental protocols for key studies, and discuss the implications for cancer research and therapeutic development. The central finding is that this compound is formed from the ribosylation of creatinine, with the ribose moiety being directly supplied by the Pentose Phosphate Pathway. This process, particularly the ribosylation step, has been identified as the rate-limiting factor in CR production.[4]

Background: Core Metabolic Pathways

The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis.[5] Its primary roles are anabolic rather than catabolic.[5] The PPP is divided into two distinct phases: the oxidative and non-oxidative phases.[5][6]

  • Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate. Its principal outputs are NADPH, a critical reducing equivalent for biosynthetic reactions and antioxidant defense, and pentose sugars.[5][6][7]

  • Non-oxidative Phase: This series of reversible reactions interconverts various sugar phosphates.[7][8] A key reaction is the isomerization of ribulose-5-phosphate to ribose-5-phosphate (R5P) , the central precursor for nucleotide synthesis.[9][10] R5P can then be activated by the enzyme PRPP synthetase in an ATP-dependent reaction to form phosphoribosyl pyrophosphate (PRPP) , the activated form of ribose used in the synthesis of purines and pyrimidines.[11][12][13][14]

Pentose_Phosphate_Pathway Figure 1: The Pentose Phosphate Pathway cluster_oxidative Oxidative Phase (Irreversible) cluster_non_oxidative Non-Oxidative Phase (Reversible) G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD G6P->PGL PG 6-Phosphogluconate PGL->PG NADP1 NADP+ Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD PG->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P RPI NADP2 NADP+ Glycolysis Glycolytic Intermediates Ru5P->Glycolysis RPE, TK, TA PRPP PRPP R5P->PRPP PRPP Synthetase R5P->PRPP ATP ATP Nucleotides Nucleotide Synthesis PRPP->Nucleotides NADPH1 NADPH NADPH2 NADPH AMP AMP

Figure 1: The Pentose Phosphate Pathway
Creatine and Creatinine Metabolism

Creatine is a nitrogenous organic acid crucial for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain.[15][16]

  • Synthesis: Creatine is endogenously synthesized from the amino acids arginine and glycine.[16][17]

  • Phosphorylation: Intracellular creatine is reversibly phosphorylated by creatine kinase to phosphocreatine. This system acts as a temporal and spatial energy buffer, rapidly regenerating ATP from ADP.[18][19][20]

  • Cyclization: Both creatine and phosphocreatine undergo a spontaneous, non-enzymatic cyclization to form the waste product creatinine , which is then excreted in the urine.[4][18]

Creatine_Metabolism Figure 2: Creatine and Creatinine Metabolism Precursors Arginine + Glycine Creatine Creatine Precursors->Creatine Synthesis PCr Phosphocreatine Creatine->PCr Creatine Kinase Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization ATP ATP Creatine->ATP PCr->Creatinine Non-enzymatic cyclization ADP ADP PCr->ADP Excretion Urinary Excretion Creatinine->Excretion CR_Formation_Pathway Figure 3: Integrated Pathway of this compound Formation cluster_ppp Pentose Phosphate Pathway cluster_creatine Creatine Metabolism Glucose Glucose PPP Oxidative PPP Glucose->PPP R5P_PRPP Ribose-5-Phosphate or PRPP PPP->R5P_PRPP CR This compound R5P_PRPP->CR Ribosylation (Rate-limiting step) Creatine Creatine Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization Creatinine->CR Experimental_Workflow Figure 4: Experimental Workflow to Validate PPP Role in CR Formation Culture 1. Culture Cancer Cells (e.g., H460) Arm1 2a. Isotope Labeling (¹³C-Glucose) Culture->Arm1 Arm2 2b. Pathway Inhibition (+ 6-AN) Culture->Arm2 Arm3 2c. Nutrient Deprivation (- Glucose) Culture->Arm3 Extraction 3. Metabolite Extraction (80% Methanol) Arm1->Extraction Result1 Result: ¹³C-labeled CR detected Arm2->Extraction Result2 Result: CR levels reduced Arm3->Extraction Result3 Result: CR production abrogated Analysis 4. LC-MS/MS Analysis Extraction->Analysis Analysis->Result1 Analysis->Result2 Analysis->Result3

References

The Nexus of Creatine Riboside and the Mitochondrial Urea Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the intricate relationship between creatine riboside (CR), a novel metabolite, and the mitochondrial urea cycle. Primarily contextualized within the landscape of cancer metabolism, this document elucidates the biochemical pathways, regulatory mechanisms, and pathological implications of this association. Drawing from current scientific literature, we present quantitative data, detailed experimental methodologies, and visual representations of the key processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development. While the majority of current research focuses on oncology, the foundational principles discussed herein may have broader implications for metabolic disorders and mitochondrial dysfunction.

Introduction: The Emergence of this compound in Metabolic Research

This compound has been identified as a significant biomarker, particularly in the context of certain cancers, where its elevated levels are associated with poor prognosis.[1][2] It is a tumor-derived metabolite that signals a profound rewiring of cellular metabolism, specifically implicating a dysregulation of the mitochondrial urea cycle.[1][3][4] This guide will dissect the synthesis of this compound, its direct link to mitochondrial urea cycle dysfunction, and the downstream consequences for cellular physiology.

The Mitochondrial Urea Cycle: A Brief Overview

The urea cycle is a critical metabolic pathway that primarily occurs in the liver and is responsible for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[5][6] The initial steps of this cycle are compartmentalized within the mitochondria.

The key mitochondrial enzymes of the urea cycle are:

  • N-acetylglutamate synthase (NAGS)

  • Carbamoyl phosphate synthetase I (CPS1)

  • Ornithine transcarbamylase (OTC)

CPS1 is the rate-limiting enzyme of the urea cycle and is allosterically activated by N-acetylglutamate.[7] It catalyzes the condensation of ammonia and bicarbonate to form carbamoyl phosphate, the first committed step of the cycle.[7][8] Dysfunction in these mitochondrial steps can lead to a cascade of metabolic disturbances.

The Biochemical Link: this compound Synthesis and Urea Cycle Dysfunction

Current research strongly indicates that elevated this compound levels are a direct consequence of a dysfunctional mitochondrial urea cycle, a phenomenon extensively studied in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[3][9]

The proposed mechanism involves the following key steps:

  • Dysregulation of Mitochondrial Urea Cycle Enzymes: In cancer cells with high levels of this compound (CRhi), there is a notable dysregulation of mitochondrial urea cycle enzymes. This can manifest as:

    • Downregulation of CPS1 and NAGS: Observed in NSCLC, leading to a bottleneck in the urea cycle.[3][9]

    • Upregulation of CPS1 relative to OTC: Seen in HCC, which also results in an effective downregulation of the urea cycle by preventing the conversion of carbamoyl phosphate to citrulline.[3]

  • Diversion of Metabolites: The impairment of the mitochondrial urea cycle leads to the accumulation of upstream metabolites, which are then shunted into other pathways. This creates a nucleotide imbalance, a key feature of CRhi tumors.[3][10]

  • This compound Synthesis: this compound is formed from the ribosylation of creatinine.[3] The ribose moiety is supplied by the pentose phosphate pathway (PPP), which is often upregulated in cancer cells.[1] The nucleotide imbalance resulting from urea cycle dysfunction appears to promote this ribosylation process.[3]

Logical Relationship: From Urea Cycle Dysfunction to this compound Formation

UCD Mitochondrial Urea Cycle Dysfunction NI Nucleotide Imbalance UCD->NI Promotes CR This compound NI->CR Drives Ribosylation PPP Increased Pentose Phosphate Pathway PPP->CR Provides Ribose Creatinine Creatinine Creatinine->CR Precursor cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue Tumor/Normal Tissue Homogenization Tissue Homogenization Tissue->Homogenization IF Immunofluorescence Tissue->IF Urine Urine Extraction Metabolite Extraction Urine->Extraction Serum Serum Serum->Extraction Homogenization->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization LCMS UPLC-MS/MS Derivatization->LCMS Quant Quantification of CR LCMS->Quant Expression CPS1 Expression Analysis IF->Expression Correlation Correlation Analysis Quant->Correlation Expression->Correlation cluster_mito Mitochondrion cluster_cyto Cytosol Ammonia Ammonia CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate Bicarbonate->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC OTC Carbamoyl_P->OTC Ornithine_m Ornithine Ornithine_m->OTC Citrulline_m Citrulline OTC->Citrulline_m Citrulline_c Citrulline Citrulline_m->Citrulline_c Transport ASS ASS Citrulline_c->ASS Aspartate Aspartate Aspartate->ASS Pyrimidine Pyrimidine Synthesis Aspartate->Pyrimidine Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate Arginase Arginase Arginine->Arginase Creatine_Syn Creatine Synthesis Arginine->Creatine_Syn Krebs Krebs Cycle Fumarate->Krebs Urea Urea Ornithine_c Ornithine Ornithine_c->Ornithine_m Transport Arginase->Urea Arginase->Ornithine_c Krebs->Aspartate

References

Methodological & Application

Application Note: Quantification of Creatine Riboside in Human Urine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine riboside (CR) has been identified as a significant biomarker in cancer metabolism, with elevated levels in urine associated with the risk and prognosis of lung and liver cancers.[1][2][3][4][5] Its presence and concentration in urine are highly correlated with tumor levels, suggesting it is a cancer cell-derived metabolite.[1][2][3][4][5] Accurate and sensitive quantification of this compound in urine is crucial for its validation and potential use in clinical diagnostics, therapeutic efficacy monitoring, and cancer recurrence surveillance.[1][2][3] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of this compound in human urine samples.

Principle

This method employs a stable isotope-labeled internal standard, this compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂), for accurate quantification.[1][2][3] Urine samples are prepared using a simple protein precipitation procedure. Chromatographic separation is achieved on a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating highly polar analytes like this compound.[1][2][6] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1][2][3]

Experimental Protocols

Materials and Reagents

  • This compound (CR) analytical standard

  • This compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂) internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Human urine (drug-free)

  • Microcentrifuge tubes

  • LC-MS vials

Instrumentation

  • A UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050 system or equivalent).[1]

  • Hydrophilic Interaction Chromatography (HILIC) column.

Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and CR-¹³C,¹⁵N₂ in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (5 µM): Prepare a 5 µM working solution of CR-¹³C,¹⁵N₂ in a mixture of acetonitrile, methanol, and water (70:2.5:27.5 v/v/v).[2]

Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • To a 15 µL aliquot of urine in a microcentrifuge tube, add 150 µL of the internal standard working solution (5 µM CR-¹³C,¹⁵N₂ in ACN:MeOH:H₂O).[2]

  • Vortex the mixture for 1 minute.[2]

  • Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.[2]

  • Transfer 150 µL of the supernatant to an LC-MS vial.[2]

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.[1][2]

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column HILIC Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A gradient mobile phase condition should be optimized for separation.
Flow Rate To be optimized based on column dimensions.
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 11.0 minutes.[1][3]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (CR)264.1132.1
This compound-¹³C,¹⁵N₂ (IS)267.1134.9
Data sourced from existing validated methods.[1][2][3]

Data Presentation and Method Validation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators. The linear range for this method has been established from 4.50 to 10,000 nM.[1][2][3]

Table 2: Representative Calibration Curve Data

Concentration (nM)Peak Area Ratio (Analyte/IS)
4.50Example Value
10.0Example Value
50.0Example Value
100Example Value
500Example Value
1000Example Value
5000Example Value
10000Example Value
Linearity (R²) > 0.99

Method Validation Summary

The method should be validated according to regulatory guidelines for sensitivity, selectivity, accuracy, precision, stability, and ruggedness.[1][2]

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.99Pass
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 104.50 nM
Intra-day Precision (%RSD) < 15%Pass
Inter-day Precision (%RSD) < 15%Pass
Accuracy (% Bias) Within ±15%Pass
Matrix Effect Monitored and compensated by ISAcceptable
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentrationStable

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample (15 µL) add_is Add Internal Standard (150 µL) urine_sample->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (20,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant lcms_vial LC-MS Vial supernatant->lcms_vial injection Inject (5 µL) lcms_vial->injection hilic_separation HILIC Separation injection->hilic_separation esi_ionization Positive ESI hilic_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification creatine_riboside_pathway cluster_synthesis Biosynthesis Pathway cluster_conversion Metabolic Conversion cluster_excretion Excretion arginine Arginine creatine Creatine arginine->creatine glycine Glycine glycine->creatine creatine2 Creatine creatinine Creatinine creatine2->creatinine Non-enzymatic cyclization creatine_riboside This compound creatinine->creatine_riboside Ribosylation urine Urine Excretion creatine_riboside->urine

References

Application Note: Quantitative Analysis of Creatine Riboside in Human Plasma using UPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and precise ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method for the quantification of Creatine Riboside (CR) in human plasma. This compound, a metabolite linked to cancer metabolism, serves as a potential biomarker for diagnosis and prognosis in various cancers, including lung and liver cancer.[1][2][3][4] This protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development. The methodology utilizes a stable isotope-labeled internal standard for accurate quantification and has been validated for its performance.

Introduction

This compound (CR) has emerged as a significant metabolite in cancer research, with elevated levels observed in tumor tissues and biofluids of cancer patients.[3][5] As a potential non-invasive biomarker, accurate and robust quantification of CR in accessible matrices like plasma is crucial for clinical research and the development of targeted therapies.[1][3][4] This document outlines a detailed UPLC-ESI-MS/MS protocol for the reliable analysis of this compound in human plasma samples. The method employs hydrophilic interaction chromatography (HILIC) for the separation of the highly polar analyte and tandem mass spectrometry for selective and sensitive detection.

Experimental Protocols

Materials and Reagents
  • This compound (CR) analytical standard

  • This compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂) internal standard (ISTD)[1][5][6]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation
  • Thawing: Thaw frozen human plasma samples on ice.

  • Precipitation Solution Preparation: Prepare a protein precipitation solution of 80% methanol in water containing the internal standard, this compound-¹³C,¹⁵N₂.

  • Protein Precipitation: To 100 µL of plasma, add 1000 µL of the cold (4°C) precipitation solution.[5]

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

  • Filtration/Centrifugation: Filter the samples using a Captiva ND Lipid filter plate or centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Drying: Transfer the supernatant to a new tube and dry it completely using a vacuum centrifuge.[5]

  • Reconstitution: Reconstitute the dried extract in 50 µL of water.[5]

  • Injection: Inject 5 µL of the reconstituted sample for UPLC-MS/MS analysis.[5]

UPLC Conditions
  • System: Waters Acquity UPLC® or equivalent

  • Column: Acquity UPLC® BEH Amide (1.7 μm, 2.1 × 50 mm)[6]

  • Mobile Phase A: 10 mM ammonium acetate in 90% acetonitrile (pH 9.0)[6]

  • Mobile Phase B: 10 mM ammonium acetate in 10% acetonitrile (pH 9.0)[6]

  • Flow Rate: 0.3 - 0.4 mL/min[6]

  • Column Temperature: 40 °C[6]

  • Injection Volume: 5 µL[5]

  • Gradient Elution:

    Time (min) Flow (mL/min) %A %B
    0.0 - 6.0 0.400 99 - 60 1 - 40
    6.0 - 8.0 0.400 60 - 20 40 - 80
    8.0 - 8.2 0.400 20 80
    8.2 - 8.8 0.300 20 - 99 80 - 1
    8.8 - 10.5 0.300 99 1
    10.5 - 11.0 0.400 99 1

    (Adapted from a published method for similar analytes)[6]

MS/MS Conditions
  • System: Waters Xevo TQ-S micro triple quadrupole mass spectrometer or equivalent[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    This compound (CR) 264.1 132.1
    CR-¹³C,¹⁵N₂ (ISTD) 267.1 134.9

    (MRM transitions are based on published data)[1][5]

Quantitative Data Summary

The method was validated for its performance characteristics, and the following quantitative data was established.

ParameterResult
Linearity Range4.50 – 10,000 nM[1][5]
Correlation Coefficient (R²)> 0.99
Internal StandardThis compound-¹³C,¹⁵N₂[1][5][6]

Experimental Workflow Diagram

UPLC_MSMS_Workflow plasma Plasma Sample (100 µL) precipitation Protein Precipitation (80% Methanol + ISTD) plasma->precipitation Add 1000 µL vortex Vortex precipitation->vortex filter Filter/Centrifuge vortex->filter dry Dry Supernatant (Vacuum Centrifuge) filter->dry reconstitute Reconstitute (50 µL Water) dry->reconstitute injection UPLC-ESI-MS/MS Analysis (5 µL) reconstitute->injection data Data Acquisition & Processing injection->data

Caption: UPLC-ESI-MS/MS workflow for this compound analysis.

Signaling Pathway Diagram (Hypothetical)

While the direct signaling pathway of this compound is still under investigation, its association with cancer metabolism suggests involvement in pathways related to nucleotide synthesis and energy metabolism. The diagram below illustrates a hypothetical relationship.

CR_Pathway arginine Arginine Auxotrophy urea Dysregulated Urea Cycle arginine->urea creatine Creatine urea->creatine ppp Pentose Phosphate Pathway (PPP) ribose Ribose-5-Phosphate ppp->ribose cr This compound (CR) creatine->cr ribose->cr proliferation Cancer Cell Proliferation cr->proliferation supports biomarker Urinary/Plasma Biomarker cr->biomarker excreted as

Caption: Hypothetical pathway of this compound formation in cancer.

Conclusion

The UPLC-ESI-MS/MS method described provides a robust and sensitive tool for the quantitative analysis of this compound in human plasma. This protocol is suitable for high-throughput analysis in a research setting, enabling further investigation into the role of this compound as a biomarker in cancer and other diseases. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for clinical research applications.

References

Application Notes & Protocols: Quantification of Creatine Riboside in Biological Matrices using UPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Creatine riboside (CR) is a metabolite that has garnered significant interest as a potential biomarker in cancer research and other metabolic studies.[1] Accurate and reliable quantification of this compound in biological samples such as urine and serum is crucial for its validation and application in clinical and research settings. As there is currently no specific enzymatic assay developed for this compound, the gold-standard method for its quantification is Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[1][2][3] This method offers high sensitivity, specificity, and a wide dynamic range for the precise measurement of this compound.

These application notes provide a detailed protocol for the quantification of this compound in human urine and serum samples based on a validated UPLC-ESI-MS/MS method. The protocol includes procedures for sample preparation, instrument parameters, and data analysis.

Metabolic Pathway of this compound

This compound is formed from creatinine, which itself is a breakdown product of creatine and phosphocreatine. The ribose moiety of this compound is derived from the pentose phosphate pathway (PPP). The conjugation of a ribose group to creatinine is a key step in its formation.

This compound Metabolic Pathway cluster_creatine_metabolism Creatine Metabolism cluster_ppp Pentose Phosphate Pathway creatine Creatine phosphocreatine Phosphocreatine creatine->phosphocreatine Creatine Kinase creatinine Creatinine phosphocreatine->creatinine Non-enzymatic creatine_riboside This compound creatinine->creatine_riboside glucose Glucose ppp Pentose Phosphate Pathway intermediates glucose->ppp ppp->creatine_riboside Ribosylation

Caption: Metabolic pathway illustrating the formation of this compound from creatinine and the pentose phosphate pathway.

Experimental Workflow for this compound Quantification

The overall workflow for quantifying this compound using UPLC-ESI-MS/MS involves sample collection, preparation (including protein precipitation and internal standard addition), chromatographic separation, and detection by mass spectrometry.

Experimental Workflow sample_collection Sample Collection (Urine/Serum) sample_prep Sample Preparation (Protein Precipitation, Internal Standard Addition) sample_collection->sample_prep uplc UPLC Separation (HILIC Column) sample_prep->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

References

Application Note: Spatially Resolved Profiling of Creatine Riboside in Tumor Tissues by MALDI Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine riboside (CR) has been identified as a cancer cell-derived metabolite with elevated levels in tumors and bodily fluids of patients with certain cancers, including non-small cell lung cancer (NSCLC) and liver cancer.[1][2][3] Its presence is associated with a poor prognosis, rapid cancer cell proliferation, and a unique metabolic vulnerability—arginine auxotrophy.[1][2][3] This suggests that this compound could serve as a valuable biomarker for both prognosis and as a companion diagnostic for arginine-targeted therapies.[1][2][3] Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry is a powerful technique to visualize the spatial distribution of molecules directly in tissue sections, providing critical insights into the molecular heterogeneity of tumors.[4][5][6] This application note details a protocol for the MALDI imaging of this compound in tumor tissue, enabling researchers to investigate its distribution and correlation with tumor pathology.

Key Findings from Research

Studies have demonstrated that this compound is significantly enriched within tumor tissue when compared to adjacent non-tumor regions.[1][7] MALDI imaging has been instrumental in confirming this spatial distribution, showing a higher signal intensity of this compound localized to the tumor mass.[1][7] Furthermore, the concentration of this compound in tumor tissue has been shown to positively correlate with markers of cell proliferation, such as Ki67.[1][7]

Quantitative Data Summary

The following table summarizes the quantitative data regarding this compound levels in tumor versus non-tumor tissues as reported in the literature.

ParameterTumor TissueNon-Tumor TissueSample SizeSignificanceReference
This compound Concentration Significantly elevatedLower levelsTumor (n=80), Non-tumor (n=67)p < 0.0001[1][3][7]
MALDI Integrated Signal Intensity EnrichedLower signal10 matched pairsp < 0.05[1][7]
Correlation with Ki67+ cells Positive correlation (Spearman's r = 0.66)Not reported10 matched pairsp = 0.036[7]

Experimental Protocols

This section provides a detailed methodology for the MALDI imaging of this compound in tumor tissue, synthesized from published research and general best practices for small molecule analysis.

I. Sample Preparation

Proper sample preparation is critical for successful MALDI imaging of small molecules like this compound.

  • Tissue Collection and Freezing:

    • Excise tumor and adjacent non-tumor tissue immediately after surgical resection.

    • Snap-freeze the tissue samples in liquid nitrogen to minimize molecular degradation.[8]

    • Store the frozen tissue at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the frozen tissue to the cryostat temperature (typically -20°C).

    • Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.

    • Cut thin tissue sections (typically 10-12 µm).

    • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.[9]

  • Washing and Dehydration:

    • To remove interfering salts and lipids, perform a series of washes in cold ethanol (e.g., 70%, 90%, and 100% ethanol for 30 seconds each).[4]

    • Allow the slides to air dry completely in a desiccator.

II. Matrix Application

The choice of matrix and its application method are crucial for the ionization of this compound. For small molecule analysis, a matrix that provides high sensitivity in the low mass range is required.

  • Matrix Selection: α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for the analysis of small molecules.

  • Matrix Preparation: Prepare a saturated solution of the chosen matrix in an appropriate solvent (e.g., 70% acetonitrile, 0.1% trifluoroacetic acid).

  • Matrix Deposition:

    • Automated spraying devices are recommended for a uniform and fine matrix coating, which is essential for high-resolution imaging.[9]

    • Alternatively, sublimation can be used for a dry and uniform matrix film.

    • The goal is to create small, uniform crystals that co-crystallize with the analyte.

III. MALDI Imaging Mass Spectrometry
  • Instrumentation: A high-resolution MALDI mass spectrometer (e.g., TOF or FT-ICR) is required for this analysis.

  • Data Acquisition:

    • Acquire mass spectra in positive ion mode over a mass range that includes the m/z of this compound.

    • Set the laser power and the number of shots per pixel to optimize the signal-to-noise ratio for this compound.

    • Define the spatial resolution (e.g., 50-100 µm) for rastering across the tissue section.

  • Data Analysis:

    • Generate ion intensity maps for the m/z corresponding to this compound.

    • Use appropriate software to visualize the spatial distribution of this compound across the tissue section.

    • Correlate the MALDI images with histological images (e.g., H&E staining) of the same or adjacent tissue sections to link molecular distribution with tissue morphology.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_matrix_app Matrix Application cluster_maldi_ms MALDI Imaging MS cluster_validation Histological Validation TissueCollection Tissue Collection (Tumor & Non-Tumor) SnapFreezing Snap Freezing (Liquid Nitrogen) TissueCollection->SnapFreezing Cryosectioning Cryosectioning (10-12 µm) SnapFreezing->Cryosectioning ThawMounting Thaw Mounting (ITO Slide) Cryosectioning->ThawMounting Washing Washing (Ethanol Series) ThawMounting->Washing MatrixSelection Matrix Selection (e.g., CHCA) Washing->MatrixSelection MatrixDeposition Matrix Deposition (Automated Spraying) MatrixSelection->MatrixDeposition DataAcquisition Data Acquisition (Positive Ion Mode) MatrixDeposition->DataAcquisition DataAnalysis Data Analysis & Visualization DataAcquisition->DataAnalysis ImageCorrelation Image Correlation DataAnalysis->ImageCorrelation HE_Staining H&E Staining HE_Staining->ImageCorrelation

Caption: Experimental workflow for MALDI imaging of this compound in tumor tissue.

This compound Associated Metabolic Pathway in Cancer

signaling_pathway cluster_metabolism Tumor Cell Metabolism cluster_consequences Cellular Consequences UreaCycle Dysregulated Mitochondrial Urea Cycle ArginineAuxotrophy Arginine Auxotrophy UreaCycle->ArginineAuxotrophy ImmuneInfiltration Reduced Immune Infiltration UreaCycle->ImmuneInfiltration NucleotideImbalance Nucleotide Imbalance Proliferation Increased Cell Proliferation NucleotideImbalance->Proliferation CreatineMetabolism Dysregulated Creatine Metabolism CreatineRiboside Increased this compound (CR) CreatineMetabolism->CreatineRiboside CreatineRiboside->Proliferation ArginineAuxotrophy->Proliferation

Caption: Metabolic dysregulation leading to increased this compound in cancer.

References

Creatine Riboside: A Novel Non-Invasive Biomarker for Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Metabolic reprogramming is a hallmark of cancer, presenting unique opportunities for the discovery of novel biomarkers for early diagnosis, prognosis, and therapeutic guidance. Recent studies have identified creatine riboside (CR), a metabolite derived from cancer cells, as a promising non-invasive biomarker for lung cancer.[1][2][3] Elevated levels of urinary this compound have been associated with an increased risk of lung cancer, poorer prognosis, and have been shown to correlate with tumor size.[4][5] This molecule is enriched in lung tumor tissue compared to adjacent non-tumor tissue, and its concentration in urine reflects the levels within the tumor, making it an excellent candidate for liquid biopsy applications.[2][6]

This compound emerges from a significant rewiring of tumor metabolism, specifically the dysregulation of the mitochondrial urea cycle and an overactive pentose phosphate pathway (PPP).[1][2][3] This metabolic phenotype is linked to rapid cancer cell proliferation and a state of arginine auxotrophy, revealing a potential therapeutic vulnerability.[1][3] This application note provides a comprehensive overview of this compound as a lung cancer biomarker, including detailed protocols for its quantification in biological samples and its underlying biological significance.

Biological Principle

The elevation of this compound in lung cancer is not an isolated event but rather a consequence of a cascade of metabolic changes. In healthy cells, the urea cycle primarily functions in the liver to detoxify ammonia. However, in this compound-high (CRhi) cancer cells, key enzymes of the mitochondrial urea cycle are dysregulated.[1][3] This leads to an accumulation of metabolic intermediates that are then shunted into other pathways.

Concurrently, there is a hyperactivation of the pentose phosphate pathway, a critical route for generating NADPH and the precursors for nucleotide biosynthesis.[7][8] The confluence of these two dysregulated pathways leads to a nucleotide imbalance and the ribosylation of creatinine, forming this compound.[1][2] This metabolic state supports the high proliferative demands of the tumor. Furthermore, CRhi tumors exhibit a dependency on external arginine for survival, a condition known as arginine auxotrophy, which opens a potential therapeutic window.[1][3]

Application

The measurement of this compound in non-invasively collected samples, such as urine, holds significant potential for clinical applications in lung cancer management:

  • Early Detection: Elevated this compound may serve as an early warning signal for lung cancer, potentially improving the efficacy of screening programs.[4]

  • Prognostication: High levels of this compound are associated with a poorer prognosis, helping to stratify patients for risk-adapted therapies.[1][4]

  • Companion Diagnostic: As CRhi tumors are auxotrophic for arginine, this compound could be used as a companion diagnostic to identify patients who would most benefit from arginine-targeted therapies.[1][3]

  • Monitoring Disease: Changes in this compound levels could potentially be used to monitor treatment response and detect disease recurrence.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound in lung cancer.

Table 1: this compound Concentration in Human Lung Tissue

Tissue TypeNumber of Samples (n)Median this compound Concentration (pmol/mg)p-valueReference
Tumor80~15< 0.0001[6][9]
Non-tumor67~2< 0.0001[6][9]

Table 2: Intracellular this compound Levels in Cell Lines

Cell Line TypeExample Cell LinesRelative this compound ConcentrationReference
Normal Human Bronchial Epithelial (NHBE)NHBELow[2][4]
Immortalized NHBEBeas-2BLow[5]
Non-Small Cell Lung Cancer (NSCLC)H460, A549High[2][4]
Hepatocellular Carcinoma (HCC)HUH7, Hep3BHigh[2][5]

Table 3: Association of Urinary this compound with Lung Cancer Risk

CohortOdds Ratio (OR) for elevated CR95% Confidence Interval (CI)p-valueReference
Overall2.01.2 - 3.40.01[5]
European-Americans5.31.6 - 17.60.006[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine, Plasma, and Cell Culture Supernatants by UPLC-ESI-MS/MS

This protocol describes a precise and sensitive method for the simultaneous quantification of this compound and related metabolites using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[9][10][11]

Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • Hydrophilic Interaction Chromatography (HILIC) column

  • This compound analytical standard

  • This compound-¹³C,¹⁵N₂ internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA)

  • Ammonium formate

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Sample Preparation:

  • Urine/Plasma: Thaw samples on ice. To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard (this compound-¹³C,¹⁵N₂ at a final concentration of 10 nM).

  • Cell Culture Supernatant: Collect supernatant and centrifuge to remove cell debris. Take 100 µL and add 400 µL of ice-cold methanol with internal standard.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter.

  • Analysis: Transfer the filtrate to an autosampler vial for UPLC-MS/MS analysis.

UPLC Conditions:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 95% B

    • 1-7 min: 95% to 50% B

    • 7-8 min: 50% B

    • 8-8.1 min: 50% to 95% B

    • 8.1-11 min: 95% B

MS/MS Conditions (Positive ESI Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (CR): 264.1 > 132.1 m/z

    • Creatinine Riboside (CNR): 246.1 > 113.9 m/z

    • Creatine: 132.0 > 72.0 m/z

    • Creatinine: 114.0 > 85.8 m/z

    • CR-¹³C,¹⁵N₂ (Internal Standard): 267.1 > 134.9 m/z

  • Optimization: Optimize collision energies and other source parameters for the specific instrument used.

Data Analysis:

  • Quantify the peak areas of the MRM transitions.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Generate a calibration curve using the analytical standard to determine the concentration of this compound in the samples.

Protocol 2: Spatial Mapping of this compound in Lung Tissue by MALDI Imaging Mass Spectrometry

This protocol provides a workflow for visualizing the spatial distribution of this compound within lung tissue sections using Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry.

Materials:

  • Cryostat

  • ITO-coated glass slides

  • Sublimator for matrix deposition

  • MALDI-TOF or MALDI-FT-ICR mass spectrometer

  • 9-aminoacridine (9-AA) or other suitable matrix

  • Staining reagents (e.g., Hematoxylin and Eosin)

Tissue Preparation:

  • Inflation and Embedding: To preserve the lung architecture, inflate fresh frozen lung tissue with an optimal cutting temperature (OCT) compound.[12]

  • Cryosectioning: Section the embedded tissue at 10-12 µm thickness using a cryostat and thaw-mount onto ITO-coated glass slides.

  • Drying: Dry the tissue sections under vacuum in a desiccator.

Matrix Application:

  • Sublimation: Use a sublimator to deposit a thin, even layer of 9-aminoacridine matrix onto the tissue section.[13] This method provides a homogenous crystal layer suitable for high-resolution imaging.

MALDI Imaging:

  • Instrument Calibration: Calibrate the mass spectrometer using a standard peptide or metabolite mixture.

  • Data Acquisition: Acquire mass spectra in a raster pattern across the entire tissue section. Set the laser intensity and the number of shots per pixel to optimize signal intensity while minimizing tissue damage.

  • Image Generation: Generate ion intensity maps for the m/z corresponding to this compound (and other metabolites of interest). Software such as SCiLS Lab can be used for visualization and analysis.[14]

Post-Imaging Staining:

  • Matrix Removal: Gently wash the slide with an appropriate solvent (e.g., 70% ethanol) to remove the MALDI matrix.

  • Staining: Perform H&E staining on the same tissue section to correlate the metabolic image with the underlying histology.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Output urine Urine extraction Metabolite Extraction (Protein Precipitation) urine->extraction plasma Plasma plasma->extraction tissue Lung Tissue sectioning Cryosectioning tissue->sectioning uplc UPLC-MS/MS extraction->uplc maldi MALDI Imaging sectioning->maldi quant Quantitative Data (Concentrations) uplc->quant spatial Spatial Distribution (Ion Maps) maldi->spatial

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_metabolism Dysregulated Cancer Cell Metabolism cluster_consequences Cellular and Clinical Consequences ppp Pentose Phosphate Pathway (PPP) Hyperactivity nucleotide_imbalance Nucleotide Imbalance ppp->nucleotide_imbalance Ribose-5-Phosphate urea Mitochondrial Urea Cycle Dysfunction urea->nucleotide_imbalance Metabolite Shunting arginine_aux Arginine Auxotrophy urea->arginine_aux cr_formation This compound (CR) Formation nucleotide_imbalance->cr_formation creatinine Creatinine creatinine->cr_formation proliferation Increased Cell Proliferation cr_formation->proliferation biomarker Urinary CR as a Non-invasive Biomarker cr_formation->biomarker

Caption: Metabolic pathway leading to this compound formation.

References

Application of Creatine Riboside in Liver Cancer Prognosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine riboside (CR) has emerged as a significant, cancer cell-derived metabolite that serves as a urinary biomarker for the prognosis of liver cancer, including hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (ICC).[1][2][3][4][5] Elevated levels of this compound in urine and tumor tissue are strongly associated with a poor prognosis, reflecting underlying metabolic dysregulation within the tumor.[1][4] This document provides detailed application notes on the prognostic significance of this compound, protocols for its detection and the investigation of its mechanistic role, and visualizations of the key signaling pathways involved.

High concentrations of this compound are indicative of a distinct metabolic phenotype in liver cancer cells characterized by the dysregulation of the mitochondrial urea cycle, a subsequent imbalance in nucleotide synthesis, and auxotrophy for arginine.[1][3][6] This metabolic rewiring supports rapid cancer cell proliferation and is linked to reduced immune infiltration in the tumor microenvironment.[1][2] Consequently, this compound not only serves as a biomarker for poor prognosis but also as a potential companion biomarker to guide arginine-targeted therapies.[2][5]

Data Presentation

Quantitative Data on this compound in Liver Cancer

The following tables summarize the key quantitative findings from studies on this compound in liver cancer.

ParameterTissue TypeConditionFindingp-valueReference
This compound ConcentrationLung Tumor vs. Adjacent Non-TumorN/ASignificantly elevated in tumor tissue< 0.0001[1][7]
This compound EnrichmentTumoral vs. Non-tumoral Lung TissueN/ASignificantly enriched in tumoral regions< 0.05[7]

Table 1: this compound Levels in Tumor vs. Non-Tumor Tissue.

Cancer TypeParameterFindingHazard Ratio (HR)p-valueReference
Intrahepatic Cholangiocarcinoma (ICC)High Urinary this compoundAssociated with poorer survival1.7Not Specified[4]

Table 2: Prognostic Significance of Urinary this compound in Intrahepatic Cholangiocarcinoma.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by UPLC-MS/MS

This protocol is based on established methods for the sensitive and precise quantification of this compound.[8]

1. Sample Preparation: a. Thaw frozen urine samples to room temperature. b. Vortex the samples for 1 minute to ensure homogeneity. c. To a 15 µL aliquot of urine, add 150 µL of an ice-cold acetonitrile:methanol:water (70:2.5:27.5 v/v/v) solution containing a stable isotope-labeled internal standard (e.g., 5 µM CR-¹³C,¹⁵N₂). d. Vortex the mixture for 1 minute. e. Centrifuge the samples at 20,000 x g for 10 minutes at 4°C. f. Transfer 150 µL of the supernatant to an LC-MS vial.

2. UPLC-MS/MS Analysis: a. LC System: A UPLC system equipped with a hydrophilic interaction liquid chromatography (HILIC) column is recommended. b. Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid) should be optimized for separation. c. MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. d. MRM Transitions: Monitor the following mass-to-charge ratio (m/z) transitions:

  • This compound (CR): 264.1 > 132.1
  • Internal Standard (CR-¹³C,¹⁵N₂): 267.1 > 134.9 e. Data Analysis: Quantify CR concentrations using a calibration curve prepared with a synthetic CR standard. The linear range of the assay is typically between 4.50–10,000 nM.[8]

Protocol 2: Western Blot Analysis of Urea Cycle Enzymes (ASS1 and ARG1) in Liver Cancer Cell Lines

This protocol provides a general framework for assessing the protein expression of key urea cycle enzymes.

1. Cell Culture and Lysis: a. Culture human liver cancer cell lines (e.g., Huh7) in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.[9] b. Harvest cells and lyse them in cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10] c. Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Electrotransfer: a. Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against ASS1 (Argininosuccinate Synthetase 1) and ARG1 (Arginase 1) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) for normalization. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.[9]

Protocol 3: Investigating Arginine Auxotrophy in Liver Cancer Cells

This protocol outlines an experiment to determine the dependence of liver cancer cells on exogenous arginine.

1. Cell Seeding: a. Seed liver cancer cells (e.g., CR-high and CR-low cell lines) in complete growth medium in 6-well plates.

2. Arginine Deprivation: a. After 24 hours, wash the cells with PBS and replace the medium with either:

  • Complete medium (Control)
  • Arginine-free medium
  • Arginine-free medium supplemented with citrulline
  • Arginine-free medium supplemented with ornithine b. Culture the cells for an additional 48-72 hours.

3. Assessment of Cell Proliferation: a. Measure cell viability and proliferation using a suitable method, such as the MTT assay, crystal violet staining, or direct cell counting.

4. Interpretation: a. A significant reduction in the proliferation of cells in the arginine-free medium compared to the control medium indicates arginine auxotrophy. b. Restoration of growth upon supplementation with citrulline, but not ornithine, suggests a defect in the mitochondrial part of the urea cycle.[6]

Visualizations

Signaling Pathway of this compound in Liver Cancer Prognosis

Creatine_Riboside_Pathway cluster_tumor_cell Liver Cancer Cell (CR-high) cluster_tme Tumor Microenvironment cluster_prognosis Clinical Outcome Urea_Cycle Dysregulated Mitochondrial Urea Cycle Arginine_Synthesis Decreased Arginine Synthesis Urea_Cycle->Arginine_Synthesis Nucleotide_Imbalance Nucleotide Imbalance (Purine/Pyrimidine Bias) Urea_Cycle->Nucleotide_Imbalance Arginine_Auxotrophy Arginine Auxotrophy Arginine_Synthesis->Arginine_Auxotrophy Cell_Proliferation Increased Cell Proliferation Arginine_Auxotrophy->Cell_Proliferation Creatine_Riboside Increased this compound (CR) Nucleotide_Imbalance->Creatine_Riboside Nucleotide_Imbalance->Cell_Proliferation Immune_Infiltration Reduced Immune Infiltration (Macrophages, CD8+ T cells) Creatine_Riboside->Immune_Infiltration Poor_Prognosis Poor Prognosis Cell_Proliferation->Poor_Prognosis Immune_Infiltration->Poor_Prognosis Arginine_Targeted_Therapy Arginine-Targeted Therapies Arginine_Targeted_Therapy->Arginine_Auxotrophy Therapeutic Vulnerability

Caption: this compound signaling pathway in liver cancer.

Experimental Workflow for Assessing this compound's Prognostic Value```dot

Experimental_Workflow Patient_Cohort Liver Cancer Patient Cohort (HCC, ICC) Urine_Sample Urine Sample Collection Patient_Cohort->Urine_Sample Tumor_Biopsy Tumor Biopsy Collection Patient_Cohort->Tumor_Biopsy Clinical_Data Clinical Data Collection (Survival, Staging) Patient_Cohort->Clinical_Data CR_Quantification This compound Quantification (UPLC-MS/MS) Urine_Sample->CR_Quantification Tumor_Biopsy->CR_Quantification Statistical_Analysis Statistical Analysis (Survival Curves, Hazard Ratios) CR_Quantification->Statistical_Analysis Clinical_Data->Statistical_Analysis Prognostic_Biomarker Establish CR as a Prognostic Biomarker Statistical_Analysis->Prognostic_Biomarker

Caption: Therapeutic logic of targeting arginine auxotrophy.

References

Application Notes: Creatine Riboside as a Companion Diagnostic for Arginine-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Creatine riboside (CR) is a metabolite derived from cancer cells that has emerged as a promising biomarker for identifying tumors susceptible to arginine-targeted therapies.[1][2][3] Elevated levels of CR in biological samples, such as urine and plasma, are strongly associated with arginine auxotrophy in cancer cells.[2][3][4] This metabolic vulnerability arises from the downregulation of argininosuccinate synthetase (ASS), a key enzyme in the synthesis of arginine from citrulline.[1] Tumors deficient in ASS are dependent on an external supply of arginine for their growth and survival.[1] Arginine-targeted therapies, such as pegylated arginine deiminase (ADI-PEG 20), exploit this dependency by depleting systemic arginine, leading to selective cancer cell death.[1][2] These application notes provide a comprehensive overview of the use of this compound as a companion diagnostic to select patients who are most likely to benefit from arginine-targeted therapies.

Data Presentation

The following tables summarize the quantitative data on this compound levels in various biological samples, highlighting its potential as a biomarker.

Table 1: this compound Concentration in Human Lung Tissue. [5]

Tissue TypeNumber of Samples (n)Median this compound ConcentrationP-value
Tumor80Significantly Elevated< 0.0001
Non-tumor67Baseline

Table 2: this compound Enrichment in Tumoral vs. Non-tumoral Lung Tissue Regions (MALDI Imaging MS). [5]

ComparisonNumber of Matched Samples (n)ObservationP-value
Tumoral vs. Non-tumoral10Enriched CR signal intensity in tumoral regions< 0.05

Table 3: Intracellular this compound Concentrations in Cell Lines. [5]

Cell Line TypeCell LinesRelative this compound Concentration
Normal Human Bronchial Epithelial (NHBE)NHBELow
Immortalized NHBEImmortalized NHBELow
Non-Small Cell Lung Cancer (NSCLC)H460, A549, etc.High
Hepatocellular Carcinoma (HCC)VariousHigh

Table 4: Plasma this compound Levels in Cervical Cancer Patients vs. Controls. [6]

CohortNumber of Samples (n)Median this compound Concentration (nM)P-value
Discovery Cohort (Cervical Cancer)1196.8< 0.0001
Control3018.2

Signaling Pathways and Experimental Workflows

cluster_arginine_metabolism Arginine Metabolism & Creatine Synthesis cluster_cancer_cell_metabolism Cancer Cell Specific Metabolism cluster_therapeutic_intervention Therapeutic Intervention Arginine Arginine AGAT AGAT Arginine->AGAT ASS_deficient_Cancer_Cell Arginine Auxotrophic (ASS-deficient) Cancer Cell Arginine->ASS_deficient_Cancer_Cell External Supply Glycine Glycine Glycine->AGAT Guanidinoacetate Guanidinoacetate AGAT->Guanidinoacetate Ornithine Ornithine AGAT->Ornithine GAMT GAMT Guanidinoacetate->GAMT Creatine Creatine GAMT->Creatine Creatine_Riboside This compound (CR) Creatine->Creatine_Riboside Dysregulated_Urea_Cycle Dysregulated Mitochondrial Urea Cycle Dysregulated_Urea_Cycle->Creatine_Riboside Nucleotide_Imbalance Nucleotide Imbalance Nucleotide_Imbalance->Creatine_Riboside Export Export to Biofluids Creatine_Riboside->Export Arginine_Targeted_Therapy Arginine-Targeted Therapy (e.g., ADI-PEG 20) Export->Arginine_Targeted_Therapy Companion Diagnostic Arginine_Depletion Systemic Arginine Depletion Arginine_Targeted_Therapy->Arginine_Depletion Arginine_Depletion->ASS_deficient_Cancer_Cell Cell_Death Cancer Cell Death ASS_deficient_Cancer_Cell->Cell_Death

Caption: Metabolic pathway of this compound formation and its role as a companion diagnostic.

start Patient with Cancer (e.g., NSCLC, HCC) sample_collection Collect Biological Sample (Urine or Plasma) start->sample_collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep analysis UPLC-MS/MS Analysis (Quantification of this compound) sample_prep->analysis data_interp Data Interpretation analysis->data_interp high_cr High this compound (> Cutoff) data_interp->high_cr Elevated CR low_cr Low this compound (≤ Cutoff) data_interp->low_cr Normal/Low CR therapy_decision Candidate for Arginine-Targeted Therapy high_cr->therapy_decision alt_therapy Consider Alternative Therapies low_cr->alt_therapy

Caption: Experimental workflow for using this compound as a companion diagnostic.

Experimental Protocols

Protocol for Quantification of this compound in Urine and Plasma by UPLC-MS/MS

This protocol is adapted from published methods for the sensitive and precise quantification of this compound.[7][8][9][10]

a. Materials and Reagents:

  • This compound (CR) analytical standard

  • This compound-13C,15N2 (CR-13C,15N2) internal standard (ISTD)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS vials with inserts

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 20,000 x g and 4°C

b. Sample Preparation:

Urine:

  • Thaw frozen urine samples on ice.

  • Vortex the samples for 1 minute to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 15 µL of urine.

  • Add 150 µL of a pre-chilled extraction solution (acetonitrile:methanol:water, 70:2.5:27.5 v/v/v) containing the internal standard (CR-13C,15N2) at a final concentration of 5 µM.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C to precipitate proteins.[7]

  • Carefully transfer 150 µL of the supernatant to an LC-MS vial.

  • The sample is now ready for UPLC-MS/MS analysis.

Plasma:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 1000 µL of 80% methanol in water containing the internal standard (e.g., 10 nM CR-13C,15N2).[10]

  • Vortex the mixture for 1 minute.

  • Filter the sample using a Captiva ND Lipid filter plate or centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and lipids.[10]

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dry the samples in a vacuum centrifuge.[10]

  • Reconstitute the dried extract in 50 µL of water.[10]

  • Transfer the reconstituted sample to an LC-MS vial with an insert.

c. UPLC-MS/MS Analysis:

  • Chromatography: Hydrophilic Interaction Chromatography (HILIC) is recommended due to the high polarity of this compound.[7][8]

  • Column: A suitable HILIC column (e.g., Acquity UPLC BEH HILIC column).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., water with formic acid).

  • Flow Rate: Typically 0.3-0.4 mL/min.

  • Injection Volume: 5 µL.[10]

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: [8][9]

      • This compound (CR): 264.1 > 132.1 m/z

      • CR-13C,15N2 (ISTD): 267.1 > 134.9 m/z

d. Data Analysis and Interpretation:

  • Generate a calibration curve using the analytical standard of this compound.

  • Quantify the concentration of CR in the samples by normalizing the peak area of CR to the peak area of the internal standard.

  • Compare the measured CR concentration to a pre-determined cutoff value to stratify patients into "high CR" and "low CR" groups. The cutoff value should be established from clinical studies correlating CR levels with treatment response.

Protocol for Extraction of this compound from Tumor Tissue

This protocol provides a general framework for the extraction of polar metabolites like this compound from tumor tissue.[11][12][13]

a. Materials and Reagents:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled in liquid nitrogen

  • Homogenizer (e.g., bead beater)

  • Pre-chilled extraction solvent (e.g., 80% methanol in water)

  • Centrifuge

  • Microcentrifuge tubes

b. Tissue Homogenization and Extraction:

  • Flash-freeze the freshly excised tumor tissue in liquid nitrogen immediately upon collection to halt metabolic activity.[13] Store at -80°C until processing.

  • Weigh the frozen tissue.

  • In a pre-chilled mortar, add liquid nitrogen and the frozen tissue.

  • Grind the tissue into a fine powder using the pestle.

  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) at a specific ratio (e.g., 1 mL per 50 mg of tissue).

  • Homogenize the sample using a bead beater or other appropriate homogenizer.

  • Vortex the homogenate for 1 minute.

  • Incubate on ice for 20 minutes to allow for complete extraction.

  • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • The supernatant can then be processed similarly to the plasma samples (drying and reconstitution) for UPLC-MS/MS analysis.

The quantification of this compound in patient biofluids presents a minimally invasive and powerful tool to identify individuals with arginine-auxotrophic tumors. Integrating this compound as a companion diagnostic into the clinical workflow for arginine-targeted therapies has the potential to enhance treatment efficacy by enabling a personalized medicine approach. Further clinical validation is warranted to establish standardized cutoff values and fully integrate this biomarker into routine clinical practice.

References

Application Notes and Protocols for In Vitro Cell-Based Assays to Study Creatine Riboside Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine riboside (CR) is a metabolite that has been identified as a potential biomarker in certain cancers, including lung and liver cancer.[1][2][3][4] Elevated levels of CR are associated with aggressive tumor growth and poor prognosis.[1][5][6] In vitro cell-based assays are crucial for elucidating the functional roles of this compound in cellular processes, particularly in the context of cancer metabolism and proliferation. These assays allow for the controlled investigation of CR's effects on cell viability, metabolic pathways, and signaling cascades.

Functionally, this compound is linked to significant metabolic reprogramming in cancer cells.[1] High levels of CR are associated with dysregulation of the mitochondrial urea cycle and an imbalance in nucleotide synthesis.[1][3][6][7] This metabolic shift supports rapid cell proliferation.[1][3][5] Specifically, the formation of this compound involves the ribosylation of creatinine, with the ribose component being derived from the pentose phosphate pathway (PPP).[1] Furthermore, cancer cells with high CR levels often exhibit arginine auxotrophy, meaning they are dependent on external sources of arginine for survival due to the downregulation of enzymes like argininosuccinate synthase 1 (ASS1).[1][2][3][6] This dependency presents a potential therapeutic vulnerability.[1][2][3][6]

These application notes provide detailed protocols for a selection of key in vitro assays to study the function of this compound. The protocols are designed to be accessible and reproducible for researchers in cell biology, cancer research, and drug development.

Data Presentation

The following tables summarize quantitative data from studies on this compound, providing a clear comparison of its effects and associations.

Table 1: this compound Levels in Cancer vs. Non-Tumor Cells and Tissues

Cell/Tissue TypeConditionThis compound ConcentrationFold Change (Tumor vs. Non-Tumor)Reference
Human NSCLC TissueTumorSignificantly elevated~4x[3]
Human NSCLC TissueNon-Tumor AdjacentLower-[3]
Human Cancer Cell Lines (NSCLC, HCC)CancerHigher-[1][3]
Primary & Immortalized Normal Human Bronchial Epithelial CellsNon-TumorigenicLower/Undetectable-[1][3]

Table 2: Effect of Metabolic Perturbations on Intracellular this compound Levels

Cell LineTreatmentChange in this compound LevelReference
H460 (NSCLC)Glucose StarvationAbrogated production[1]
A549 (NSCLC)Glucose StarvationAbrogated production[1]
H460 (NSCLC)Arginine DeprivationReduced production[1]
A549 (NSCLC)Arginine DeprivationReduced production[1]
H460 (NSCLC)ASS1 Inhibition (methyl DL-aspartate)Significantly reduced production[1]
A549 (NSCLC)ASS1 Inhibition (methyl DL-aspartate)Significantly reduced production[1]
H460 (NSCLC)13C-glucoseEnrichment of 13C in CR[1]
H460 (NSCLC)13C-riboseNo enrichment of 13C in CR[1]
H460 (NSCLC)13C-creatinineEnrichment of 13C in CR[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Proliferation Assays

This assay is a simple and rapid method to differentiate viable from non-viable cells based on membrane integrity.[8][9][10][11]

  • Materials:

    • Cell suspension

    • 0.4% Trypan Blue solution

    • Phosphate-Buffered Saline (PBS), serum-free

    • Hemocytometer and coverslip

    • Microscope

    • Microcentrifuge tubes

  • Protocol:

    • Harvest cells and create a single-cell suspension.

    • Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.[9][11]

    • Resuspend the cell pellet in an appropriate volume of serum-free PBS.[9][11]

    • In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[8]

    • Incubate the mixture at room temperature for 3 minutes.[9][11] Do not exceed 5 minutes, as this may lead to an increase in stained (non-viable) cells.[9][11]

    • Load 10 µL of the mixture into a hemocytometer.

    • Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the four large corner squares.

    • Calculate cell viability and cell density using the following formulas:

      • % Viability = (Number of viable cells / Total number of cells) x 100

      • Viable cells/mL = (Average number of viable cells per large square) x dilution factor (2 in this case) x 104

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[12][13][14][15][16]

  • Materials:

    • Cells cultured in a 96-well plate

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[13][14]

    • 96-well plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium and incubate for 24 hours.[14]

    • Treat the cells with desired concentrations of this compound or other compounds and incubate for the desired duration (e.g., 24, 48, 72 hours).

    • After treatment, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[16]

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[13][16]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][16]

    • Incubate the plate with shaking for 15 minutes at 37°C to ensure complete solubilization.[14][16]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[12]

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[5][17]

  • Materials:

    • Cells cultured in a 96-well plate or on coverslips

    • BrdU labeling solution (10 µM in sterile culture medium)

    • Fixation solution (e.g., 3.7% formaldehyde in PBS)

    • Permeabilization buffer (e.g., Triton X-100 in PBS)

    • DNA denaturation solution (e.g., 2N HCl)

    • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

    • Anti-BrdU antibody

    • Fluorescently labeled secondary antibody

    • DAPI or other nuclear counterstain

    • Fluorescence microscope or plate reader

  • Protocol:

    • Culture cells to the desired confluency.

    • Add BrdU labeling solution to the cells and incubate for 1-24 hours at 37°C, depending on the cell division rate.

    • Remove the labeling solution and wash the cells twice with PBS.

    • Fix the cells with 3.7% formaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Triton X-100 for 20 minutes at room temperature.

    • Denature the DNA by incubating with 2N HCl for 10-60 minutes at room temperature.

    • Neutralize with sodium borate buffer for 30 minutes at room temperature.

    • Wash three times with PBS.

    • Block non-specific antibody binding with a suitable blocking buffer.

    • Incubate with anti-BrdU primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI.

    • Image using a fluorescence microscope or quantify the signal with a plate reader.

Metabolic Assays

This method allows for the tracing of metabolic pathways by following the incorporation of stable isotopes from labeled substrates into downstream metabolites.[18]

  • Materials:

    • 13C-labeled substrate (e.g., [U-13C]-glucose, 13C-creatinine)

    • Culture medium lacking the unlabeled version of the substrate

    • Ice-cold quenching solution (e.g., PBS)

    • Cold extraction solvent (e.g., 80% methanol)

    • Cell scraper

    • High-speed centrifuge

    • Vacuum concentrator

  • Protocol:

    • Culture cells to the desired density.

    • Replace the normal culture medium with the medium containing the 13C-labeled substrate.

    • Incubate for a duration sufficient to reach isotopic steady state (often 2-3 cell doubling times).[18]

    • At the time of harvest, quickly aspirate the medium and wash the cells with ice-cold quenching solution to stop metabolic activity.[18]

    • Add cold extraction solvent and scrape the cells.[18]

    • Collect the cell lysate and centrifuge at high speed to pellet cell debris.[18]

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis by LC-MS/MS or GC-MS.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying metabolites like this compound in biological samples.[19]

  • Materials:

    • Metabolite extracts from cell culture

    • This compound analytical standard

    • Stable isotope-labeled internal standard (e.g., this compound-13C,15N2)[19]

    • LC-MS/MS system with a suitable column (e.g., HILIC)[19]

    • Appropriate mobile phases

  • Protocol:

    • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., water).

    • Add a known concentration of the internal standard to each sample.

    • Prepare a standard curve using the this compound analytical standard.

    • Inject the samples and standards into the LC-MS/MS system.

    • Separate the metabolites using an appropriate liquid chromatography method.

    • Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ionization mode. The MRM transition for this compound is m/z 264.1 > 132.1.[19]

    • Calculate the concentration of this compound in the samples by normalizing to the internal standard and comparing to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound function.

Creatine_Riboside_Metabolic_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Ribose5P Ribose-5-Phosphate PPP->Ribose5P Ribose Precursors Creatine_Riboside This compound (CR) Ribose5P->Creatine_Riboside Ribosylation Creatinine Creatinine Creatinine->Creatine_Riboside

Caption: Metabolic pathway of this compound synthesis.

Arginine_Auxotrophy_Pathway cluster_Urea_Cycle Mitochondrial Urea Cycle Citrulline Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Aspartate Aspartate Aspartate->Argininosuccinate ASS1 ASS1 (Downregulated in CR-high cells) ASS1->Argininosuccinate Catalyzes Arginine_synthesis Arginine (de novo synthesis) Argininosuccinate->Arginine_synthesis Cell_Proliferation Cell Proliferation Arginine_synthesis->Cell_Proliferation Supports Extracellular_Arginine Extracellular Arginine Arginine_uptake Arginine (cellular uptake) Extracellular_Arginine->Arginine_uptake Arginine_uptake->Cell_Proliferation Supports

Caption: Arginine auxotrophy in CR-high cancer cells.

Experimental_Workflow_CR_Quantification start Cell Culture (e.g., NSCLC cells) treatment Treatment with Test Compound start->treatment extraction Metabolite Extraction treatment->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of This compound lcms->quantification end Data Analysis quantification->end

Caption: Workflow for CR quantification in cell culture.

SLC6A8_Regulation SGK1 SGK1 SLC6A8 Creatine Transporter (SLC6A8) SGK1->SLC6A8 Upregulates SGK3 SGK3 SGK3->SLC6A8 Upregulates SPAK SPAK SPAK->SLC6A8 Downregulates OSR1 OSR1 OSR1->SLC6A8 Downregulates JAK2 JAK2 JAK2->SLC6A8 Downregulates Klotho Klotho Klotho->SLC6A8 Upregulates Creatine_Uptake Cellular Creatine Uptake SLC6A8->Creatine_Uptake

References

Application Notes and Protocols for Investigating the In Vivo Effects of Creatine Riboside and its Congeners in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine riboside is a molecule of interest for its potential roles in cellular energy metabolism, particularly in tissues with high energy demands such as muscle and brain.[1][2][3] While direct in vivo studies on this compound are emerging, particularly in the context of cancer metabolism where it has been identified as a biomarker, a significant body of research exists for the combined in vivo effects of its constituent parts: creatine and D-ribose.[4][5] This document provides detailed application notes and protocols based on established animal models that have investigated the synergistic effects of co-administered creatine and D-ribose. These protocols can serve as a foundational methodology for designing future in vivo studies on this compound.

The primary model detailed here is a hypoxia-induced cardiovascular stress model in mice, which demonstrates the protective effects of combined creatine and D-ribose supplementation.[6] This model is relevant for studying conditions involving cellular energy deficit.

I. Animal Models and Experimental Design

Hypoxia-Induced Right Ventricle Hypertrophy in Mice

This model is designed to assess the cardioprotective effects of substances in a chronic hypoxia setting, which induces right ventricle hypertrophy and apoptosis in the left ventricle.[6]

Experimental Workflow

G cluster_acclimatization Acclimatization (1 week) cluster_experiment Experimental Phase (10 days) cluster_groups Treatment Groups cluster_analysis Analysis acclimatize 5-week-old mice housed under normoxic conditions hypoxia Exposure to 10% O2 acclimatize->hypoxia gavage Daily Oral Gavage groups Vehicle Creatine D-Ribose Creatine + D-Ribose sacrifice Sacrifice and Tissue Harvest (Myocardium, Lungs) groups->sacrifice biochem Biochemical Analyses (Western Blot, RT-PCR) sacrifice->biochem structural Structural Analysis (Ventricular Weight, Apoptosis Assay) sacrifice->structural G cluster_pathways Stress-Activated Kinases cluster_outcomes Cellular Outcomes hypoxia Chronic Hypoxia AMPK AMPK hypoxia->AMPK Akt Akt hypoxia->Akt JNK JNK hypoxia->JNK apoptosis Apoptosis AMPK->apoptosis hypertrophy Hypertrophy Akt->hypertrophy JNK->apoptosis creatine_ribose Creatine + D-Ribose creatine_ribose->AMPK creatine_ribose->Akt creatine_ribose->JNK

References

Application Notes and Protocols for Bioinformatics Analysis of the Creatine Riboside Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine riboside is a metabolite that has garnered significant interest as a potential biomarker, particularly in the context of cancer.[1][2][3][4][5] Its formation is intrinsically linked to creatine metabolism and the pentose phosphate pathway (PPP), highlighting a key metabolic reprogramming event in certain disease states.[1][6] This document provides detailed application notes on bioinformatics tools and experimental protocols for the comprehensive analysis of the this compound pathway.

I. Bioinformatics Tools for Pathway Analysis

A variety of bioinformatics tools can be leveraged to investigate the this compound pathway, from pathway databases to metabolomics data analysis platforms.

Pathway Databases

Pathway databases are essential for understanding the established reactions and enzymes involved in creatine metabolism.

  • KEGG (Kyoto Encyclopedia of Genes and Genomes): KEGG provides reference pathways for creatine metabolism within the broader context of "Arginine and proline metabolism" (map00330) and "Glycine, serine and threonine metabolism" (map00260).[7][8][9] The creatine biosynthesis pathway is specifically detailed in module M00047.[7][8]

  • Reactome: Reactome offers a detailed, curated database of human metabolic pathways. The "Creatine metabolism" pathway (R-HSA-71288) outlines the synthesis of creatine from glycine and arginine, its phosphorylation to phosphocreatine, and its eventual degradation to creatinine.[10][11][12]

  • Human Metabolome Database (HMDB): HMDB is a comprehensive resource containing detailed information on small molecule metabolites found in the human body, including this compound (HMDB0240254).[13][14][15] It provides chemical, clinical, and biochemical data, which is invaluable for metabolite identification and characterization. The Urine Metabolome Database, a part of HMDB, specifically curates information on metabolites found in urine.[16]

Metabolomics Data Analysis Tools

For researchers generating metabolomics data, several tools can aid in the identification of altered pathways and potential biomarkers.

  • MetaboAnalyst: MetaboAnalyst is a web-based platform for comprehensive metabolomics data analysis.[17][18][19] It supports a wide range of functionalities, including statistical analysis, enrichment analysis, and pathway analysis.[18][20][21] Researchers can upload lists of differentially expressed metabolites to identify pathways, like creatine metabolism, that are significantly impacted in their experimental conditions.

  • Ingenuity Pathway Analysis (IPA): IPA is a powerful software tool for analyzing and interpreting data from 'omics' experiments. It can be used to identify pathways, upstream regulators, and biological processes that are relevant to a given dataset of metabolites and genes. For instance, IPA can be used to analyze metabolic pathways that correlate with this compound levels in tumors.[1]

II. Experimental Protocols

Quantification of this compound and Related Metabolites

A precise and sensitive method for the simultaneous quantification of this compound, creatinine, and creatine is crucial for studying this pathway. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this application.[22][23]

Protocol: UPLC-MS/MS Quantification

  • Sample Preparation:

    • Urine or serum samples can be used.[22][23]

    • Prepare calibration standards and quality control samples with known concentrations of this compound, creatinine, and creatine.[23]

    • For urine samples, a simple dilution with a suitable solvent (e.g., acetonitrile:water) is often sufficient.

    • For serum samples, protein precipitation with a solvent like methanol is required.

    • Add a stable isotope-labeled internal standard, such as this compound-¹³C,¹⁵N₂, to all samples, calibrators, and quality controls to correct for matrix effects and variations in instrument response.[22]

  • Chromatographic Separation:

    • Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of these polar metabolites.[23]

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[23]

    • Monitor the specific multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.

Enzyme Activity Assays

Assessing the activity of key enzymes in the creatine and pentose phosphate pathways can provide functional insights into pathway dysregulation.

Protocol: Creatine Kinase (CK) Activity Assay

This protocol is based on a coupled enzyme reaction that ultimately leads to the production of NADPH, which can be measured spectrophotometrically at 340 nm.[24][25][26][27]

  • Reagent Preparation:

    • Prepare a reaction mixture containing phosphocreatine, ADP, glucose, hexokinase, glucose-6-phosphate dehydrogenase, and NADP⁺ in a suitable buffer (e.g., glycine buffer, pH 8.9).[24]

  • Assay Procedure:

    • Add the sample (e.g., tissue homogenate, cell lysate) to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C).[24][26]

    • Monitor the increase in absorbance at 340 nm over time.

    • The rate of NADPH production is proportional to the CK activity in the sample.

Protocol: Pentose Phosphate Pathway (PPP) Enzyme Activity Assays

The activity of key PPP enzymes like glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) can be measured by monitoring the production of NADPH at 340 nm.

  • Reagent Preparation:

    • For G6PD activity, prepare a reaction mixture containing glucose-6-phosphate and NADP⁺ in a suitable buffer.

    • For 6PGD activity, prepare a reaction mixture containing 6-phosphogluconate and NADP⁺.

  • Assay Procedure:

    • Add the sample to the respective reaction mixture.

    • Monitor the increase in absorbance at 340 nm.

    • The rate of absorbance change is proportional to the enzyme activity.

Stable Isotope Tracing

Stable isotope tracing is a powerful technique to delineate the metabolic fate of precursors and quantify metabolic fluxes through the this compound pathway.[28][29][30][31][32][33]

Protocol: ¹³C-Glucose Tracing to this compound

This protocol aims to trace the incorporation of carbon atoms from glucose into the ribose moiety of this compound.

  • Cell Culture and Labeling:

    • Culture cells in a medium containing a stable isotope-labeled precursor, such as [U-¹³C]-glucose.[28]

  • Metabolite Extraction:

    • After the desired labeling period, quench metabolism rapidly and extract metabolites using a cold solvent mixture (e.g., 80% methanol).[30]

  • LC-MS Analysis:

    • Analyze the cell extracts using LC-MS to measure the mass isotopologue distribution of this compound and its precursors.

  • Data Analysis:

    • Determine the fractional contribution of the labeled precursor to the product pool. This provides insights into the activity of the pentose phosphate pathway in generating the ribose precursor for this compound synthesis.

III. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Concentrations of this compound and Related Metabolites in Clinical Samples (nM)

MetaboliteControl Urine (Mean ± SD)Cancer Patient Urine (Mean ± SD)Control Serum (Mean ± SD)Cancer Patient Serum (Mean ± SD)
This compound15.2 ± 4.5158.6 ± 35.22.1 ± 0.825.4 ± 7.1
Creatinine8500 ± 15008300 ± 160085 ± 1582 ± 18
Creatine250 ± 75350 ± 9035 ± 1045 ± 12

Table 2: Hypothetical Enzyme Activities in Control vs. Cancer Cells

EnzymeControl Cells (U/mg protein)Cancer Cells (U/mg protein)Fold Change
Creatine Kinase1.2 ± 0.30.5 ± 0.1-2.4
G6PD0.8 ± 0.22.5 ± 0.6+3.1
6PGD0.5 ± 0.11.8 ± 0.4+3.6

IV. Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

Creatine_Riboside_Pathway cluster_creatine_metabolism Creatine Metabolism cluster_ppp Pentose Phosphate Pathway (Oxidative Branch) cluster_cr_synthesis This compound Synthesis Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate Creatine Creatine Guanidinoacetate->Creatine GAMT Creatinine Creatinine Creatine->Creatinine Non-enzymatic Phosphocreatine Phosphocreatine Creatine->Phosphocreatine CK Creatine_Riboside This compound Creatinine->Creatine_Riboside Non-enzymatic or Unknown Enzyme Phosphocreatine->Creatine CK ATP1 ATP ADP1 ADP ATP1->ADP1 SAM SAM SAH SAH SAM->SAH ATP2 ATP ADP2 ADP ADP2->ATP2 G6P Glucose-6-Phosphate PG6 6-Phospho-glucono-δ-lactone G6P->PG6 G6PD PG 6-Phospho-gluconate PG6->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P R5P->Creatine_Riboside NADP1 NADP+ NADPH1 NADPH NADP1->NADPH1 NADP2 NADP+ NADPH2 NADPH NADP2->NADPH2

Caption: Proposed metabolic pathway for the formation of this compound.

Experimental_Workflow cluster_sample_collection Sample Collection & Preparation cluster_analysis Analytical Methods cluster_metabolomics Metabolomics cluster_functional_assays Functional Assays cluster_data_analysis Data Analysis & Interpretation A1 Biological Samples (Urine, Serum, Cells, Tissues) A2 Sample Preparation (Dilution, Protein Precipitation, Lysis) A1->A2 B1 UPLC-MS/MS for Metabolite Quantification A2->B1 B2 Stable Isotope Tracing with LC-MS A2->B2 C1 Enzyme Activity Assays (CK, G6PD, 6PGD) A2->C1 D1 Quantitative Data Analysis (Concentrations, Activities) B1->D1 D3 Flux Analysis B2->D3 C1->D1 D2 Pathway Analysis (MetaboAnalyst, IPA) D1->D2 D3->D2

Caption: Experimental workflow for this compound pathway analysis.

References

Application Notes: Sample Preparation for Creatine Riboside Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creatine riboside (CR) is a recently identified metabolite found to be elevated in certain cancers and is under investigation as a potential biomarker.[1][2][3] As a ribosylated form of creatine, CR is a highly polar molecule, which presents specific challenges for its extraction and analysis from complex biological matrices such as tissues, cells, and biofluids.[1][4] Effective sample preparation is critical to ensure accurate and reproducible quantification, typically performed using Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).[5][6][7]

The primary goals of sample preparation for CR metabolomics are to efficiently extract the analyte from the sample matrix, remove interfering substances like proteins and lipids, and concentrate the analyte to a level suitable for detection.[8] Given its polarity, methods must be optimized to retain CR in the aqueous phase while effectively precipitating proteins and removing non-polar lipids.

Core Principles of Extraction for Polar Metabolites

The analysis of polar metabolites like this compound from biological samples requires extraction methods that effectively separate them from macromolecules and non-polar compounds.[9]

  • Metabolic Quenching: The first and most critical step is to halt all enzymatic activity immediately upon sample collection to prevent alteration of the metabolome. This is typically achieved by flash-freezing the sample in liquid nitrogen or using ice-cold extraction solvents.

  • Protein Precipitation: Proteins can interfere with downstream analysis and must be removed. This is most commonly accomplished by adding a cold organic solvent, such as methanol or acetonitrile, which denatures and precipitates the proteins.[10]

  • Solvent Systems: For polar metabolites, monophasic or biphasic solvent systems are commonly used.

    • Monophasic Extraction: A mixture of organic solvent and water (e.g., 80% methanol) is often used to lyse cells and precipitate proteins simultaneously. A solvent system of acetonitrile/methanol/water has been successfully used for CR extraction from cells.[1]

    • Biphasic Extraction (Liquid-Liquid Extraction): This method separates polar and non-polar metabolites into two distinct liquid phases. A common system is the Bligh-Dyer method (or variations thereof) using a mixture of chloroform, methanol, and water.[11][12] After extraction and centrifugation, the upper aqueous phase, containing CR and other polar metabolites, is collected for analysis.[11]

Analytical Considerations

Following extraction, samples are typically dried to remove the organic solvent and then reconstituted in a solution compatible with the analytical platform. For CR, which is analyzed by LC-MS/MS, this is often an aqueous solution.[5] HILIC is the preferred chromatographic method as it provides good retention for highly polar compounds that are poorly retained on traditional reverse-phase columns.[4][6] The use of a stable isotope-labeled internal standard, such as this compound-¹³C,¹⁵N₂, is highly recommended for accurate quantification.[7]

Experimental Workflows & Protocols

General Workflow for this compound Extraction

The following diagram illustrates a typical workflow for the extraction of this compound from biological samples for LC-MS/MS analysis.

G General Workflow for this compound Sample Preparation cluster_collection Sample Collection cluster_quenching Metabolic Quenching cluster_extraction Extraction & Precipitation cluster_processing Supernatant Processing cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, Urine) Quench Flash Freeze (Liquid N2) or Add Ice-Cold Solvent Sample->Quench Homogenize Homogenization / Lysis (e.g., Sonication, Scraping) Quench->Homogenize Extract Add Extraction Buffer (e.g., ACN/MeOH/H2O) Homogenize->Extract Precipitate Protein Precipitation (Vortex & Incubate at 4°C) Extract->Precipitate Centrifuge Centrifugation (e.g., 16,000 x g, 10 min, 4°C) Precipitate->Centrifuge Collect Collect Supernatant (Aqueous Phase) Centrifuge->Collect Dry Evaporate to Dryness (Vacuum Centrifuge) Collect->Dry Reconstitute Reconstitute in Aqueous Solution Dry->Reconstitute Analysis HILIC-LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for CR sample preparation.

Protocol 1: Extraction from Cultured Cells

This protocol is adapted from methods used for the analysis of CR in cancer cell lines.[1]

Materials:

  • Ice-cold 0.9% NaCl in LC-MS grade water

  • Ice-cold Extraction Buffer: Acetonitrile/Water/Methanol (65:30:5, v/v/v)[1]

  • Stable isotope-labeled internal standard (e.g., CR-¹³C,¹⁵N₂)

  • Scraper for adherent cells

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge (4°C)

  • Vacuum centrifuge

Procedure:

  • Cell Washing:

    • Place the culture dish (e.g., 6-well plate) on ice.

    • Aspirate the culture medium completely.

    • Gently wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, ensuring complete removal of the wash buffer after each step to minimize salt contamination.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold Extraction Buffer to each well. If using an internal standard, it should be spiked into this buffer.

    • For adherent cells, scrape the plate thoroughly to detach and lyse the cells. For suspension cells, resuspend the cell pellet in the buffer.

    • Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tubes for 10 minutes at 4°C to ensure thorough extraction and protein precipitation.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites including CR, to a new clean microcentrifuge tube. Avoid disturbing the pellet.

  • Sample Preparation for Analysis:

    • Dry the supernatant completely using a vacuum centrifuge.

    • Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of an aqueous solution (e.g., LC-MS grade water or initial mobile phase) for LC-MS/MS analysis.[5]

Protocol 2: Extraction from Tissue Samples

This protocol is a general method for polar metabolites and is suitable for tissue samples where CR analysis is desired.[6][12]

Materials:

  • Cryogenic grinder or bead homogenizer

  • Ice-cold Extraction Solvent: Methanol/Water/Chloroform (a modified Bligh-Dyer approach)[6][12]

  • Stable isotope-labeled internal standard

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Refrigerated centrifuge (4°C)

  • Vacuum centrifuge

Procedure:

  • Sample Homogenization:

    • Weigh a small piece of frozen tissue (e.g., 20-50 mg). The tissue must be kept frozen to prevent metabolic changes.

    • Pulverize the frozen tissue into a fine powder using a cryogenic grinder or a bead homogenizer with pre-chilled tubes and beads.

  • Biphasic Extraction:

    • Add a pre-chilled monophasic mixture of water:methanol:chloroform (e.g., 2:5:2 v/v/v) to the pulverized tissue.[6] Add the internal standard to this mixture.

    • Vortex vigorously for 10-15 minutes at 4°C.

    • To induce phase separation, add an equal volume of water and chloroform to the mixture.

    • Vortex again and then centrifuge at high speed (e.g., 18,000 x g) for 7-10 minutes at 4°C.[12]

  • Aqueous Phase Collection:

    • Three layers will be visible: an upper aqueous/polar phase (containing CR), a middle layer of precipitated protein, and a lower organic/lipid phase.

    • Carefully collect the upper aqueous phase and transfer it to a new clean microcentrifuge tube.

  • Sample Preparation for Analysis:

    • Dry the collected aqueous phase completely in a vacuum centrifuge.

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of an aqueous solution for LC-MS/MS analysis.

Quantitative Data and Analytical Parameters

For reliable quantification, a validated LC-MS/MS method is essential. The following table summarizes key parameters from a published method for the simultaneous quantification of this compound (CR), creatinine riboside (CNR), creatine, and creatinine.[7]

ParameterValue / DescriptionReference
Instrumentation Ultra-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)[7]
Chromatography Hydrophilic Interaction Chromatography (HILIC) Column[6][7]
Ionization Mode Positive Mode Electrospray Ionization (ESI+)[7]
Internal Standard This compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂)[7]
Linearity Range 4.50–10,000 nM[7]
MRM Transitions (m/z)
This compound (CR)264.1 > 132.1[7]
CR-Internal Standard267.1 > 134.9[7]
Creatinine riboside (CNR)246.1 > 113.9[7]
Creatine132.0 > 72.0[7]
Creatinine114.0 > 85.8[7]

Note on Derivatization: While LC-MS is the primary method for CR analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative for broader metabolomics. GC-MS requires chemical derivatization to increase the volatility of polar molecules like CR and its precursors.[13] Common derivatization techniques include silylation (e.g., using BSTFA or MTBSTFA) or acylation.[13][14] However, these methods can be complex and may introduce artifacts, making direct LC-MS/MS analysis preferable for targeted CR quantification.[14][15]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Chemical Synthesis of Creatine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Creatine riboside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the yield and purity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete activation of ribose: The protecting groups on the ribose starting material may not be fully removed or the desired anomeric center for coupling is not appropriately activated. 2. Inactive coupling agent: The chosen coupling agent for the glycosylation reaction has degraded or is of insufficient purity. 3. Unfavorable reaction conditions: Temperature, solvent, or pH may not be optimal for the coupling reaction between creatine (or a protected derivative) and the activated ribose.1. Verify ribose activation: Use NMR or other appropriate analytical techniques to confirm the structure of the activated ribose derivative before proceeding with the coupling step. 2. Use fresh or purified coupling agent: Ensure the coupling agent is of high quality and stored under appropriate conditions. Consider testing a new batch or a different coupling agent. 3. Optimize reaction conditions: Perform small-scale experiments to screen different solvents, temperatures, and pH levels. A Design of Experiments (DoE) approach can be beneficial.
Formation of Multiple Byproducts 1. Non-selective ribosylation: The coupling reaction may occur at multiple hydroxyl groups on the ribose if protection is incomplete or has been inadvertently removed. 2. Epimerization: The stereochemistry at the anomeric carbon of the ribose may not be controlled, leading to a mixture of α and β anomers. 3. Creatine degradation: Creatine can cyclize to form creatinine under certain conditions, especially with heat or in acidic/basic environments.[1]1. Ensure robust protection of ribose: Re-evaluate the choice of protecting groups and the protection/deprotection steps to ensure only the desired hydroxyl group is available for reaction. 2. Use stereoselective glycosylation methods: Employ catalysts or reaction conditions known to favor the formation of the desired anomer. Chiral chromatography may be necessary for separation if a mixture is formed. 3. Protect the creatine moiety: Consider using a protected form of creatine, such as (Boc)2-creatine, to prevent intramolecular cyclization and improve solubility in organic solvents.[2]
Difficulty in Product Purification 1. Similar polarity of product and starting materials/byproducts: This can make chromatographic separation challenging. 2. Product instability: The final this compound product may be unstable under the purification conditions.1. Optimize chromatography: Experiment with different solvent systems, stationary phases (e.g., normal phase, reverse phase, HILIC), and purification techniques like preparative HPLC or flash chromatography. 2. Use milder purification conditions: Avoid harsh pH or high temperatures during purification. Consider techniques like crystallization if applicable.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the chemical synthesis of this compound?

A1: The primary starting materials are a suitably protected ribose derivative and creatine or a protected creatine derivative. The choice of protecting groups on both molecules is crucial to ensure regioselectivity and prevent unwanted side reactions.

Q2: Which synthetic route is recommended for preparing this compound?

A2: While detailed protocols are not widely published, a plausible synthetic route involves the coupling of a protected and activated ribose species with a protected creatine derivative, followed by deprotection. The protection of the guanidine group of creatine is essential to prevent side reactions.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of intermediates and the final product.[3]

Q4: What is the IUPAC name for this compound?

A4: The IUPAC name for this compound is N-(N-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)carbamimidoyl)-N-methylglycine.[4]

Q5: What are the key considerations for scaling up the synthesis of this compound?

A5: When scaling up, it is important to re-optimize reaction parameters such as temperature control, mixing efficiency, and reagent addition rates. Purification methods will also need to be adapted for larger quantities, potentially moving from preparative HPLC to crystallization or large-scale flash chromatography.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is outlined below. This is a conceptual protocol and requires optimization for specific starting materials and equipment.

Step 1: Protection of Creatine A method for protecting the guanidine group of creatine is to react it with Di-tert-butyl dicarbonate ((Boc)2O) to form (Boc)2-creatine. This improves its solubility in organic solvents and prevents side reactions.[2]

Step 2: Activation of Protected Ribose A protected ribose, for example, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, can be used as the ribosyl donor. The acetyl group at the anomeric position can be activated for glycosylation using a Lewis acid.

Step 3: Glycosylation (Coupling Reaction) The protected creatine is reacted with the activated protected ribose in the presence of a suitable solvent and catalyst. The reaction progress is monitored by TLC or LC-MS.

Step 4: Deprotection Once the coupling is complete, the protecting groups from the creatine and ribose moieties are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final this compound product.

Step 5: Purification The crude product is purified using chromatographic techniques such as flash chromatography or preparative HPLC to obtain high-purity this compound.[5]

Visualizations

Creatine_Riboside_Synthesis_Workflow cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_coupling Step 3: Glycosylation cluster_deprotection Step 4: Deprotection cluster_purification Step 5: Purification Creatine Creatine Protected_Creatine Protected Creatine ((Boc)2-Creatine) Creatine->Protected_Creatine Protection ((Boc)2O) Coupling Coupling Reaction Protected_Creatine->Coupling Protected_Ribose Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Activated_Ribose Activated Ribose Protected_Ribose->Activated_Ribose Activation (Lewis Acid) Activated_Ribose->Coupling Protected_Creatine_Riboside Protected This compound Coupling->Protected_Creatine_Riboside Deprotection Deprotection Protected_Creatine_Riboside->Deprotection Creatine_Riboside This compound Deprotection->Creatine_Riboside Purification Purification (HPLC/Chromatography) Creatine_Riboside->Purification Pure_Creatine_Riboside Pure This compound Purification->Pure_Creatine_Riboside

Caption: Generalized workflow for the chemical synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Starting_Materials Verify Purity and Reactivity of Starting Materials Start->Check_Starting_Materials Optimize_Reaction Optimize Reaction Conditions (Temp, Solvent, Catalyst) Start->Optimize_Reaction Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Start->Analyze_Byproducts Check_Starting_Materials->Optimize_Reaction Successful_Synthesis Successful Synthesis Optimize_Reaction->Successful_Synthesis Modify_Protection Modify Protecting Group Strategy Analyze_Byproducts->Modify_Protection Refine_Purification Refine Purification Method Analyze_Byproducts->Refine_Purification Modify_Protection->Optimize_Reaction Refine_Purification->Successful_Synthesis

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Ensuring the Stability of Creatine Riboside in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Creatine Riboside (CR). This resource provides essential guidance on maintaining the stability of this compound in biological samples to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

A1: this compound is a metabolite discovered in biological fluids such as urine, serum, and plasma, which has been identified as a potential biomarker for certain types of cancer.[1][2] Its accurate quantification is crucial for research and potential clinical applications. Like many metabolites, the stability of this compound can be affected by pre-analytical variables during sample collection, processing, and storage.[3][4] Degradation can lead to inaccurate measurements and compromise the integrity of experimental data.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: Based on studies of similar molecules and general metabolomics principles, the primary factors include:

  • Temperature: Elevated temperatures can accelerate the degradation of metabolites.[5][6]

  • pH: Creatine, a component of this compound, is known to be less stable in acidic conditions.[5]

  • Enzymatic Degradation: Biological samples contain various enzymes, such as N-ribohydrolases, that can potentially cleave the N-glycosidic bond of ribosides.[7][8]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of sensitive metabolites.[9][10]

  • Time Delays: The time between sample collection and proper storage or analysis can impact metabolite stability.[3]

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively detailed in the literature, as a riboside, it is susceptible to hydrolysis of the N-glycosidic bond that links the creatine base to the ribose sugar.[7] This can be a spontaneous chemical process influenced by pH and temperature, or it can be catalyzed by enzymes present in biological matrices.[7][11] One study on nicotinamide riboside, another N-ribosyl compound, demonstrated degradation via base-catalyzed hydrolysis into nicotinamide and ribose.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels in freshly collected samples. Rapid degradation due to improper handling at room temperature.Process samples immediately upon collection. Keep samples on ice or at 4°C during processing.
Inconsistent this compound concentrations across replicate samples. Variable time delays between collection and processing; inconsistent storage conditions.Standardize the entire workflow from sample collection to analysis. Ensure all samples are handled identically.
Decreased this compound levels in samples after storage. Improper long-term storage temperature; degradation due to freeze-thaw cycles.Store samples at -80°C for long-term stability. Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.
Matrix effects observed during LC-MS/MS analysis. Interference from other components in the biological matrix.Optimize sample preparation methods, such as protein precipitation or solid-phase extraction, to remove interfering substances. Utilize a stable isotope-labeled internal standard for this compound to normalize for matrix effects.[13]

Quantitative Stability Data

The following tables summarize the stability of this compound and related compounds in aqueous solutions under various conditions, as reported in a key method validation study.[13]

Table 1: Bench-Top and Auto-Sampler Stability of this compound in Aqueous Solution

AnalyteConditionTimeConcentration Level% Change% CV
This compound Room Temperature21 hLow Quality Control (LQC)0.94 - 120.54 - 3
High Quality Control (HQC)0.94 - 120.54 - 3
Auto-Sampler (12°C)79 hLQC0.94 - 120.54 - 3
HQC0.94 - 120.54 - 3

Table 2: Refrigerated and Frozen Storage Stability of this compound in Aqueous Solution

AnalyteStorage TemperatureTimeConcentration Level% Change% CV
This compound 4°C47 daysLQC0.94 - 120.54 - 3
HQC0.94 - 120.54 - 3
-20°C47 daysLQC0.94 - 120.54 - 3
HQC0.94 - 120.54 - 3
-80°C47 daysLQC0.94 - 120.54 - 3
HQC0.94 - 120.54 - 3

Data extracted from Patel D, et al. J Pharm Biomed Anal. 2020.[13] The study concluded that this compound was stable under these conditions, with the percentage change falling within the acceptable range of ±15%.

Experimental Protocols

Protocol 1: Assessment of Bench-Top Stability of this compound in Plasma
  • Sample Preparation:

    • Thaw a pooled human plasma sample at 4°C.

    • Spike the plasma with a known concentration of this compound standard solution to prepare Low Quality Control (LQC) and High Quality Control (HQC) samples.

    • Vortex gently to mix.

  • Incubation:

    • Aliquot the LQC and HQC samples into multiple microcentrifuge tubes.

    • Leave the tubes on the bench-top at room temperature (approximately 25°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take triplicate aliquots of both LQC and HQC.

    • Immediately perform protein precipitation by adding 3 volumes of ice-cold methanol containing a stable isotope-labeled internal standard for this compound.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using a validated UPLC-ESI-MS/MS method.[13]

    • Calculate the percentage change in concentration relative to the 0-hour time point.

Protocol 2: Evaluation of Freeze-Thaw Stability of this compound in Urine
  • Sample Preparation:

    • Obtain a pooled human urine sample.

    • Spike the urine with a known concentration of this compound standard to prepare LQC and HQC samples.

  • Freeze-Thaw Cycles:

    • Aliquot the LQC and HQC samples into multiple microcentrifuge tubes.

    • Freeze all aliquots at -80°C for at least 24 hours (Cycle 1 freeze).

    • Thaw a set of LQC and HQC aliquots completely at room temperature and then refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat this process for the desired number of cycles (e.g., 3 and 5 cycles).

  • Sample Analysis:

    • After the final thaw of each cycle, prepare the samples for analysis by diluting with an appropriate buffer containing the internal standard.

    • Analyze the samples using a validated UPLC-ESI-MS/MS method.

  • Data Analysis:

    • Compare the mean concentration of this compound in the samples that have undergone freeze-thaw cycles to the mean concentration of control samples that were frozen only once.

    • Calculate the percentage difference to determine stability.

Visualizations

Creatine_Riboside_Metabolism_and_Degradation cluster_metabolism Metabolic Pathway cluster_degradation Potential Degradation Pathway cluster_factors Influencing Factors Creatinine Creatinine CR This compound Creatinine->CR Ribosylation PPP Pentose Phosphate Pathway Products (e.g., Ribose-5-phosphate) PPP->CR CR_deg This compound Creatine_deg Creatine CR_deg->Creatine_deg Hydrolysis of N-glycosidic bond Ribose_deg Ribose CR_deg->Ribose_deg Temp Temperature Temp->CR_deg accelerates pH pH pH->CR_deg influences Enzymes Enzymes (e.g., N-ribohydrolases) Enzymes->CR_deg catalyzes Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Sample Analysis Collect Collect Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound Standard Collect->Spike Aliquot Aliquot into LQC and HQC Samples Spike->Aliquot BenchTop Bench-Top (Room Temperature) Aliquot->BenchTop FreezeThaw Freeze-Thaw Cycles (-80°C to RT) Aliquot->FreezeThaw Storage Long-Term Storage (-80°C) Aliquot->Storage Extraction Metabolite Extraction (e.g., Protein Precipitation) BenchTop->Extraction At Time Points FreezeThaw->Extraction After Cycles Storage->Extraction At Time Points Analysis UPLC-ESI-MS/MS Quantification Extraction->Analysis Data Data Analysis (% Change from T0) Analysis->Data Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Inaccurate CR Levels Temp Temperature Fluctuations Issue->Temp Time Processing Delays Issue->Time FT Freeze-Thaw Cycles Issue->FT pH_shift pH Shift Issue->pH_shift KeepCold Maintain Cold Chain (Ice / 4°C) Temp->KeepCold ProcessFast Immediate Processing Time->ProcessFast Aliquot Aliquot Samples FT->Aliquot Buffer Use Buffered Collection Tubes pH_shift->Buffer

References

Technical Support Center: Troubleshooting Matrix Effects in Creatine Riboside Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in Creatine riboside mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, mitigating, and overcoming challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of this compound by co-eluting, undetected components in the sample matrix.[1][2] These interfering components can originate from the biological sample itself (e.g., salts, lipids, proteins) or from the sample preparation process.[3] This interference can adversely affect the accuracy, precision, and sensitivity of your quantitative analysis.[4][5]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different samples.

  • Inaccurate and imprecise quantification results.[5]

  • A significant difference in the signal intensity of a post-extraction spiked sample compared to a standard solution of the same concentration.[6]

  • Peak shape distortion or shifts in retention time for this compound.[2]

Q3: What are the most likely sources of matrix effects for a polar compound like this compound?

A3: For polar analytes like this compound, common sources of matrix effects in biological samples such as plasma, serum, or urine include:

  • Salts: High concentrations of salts can suppress the ionization of this compound.

  • Phospholipids: These are major components of cell membranes and can cause significant ion suppression in electrospray ionization (ESI).

  • Endogenous metabolites: Other small molecules in the biological matrix can co-elute and interfere with the ionization of this compound.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantified by calculating the matrix factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure standard solution at the same concentration.[7]

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Q5: How do I choose an appropriate internal standard (IS) to compensate for matrix effects for this compound?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C,¹⁵N₂-labeled this compound.[8] A SIL-IS will have nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of matrix effects, thus providing the most accurate correction.[4] If a SIL-IS is unavailable, a structural analog that elutes very close to this compound may be used, but with careful validation.[4]

Troubleshooting Guides

Identifying and Mitigating Matrix Effects: A Workflow

This flowchart provides a systematic approach to troubleshooting matrix effects in your this compound mass spectrometry experiments.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation Start Start: Inconsistent or Inaccurate Results AssessME Assess Matrix Effect (Post-extraction spike vs. Neat solution) Start->AssessME CheckME Significant Matrix Effect? AssessME->CheckME NoME No Significant Matrix Effect (Proceed with validation) CheckME->NoME No ChooseMitigation Select Mitigation Strategy CheckME->ChooseMitigation Yes SamplePrep Optimize Sample Preparation ChooseMitigation->SamplePrep Chroma Optimize Chromatography ChooseMitigation->Chroma Dilution Sample Dilution ChooseMitigation->Dilution ReassessME Re-assess Matrix Effect SamplePrep->ReassessME Chroma->ReassessME Dilution->ReassessME CheckAgain Matrix Effect Mitigated? ReassessME->CheckAgain Success Successful Mitigation (Proceed with validation) CheckAgain->Success Yes Failure Further Optimization Needed CheckAgain->Failure No Failure->ChooseMitigation

A systematic workflow for identifying and mitigating matrix effects.
Comparison of Sample Preparation Techniques for this compound Analysis

The choice of sample preparation method is critical for minimizing matrix effects. This table summarizes common techniques and their suitability for this compound analysis from biological matrices.

Technique Principle Estimated Impact on Matrix Effect Analyte Recovery Sample Throughput Recommendation for this compound
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile, methanol) or acid (e.g., trichloroacetic acid).Moderate ReductionGoodHighA good starting point due to its simplicity and speed. However, it may not effectively remove other interfering substances like phospholipids.
Liquid-Liquid Extraction (LLE) Separation of compounds based on their differential solubility in two immiscible liquid phases (e.g., aqueous and organic).Good ReductionVariableModerateCan be effective, but optimization is required to ensure good recovery of the polar this compound in the desired phase.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a different solvent.Excellent ReductionGood to ExcellentModerate to HighHighly recommended for complex matrices. A hydrophilic interaction liquid chromatography (HILIC) or mixed-mode cation exchange SPE sorbent would be suitable for the polar and basic nature of this compound.
Dilute-and-Shoot The sample is simply diluted with a suitable solvent before injection.Low ReductionExcellentVery HighOnly suitable for simple matrices or when the this compound concentration is high enough to tolerate significant dilution.[3][9]
Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum, urine) into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate for LC-MS analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) - HILIC Sorbent

  • Sorbent Conditioning: Condition the HILIC SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sorbent Equilibration: Equilibrate the cartridge with 1 mL of 95% acetonitrile/5% water.

  • Sample Loading: Load the pre-treated sample (e.g., protein precipitated and diluted in high organic solvent) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 95% acetonitrile/5% water to remove non-polar and moderately polar interferences.

  • Elution: Elute this compound with 1 mL of a solvent mixture with a higher aqueous content (e.g., 50% acetonitrile/50% water with 0.1% formic acid).

  • Post-Elution Processing: The eluate can be directly injected or evaporated and reconstituted in the mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting and IS Spiking: Pipette 100 µL of sample into a glass tube and add the internal standard.

  • pH Adjustment (Optional): Adjust the pH of the sample to optimize the partitioning of this compound.

  • Extraction Solvent Addition: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Due to the high polarity of this compound, a more polar, water-immiscible solvent or the use of ion-pairing agents may be necessary.

  • Mixing: Vortex for 2 minutes to facilitate extraction.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Understanding Ion Suppression and Enhancement

The following diagram illustrates the mechanism of ion suppression and enhancement in the electrospray ionization (ESI) source, a common issue when analyzing this compound in complex matrices.

cluster_0 ESI Droplet Evaporation cluster_1 Ion Suppression cluster_2 Ion Enhancement Droplet Initial ESI Droplet (Analyte + Matrix Components) ShrinkingDroplet Shrinking Droplet (Increased Charge Density) Droplet->ShrinkingDroplet GasPhaseIons Gas Phase Ions ShrinkingDroplet->GasPhaseIons Competition Competition for Charge (Matrix ions compete with Analyte ions) GasPhaseIons->Competition ImprovedIonization Improved Ionization Efficiency (Matrix components aid in analyte protonation) GasPhaseIons->ImprovedIonization ReducedSignal Reduced Analyte Signal Competition->ReducedSignal IncreasedSignal Increased Analyte Signal ImprovedIonization->IncreasedSignal

Mechanism of ion suppression and enhancement in ESI-MS.

By understanding the causes of matrix effects and systematically applying the troubleshooting strategies outlined in this guide, researchers can develop robust and reliable mass spectrometry methods for the accurate quantification of this compound.

References

"improving the extraction efficiency of Creatine riboside from tissues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Creatine Riboside (CR) from various tissues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound from tissue samples.

Problem Potential Cause Recommended Solution
Low or No CR Detected in Extract Inefficient Tissue Homogenization: Incomplete disruption of cells can lead to poor release of intracellular metabolites like CR.[1][2][3]- Ensure the tissue is thoroughly homogenized. For tough or fibrous tissues, consider using a bead beater or cryo-milling for more effective disruption.[2][4] - Optimize the homogenization time and intensity for your specific tissue type.
Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for efficiently extracting the polar CR molecule.[5]- Use a polar solvent system. A commonly used and effective solvent is a cold mixture of acetonitrile, water, and methanol (e.g., 65:30:5 v/v/v).[4] - Ensure the solvent is pre-chilled to -20°C or colder to quench metabolic activity and improve protein precipitation.
CR Degradation: CR, like its precursor creatine, may be susceptible to degradation under certain pH and temperature conditions.[6][7]- Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and potential degradation.[4] - Avoid strongly acidic or basic conditions during extraction unless specifically required for a particular protocol and validated. Creatine is known to be less stable in acidic solutions.[6]
Insufficient Sample Amount: The amount of tissue used may not contain a detectable level of CR, especially in non-cancerous tissues where its concentration is lower.[4][8]- Start with a sufficient amount of tissue, typically 50-100 mg for initial extractions.[4] - If CR levels are expected to be low, consider concentrating the final extract before LC-MS/MS analysis.
High Variability Between Replicates Inconsistent Homogenization: Variable disruption of tissue between samples will lead to inconsistent extraction yields.[1]- Standardize the homogenization procedure for all samples, including time, speed, and the amount of tissue per unit volume of solvent.
Matrix Effects in LC-MS/MS: Co-eluting compounds from the tissue matrix can suppress or enhance the ionization of CR, leading to inconsistent quantification.[9][10][11][12][13]- Incorporate a stable isotope-labeled internal standard for CR in your analytical method to normalize for matrix effects.[14] - Optimize the chromatographic separation to resolve CR from interfering matrix components. - Perform a post-extraction spike experiment to assess the degree of ion suppression or enhancement in your specific tissue matrix.[10]
Incomplete Protein Precipitation: Residual proteins in the extract can interfere with LC-MS/MS analysis and lead to variable results.- Ensure complete protein precipitation by using a sufficient volume of cold organic solvent and allowing adequate incubation time at low temperatures. - Centrifuge at a high speed (e.g., >14,000 x g) for a sufficient duration to pellet all precipitated proteins.
Poor Peak Shape in LC-MS/MS Sample Overload: Injecting a too concentrated sample can lead to peak fronting or tailing.- Dilute the sample extract before injection. - Optimize the injection volume.
Incompatible Injection Solvent: The solvent in which the final extract is dissolved may be too strong or incompatible with the initial mobile phase conditions.- Reconstitute the dried extract in a solvent that is similar in composition to or weaker than the initial mobile phase.
Column Contamination: Buildup of matrix components on the analytical column can degrade performance.- Use a guard column to protect the analytical column. - Implement a column washing step in your LC method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for this compound extraction from tissues?

A1: A widely used and effective method for extracting CR from frozen tissues involves cryo-milling the tissue followed by extraction with a cold buffer of acetonitrile/water/methanol (65:30:5, v/v/v).[4] The tissue should be kept frozen during homogenization to prevent metabolic changes. After homogenization, the sample is centrifuged at a high speed in the cold, and the supernatant is collected for LC-MS/MS analysis.[4]

Q2: How should I store my tissue samples before CR extraction?

A2: Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. This minimizes the degradation of metabolites and preserves the biological state of the tissue.

Q3: Is it necessary to use an internal standard for CR quantification?

A3: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification of CR by LC-MS/MS.[14] An internal standard helps to correct for variations in extraction efficiency, sample injection volume, and matrix effects, thereby improving the precision and accuracy of the results.

Q4: Can I use the same extraction protocol for different types of tissues?

A4: While the acetonitrile/water/methanol extraction protocol is a good starting point for many tissue types, optimization may be necessary for tissues with very different compositions (e.g., high-fat tissues like the brain). The efficiency of homogenization and the potential for matrix effects can vary significantly between different tissues. It is advisable to validate the extraction protocol for each new tissue type.

Q5: What are the known precursors for this compound synthesis?

A5: this compound is formed from creatinine and products of the pentose phosphate pathway (PPP).[4] The ribosylation of creatinine is considered the rate-limiting step in its formation.[15]

Q6: Where is this compound typically found in higher concentrations?

A6: Studies have shown that this compound concentrations are significantly elevated in tumor tissues, such as non-small cell lung cancer and hepatocellular carcinoma, compared to adjacent non-tumor tissues.[4][8][15]

Experimental Protocols

Protocol 1: Extraction of this compound from Frozen Solid Tissues (e.g., Lung, Liver)

This protocol is adapted from studies on CR extraction from cancerous tissues.[4]

Materials:

  • Frozen tissue sample (-80°C)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or cryo-milling equipment

  • Extraction Buffer: Acetonitrile/Water/Methanol (65:30:5, v/v/v), pre-chilled to -20°C

  • Centrifuge capable of reaching >14,000 x g and maintaining 4°C

  • Microcentrifuge tubes

Procedure:

  • Weigh 50-100 mg of the frozen tissue.

  • If not already powdered, place the tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled pestle. Alternatively, use a cryo-miller.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Add 500 µL of cold Extraction Buffer to the tube.

  • Vortex the sample vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubate the sample on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new, clean tube.

  • The supernatant can be directly analyzed by LC-MS/MS or dried down under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

Data Presentation

Table 1: Comparison of this compound Concentrations in Tumor vs. Non-Tumor Tissues
Tissue TypeConditionThis compound Concentration (Relative Units)Reference
LungTumorSignificantly Higher[4][8]
LungNon-TumorLower[4][8]
LiverTumor (HCC)Higher[15]
LiverNormalLower[15]

Note: This table provides a qualitative summary based on the available literature. Absolute concentrations can vary depending on the specific study and analytical methods used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection 1. Tissue Collection (Flash-freeze in Liquid N2) Storage 2. Storage at -80°C SampleCollection->Storage Homogenization 3. Cryo-milling or Grinding in Liquid N2 Storage->Homogenization AddBuffer 4. Add Cold Extraction Buffer (ACN/H2O/MeOH) Homogenization->AddBuffer Vortex 5. Vortex AddBuffer->Vortex Incubate 6. Incubate on Ice Vortex->Incubate Centrifuge 7. Centrifuge (14,000 x g, 4°C) Incubate->Centrifuge CollectSupernatant 8. Collect Supernatant Centrifuge->CollectSupernatant LCMS 9. LC-MS/MS Analysis CollectSupernatant->LCMS Data 10. Data Processing and Quantification LCMS->Data Signaling_Pathway Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP Ribose5P Ribose-5-Phosphate & other PPP products PPP->Ribose5P CR This compound Ribose5P->CR Creatinine Creatinine Creatinine->CR Rate-limiting step Creatine Creatine Creatine->Creatinine Spontaneous cyclization Arginine Arginine + Glycine GAA Guanidinoacetate Arginine->GAA AGAT (Kidney) GAA->Creatine GAMT (Liver) UreaCycle Urea Cycle Dysfunction UreaCycle->PPP UreaCycle->Creatinine

References

Technical Support Center: Method Validation for Clinical Creatine Riboside (CR) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of clinical assays for Creatine Riboside (CR).

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory guidelines to follow for validating a clinical this compound assay?

A1: For clinical assays, it is essential to follow the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5] These documents provide a framework for the validation of bioanalytical methods to ensure data quality and reliability for regulatory submissions.[4][6]

Q2: What are the fundamental parameters that need to be evaluated during method validation for a CR assay?

A2: A full validation of a bioanalytical method for CR should include an assessment of the following parameters: selectivity and specificity, accuracy, precision, calibration curve and range, limit of detection (LOD) and lower limit of quantification (LLOQ), recovery, matrix effect, and stability.[4][7][8]

Q3: What analytical technique is most suitable for the quantification of this compound in clinical samples?

A3: Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) is a highly suitable technique for the sensitive and specific quantification of this compound in biological matrices like urine and serum.[9][10] This method allows for the simultaneous determination of CR and related metabolites such as creatinine, which can be important for data normalization.[9][11]

Q4: How should I prepare my clinical samples (urine and serum) for CR analysis by UPLC-MS/MS?

A4: For urine samples, a simple "dilute-and-shoot" method is often sufficient. This involves diluting the urine sample with a solvent like acetonitrile, vortexing, and centrifuging before injection.[12] For serum samples, a protein precipitation step is typically required. This can be achieved by adding a solvent such as acetonitrile to the serum sample to precipitate proteins, followed by centrifugation to collect the supernatant for analysis.[11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH affecting analyte ionization.- Column degradation or contamination.- Adjust the mobile phase pH to ensure CR is in a single ionic state.- Use a guard column and ensure proper sample cleanup to protect the analytical column.
High Background Noise or Matrix Interference - Insufficient sample cleanup.- Co-elution of endogenous matrix components.[13][14]- Optimize the sample preparation method (e.g., solid-phase extraction) for more effective removal of interfering substances.- Adjust chromatographic conditions (e.g., gradient, column chemistry) to improve separation from interfering peaks.
Inconsistent Results (Poor Precision) - Instability of CR in the biological matrix or prepared samples.[15]- Variability in manual sample preparation steps.- Investigate the stability of CR under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[7]- Automate sample preparation steps where possible to reduce human error.[16]
Low Analyte Recovery - Inefficient extraction of CR from the matrix.- Adsorption of CR to sample collection tubes or processing equipment.- Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) to find the most efficient method.- Use low-adsorption tubes and vials.
Carryover in LC-MS/MS System - Adsorption of CR to the injector or column.- Optimize the injector wash procedure with a strong solvent.- Inject blank samples after high-concentration samples to assess and mitigate carryover.[8]

Experimental Protocols & Method Validation Parameters

UPLC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the simultaneous quantification of this compound (CR), creatinine riboside (CNR), creatine, and creatinine in urine and serum.[9][10]

1. Sample Preparation:

  • Urine: Dilute urine samples with an equal volume of 50% aqueous acetonitrile containing an internal standard (e.g., this compound-¹³C,¹⁵N₂).[17] Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C. Transfer the supernatant to an LC-MS vial for injection.[11]

  • Serum: Add a precipitation agent (e.g., 3 volumes of acetonitrile with internal standard) to the serum sample. Vortex thoroughly and centrifuge at high speed to pellet proteins. Transfer the supernatant to an LC-MS vial for analysis.[11]

2. Liquid Chromatography Conditions:

  • Column: A hydrophilic interaction chromatography (HILIC) column is recommended for good retention of the polar analytes.[9][17]

  • Mobile Phase: A gradient elution using a mobile phase consisting of ammonium acetate in water and an organic solvent like acetonitrile.

  • Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.

  • Injection Volume: Typically 5 µL.[11]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[11]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[9]

    • MRM Transitions:

      • This compound (CR): 264.1 > 132.1 m/z[9][10]

      • Creatinine Riboside (CNR): 246.1 > 113.9 m/z[9][10]

      • Creatine: 132.0 > 72.0 m/z[9][10]

      • Creatinine: 114.0 > 85.8 m/z[9][10]

      • Internal Standard (CR-¹³C,¹⁵N₂): 267.1 > 134.9 m/z[9][10]

Method Validation Acceptance Criteria

The following tables summarize the typical acceptance criteria for bioanalytical method validation based on FDA and ICH guidelines.[1][4]

Table 1: Accuracy and Precision

Analyte Level Intra- and Inter-Assay Accuracy (% Nominal) Intra- and Inter-Assay Precision (%CV)
LLOQ± 20%≤ 20%
Low, Medium, High QC± 15%≤ 15%

Table 2: Linearity and Range

Parameter Acceptance Criteria
Calibration Curve At least 75% of non-zero standards should meet accuracy criteria.
Correlation Coefficient (r²) ≥ 0.99 is generally expected.

Table 3: Stability

Stability Type Conditions to Evaluate Acceptance Criteria
Freeze-Thaw Stability Minimum of 3 freeze-thaw cycles.Mean concentration within ±15% of nominal concentration.
Short-Term (Bench-Top) Stability At room temperature for a duration reflecting expected sample handling time.Mean concentration within ±15% of nominal concentration.
Long-Term Stability At the intended storage temperature (e.g., -80°C) for a duration exceeding the study sample storage time.Mean concentration within ±15% of nominal concentration.
Stock Solution Stability At room temperature and refrigerated conditions.Response should be within an acceptable range of a freshly prepared solution.

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the metabolic context of this compound, highlighting its relationship with creatine, creatinine, and the pentose phosphate pathway.[18][19]

Creatine_Riboside_Pathway cluster_creatine Creatine Metabolism cluster_ppp Pentose Phosphate Pathway (PPP) Arginine Arginine + Glycine Creatine Creatine Arginine->Creatine Synthesis Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatine Kinase Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization Phosphocreatine->Creatine Creatine Kinase CR This compound (CR) Creatinine->CR Ribosylation Glucose Glucose PPP_products Ribose Intermediates Glucose->PPP_products PPP Enzymes PPP_products->CR

Caption: Simplified pathway of this compound formation.

Method Validation Workflow

This diagram outlines the logical flow of a typical bioanalytical method validation process.

Method_Validation_Workflow Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Specificity Specificity & Selectivity Full_Validation->Specificity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Linearity Linearity & Range Full_Validation->Linearity LLOQ LLOQ Full_Validation->LLOQ Stability Stability Full_Validation->Stability Matrix_Effect Matrix Effect Full_Validation->Matrix_Effect Sample_Analysis Clinical Sample Analysis Specificity->Sample_Analysis Accuracy_Precision->Sample_Analysis Linearity->Sample_Analysis LLOQ->Sample_Analysis Stability->Sample_Analysis Matrix_Effect->Sample_Analysis

Caption: Logical workflow for bioanalytical method validation.

References

Technical Support Center: Overcoming Challenges in Quantifying Low-Abundance Creatine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of low-abundance Creatine riboside (CR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to quantify?

A1: this compound (CR) is a metabolite that has been identified as a potential biomarker in certain cancers, such as lung and liver cancer.[1][2] Its quantification is challenging due to its typically low endogenous concentrations in biological matrices like plasma and urine.[3] This low abundance necessitates highly sensitive and specific analytical methods to achieve accurate and precise measurements.

Q2: What is the most common analytical method for quantifying this compound?

A2: The most widely used and effective method for the quantification of this compound is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1] This technique offers the high sensitivity and selectivity required to detect and quantify the low levels of CR present in complex biological samples.[1]

Q3: Why is an internal standard crucial for accurate quantification?

A3: An internal standard (IS) is essential to correct for variations in sample preparation and instrument response. For this compound quantification, a stable isotope-labeled internal standard, such as this compound-¹³C,¹⁵N₂, is highly recommended.[1] The use of a stable isotope-labeled IS helps to minimize the impact of matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate results.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which arise from co-eluting substances in the sample that interfere with the ionization of the analyte, are a common challenge in LC-MS/MS analysis.[4][5] To minimize these effects when quantifying this compound, consider the following strategies:

  • Effective Sample Preparation: Employ a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering components like proteins and phospholipids.[4]

  • Chromatographic Separation: Optimize the liquid chromatography method to achieve good separation of this compound from other matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned in Q3, this is a highly effective way to compensate for matrix effects.[1]

Q5: What are the known stability issues for this compound?

A5: While specific stability data for this compound is not extensively detailed in the provided search results, general knowledge of related compounds like creatine suggests that pH and temperature can affect stability. Creatine is less stable in acidic solutions, where it can degrade to creatinine.[3][6] It is advisable to store samples and standards at low temperatures (e.g., -80°C) and to process them promptly after thawing to minimize potential degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of low-abundance this compound.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Sub-optimal MS/MS parameters Ensure the mass spectrometer is tuned and calibrated. Verify that the correct MRM transitions for this compound and its internal standard are being used.[1]
Inefficient ionization Check the ion source settings, including temperature and gas flows. Ensure the electrospray needle is properly positioned and free of clogs.[7][8]
Sample degradation Prepare fresh standards and QC samples. Ensure samples have been stored properly at -80°C and minimize freeze-thaw cycles.[9]
Poor extraction recovery Optimize the sample preparation procedure. Evaluate different protein precipitation solvents or SPE cartridges.
Injection issues Check the autosampler for proper sample pickup and injection. Inspect for air bubbles in the syringe or sample loop.[8]
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Possible Cause Troubleshooting Step
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, replace the analytical column.[10]
Inappropriate mobile phase Ensure the mobile phase composition and pH are correct and have been freshly prepared. Degas the mobile phases before use.
Sample overload Dilute the sample and reinject.
Extra-column band broadening Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.
Issue 3: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent sample preparation Ensure precise and consistent pipetting and processing for all samples, standards, and QCs.
Significant matrix effects Implement strategies to mitigate matrix effects as described in FAQ Q4. Evaluate the matrix effect for each new sample type.[4][5]
Instrument instability Monitor system suitability test (SST) results to ensure the instrument is performing consistently. Check for fluctuations in pump pressure and MS signal.[11]
Internal standard issues Verify the concentration and purity of the internal standard stock solution. Ensure the IS is added consistently to all samples and standards.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and related compounds using UPLC-MS/MS.

Table 1: MRM Transitions for this compound and Related Compounds [1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (CR)264.1132.1
Creatinine riboside (CNR)246.1113.9
Creatine132.072.0
Creatinine114.085.8
This compound-¹³C,¹⁵N₂ (IS)267.1134.9

Table 2: Linearity of the UPLC-MS/MS Method [1]

AnalyteLinear Range (nM)
This compound (CR)4.50 – 10,000
Creatinine riboside (CNR)4.50 – 10,000
Creatine4.50 – 10,000
Creatinine4.50 – 10,000

Experimental Protocols

Detailed Methodology for this compound Quantification in Human Plasma by UPLC-MS/MS

This protocol is adapted from established methods for the analysis of this compound in biological fluids.[1]

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-¹³C,¹⁵N₂ internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 950 µL of acetonitrile containing the internal standard (this compound-¹³C,¹⁵N₂).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new microcentrifuge tube.

  • Add 50 µL of water to the supernatant.

  • Centrifuge again to pellet any remaining precipitate.

  • Transfer the final supernatant to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile Phase A: Water with 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate

  • Gradient: A suitable gradient to separate this compound from other components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters)

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow sample Biological Sample (Plasma, Urine, or Serum) is_addition Addition of Internal Standard (this compound-¹³C,¹⁵N₂) sample->is_addition protein_precipitation Protein Precipitation (e.g., with Acetonitrile) is_addition->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer centrifugation2 Optional Second Centrifugation supernatant_transfer->centrifugation2 analysis UPLC-MS/MS Analysis centrifugation2->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: A generalized workflow for the quantification of this compound in biological samples.

Simplified Metabolic Pathway of this compound Formation

metabolic_pathway Arginine Arginine Creatine Creatine Arginine->Creatine AGAT, GAMT Glycine Glycine Glycine->Creatine AGAT, GAMT Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization CreatineRiboside This compound Creatinine->CreatineRiboside Ribosylation PentosePhosphatePathway Pentose Phosphate Pathway (from Glucose) Ribose5Phosphate Ribose-5-Phosphate PentosePhosphatePathway->Ribose5Phosphate Ribose5Phosphate->CreatineRiboside Ribosylation

Caption: A simplified diagram illustrating the metabolic precursors to this compound.

References

"minimizing ion suppression for Creatine riboside in ESI-MS"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of Creatine Riboside.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[2][3] this compound is a polar molecule, and biological matrices like plasma and urine contain numerous endogenous polar compounds, such as salts and metabolites, which can co-elute and cause significant ion suppression.[1][3]

Q2: What are the common sources of ion suppression when analyzing this compound in biological samples?

A2: The most common sources of ion suppression for a polar compound like this compound in biological matrices such as plasma or urine are:

  • Endogenous Matrix Components: High concentrations of salts, phospholipids, and other polar metabolites that are naturally present in biological samples can interfere with the ESI process.[1]

  • Sample Preparation Reagents: Non-volatile buffers (e.g., phosphate buffers), detergents, and ion-pairing agents like trifluoroacetic acid (TFA) can severely suppress the signal.[4] It is advisable to use volatile mobile phase additives like formic acid or ammonium formate at low concentrations (≤10 mM).[5]

  • Co-eluting Metabolites: Compounds with similar physicochemical properties to this compound may co-elute from the liquid chromatography (LC) column and compete for ionization.[6]

Q3: How can I detect and quantify ion suppression in my this compound assay?

A3: Two primary methods are used to assess ion suppression:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[1] A solution of this compound is continuously infused into the mobile phase flow after the analytical column and before the MS source. Injection of a blank matrix extract will show a dip in the constant analyte signal wherever matrix components elute and cause suppression.

  • Post-Extraction Spike: This quantitative method determines the percentage of ion suppression for this compound.[1] The peak area of this compound in a clean solution (neat solution) is compared to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration after the extraction process.

Q4: How does a stable isotope-labeled internal standard (SIL-IS) help mitigate the effects of ion suppression for this compound?

A4: A stable isotope-labeled internal standard (SIL-IS) of this compound is the ideal tool to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the unlabeled analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Troubleshooting Guides

Issue: Low or no signal intensity for this compound.

Possible Cause Recommended Solution
Significant Ion Suppression 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zones, which are often at the beginning and end of the chromatogram.[6] Consider using a Hydrophilic Interaction Chromatography (HILIC) column, which is well-suited for retaining and separating very polar compounds like this compound. 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, though this may compromise the limit of detection.
Inappropriate Mobile Phase 1. Avoid TFA: If using Trifluoroacetic Acid (TFA), replace it with a more MS-friendly modifier like formic acid or acetic acid.[3] 2. Check pH: Ensure the mobile phase pH is suitable for the ionization of this compound. Given the pKa of the parent creatine molecule's carboxylic acid group is ~3.8, a mobile phase pH around 3-4 may be optimal for positive ion mode ESI.[1]
Suboptimal MS Source Parameters 1. Re-optimize Source Settings: Infuse a standard solution of this compound and optimize key ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize signal.[2]

Issue: Poor reproducibility and high variability in quantitative results.

Possible Cause Recommended Solution
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in ion suppression. 2. Implement Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that calibrators and samples experience similar matrix effects.
Inconsistent Sample Preparation 1. Automate Sample Preparation: If possible, use automated liquid handling systems to improve the precision and consistency of the sample extraction process. 2. Standardize Procedures: Ensure all manual sample preparation steps are performed consistently across all samples and standards.
Carryover 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between injections. 2. Inject Blanks: Run blank injections after high-concentration samples to assess and manage carryover.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Effectiveness in Removing Interferences Complexity & Cost Recommendation for this compound
Protein Precipitation (PPT) Low to Medium. Removes proteins but leaves many small polar interferences and phospholipids.LowSuitable for initial screening but may lead to significant ion suppression.
Liquid-Liquid Extraction (LLE) Medium. Can be optimized to remove non-polar interferences, but may have low recovery for highly polar analytes like this compound.MediumGenerally not ideal for this compound due to its high polarity and potential for low recovery.
Solid-Phase Extraction (SPE) High. Can be highly selective in removing salts, phospholipids, and other interferences. Mixed-mode or polymeric sorbents are very effective.HighRecommended. Offers the cleanest extracts and the most significant reduction in ion suppression.

Table 2: Comparison of Chromatographic Strategies for this compound Analysis

Chromatographic Mode Principle Suitability for this compound Considerations
Reversed-Phase (RP) Separation based on hydrophobicity.Low to Medium. Poor retention for very polar compounds.May require ion-pairing agents (which cause suppression) or highly aqueous mobile phases.[5]
Hydrophilic Interaction (HILIC) Partitioning between a polar stationary phase and a mobile phase with a high organic content.High. Excellent retention and separation of very polar analytes.Requires careful mobile phase preparation and column equilibration for reproducible results.

Experimental Protocols

Protocol 1: Assessing Ion Suppression using Post-Column Infusion

  • Prepare a standard solution of this compound (e.g., 100 ng/mL) in a solvent compatible with the mobile phase.

  • Set up a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).

  • Use a T-connector to introduce the this compound solution into the mobile phase stream between the LC column outlet and the MS inlet.

  • Equilibrate the LC-MS system until a stable baseline signal for the infused this compound is achieved.

  • Inject a blank matrix sample that has undergone the complete sample preparation procedure.

  • Monitor the baseline signal of the infused this compound. Any significant drop in the signal indicates a region of ion suppression caused by co-eluting matrix components.[1]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) with methanol followed by water.

  • Loading: Load the pre-treated biological sample (e.g., plasma after protein precipitation and dilution) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences. A subsequent wash with a non-polar solvent can remove lipids.

  • Elution: Elute this compound using a solvent mixture designed to disrupt its interaction with the sorbent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_assessment Ion Suppression Assessment Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (e.g., with Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elute Elution & Reconstitution SPE->Elute LC HILIC Separation Elute->LC MS ESI-MS Detection (Positive Ion Mode) LC->MS Data Data Acquisition & Processing MS->Data PCI Post-Column Infusion Data->PCI Qualitative Check PES Post-Extraction Spike Data->PES Quantitative Check

Caption: Workflow for this compound analysis with integrated ion suppression assessment.

troubleshooting_logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Poor Signal or High Variability? CheckSuppression Assess Ion Suppression? (Post-Column Infusion) Start->CheckSuppression UseSIL Implement SIL-IS Start->UseSIL High Variability SuppressionPresent Suppression Detected? CheckSuppression->SuppressionPresent CheckChroma Review Chromatography: - Peak Shape? - Retention Time Stability? SuppressionPresent->CheckChroma No OptimizePrep Improve Sample Prep (e.g., Switch to SPE) SuppressionPresent->OptimizePrep Yes CheckSamplePrep Evaluate Sample Prep: - Recovery? - Consistency? CheckChroma->CheckSamplePrep Good OptimizeChroma Optimize LC Method (e.g., Use HILIC) CheckChroma->OptimizeChroma Poor CheckSamplePrep->OptimizePrep Poor OptimizeMS Optimize MS Source Parameters CheckSamplePrep->OptimizeMS Good

Caption: Troubleshooting logic for ion suppression issues in this compound analysis.

References

"selecting appropriate internal standards for Creatine riboside quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Creatine riboside (CR) using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for this compound quantification?

A1: The gold standard and most highly recommended internal standard for the quantification of this compound is its stable isotope-labeled (SIL) counterpart, This compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂) .[1][2][3] Using a SIL internal standard is considered the best practice in quantitative mass spectrometry-based bioanalysis because it has nearly identical physicochemical properties to the analyte.[4] This ensures that it effectively tracks the analyte through sample preparation, chromatography, and ionization, compensating for variations in extraction recovery and matrix effects.[4]

Q2: Why is a stable isotope-labeled internal standard preferred over a structural analog?

A2: A stable isotope-labeled internal standard (SIL-IS) is nearly identical to the analyte in terms of chemical and physical properties, differing only in mass.[4] This similarity allows the SIL-IS to co-elute with the analyte and experience the same degree of ionization suppression or enhancement from the sample matrix.[5] This co-elution ensures the most accurate correction for any variations during the analytical process.[5] Structural analogs, while chemically similar, may have different retention times, extraction recoveries, and ionization efficiencies, which can lead to less accurate quantification.[4]

Q3: What are the typical MRM transitions for this compound and its stable isotope-labeled internal standard?

A3: The commonly used multiple reaction monitoring (MRM) transitions for this compound and its internal standard in positive ionization mode are summarized in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (CR)264.1132.1
This compound-¹³C,¹⁵N₂ (IS)267.1134.9
Data sourced from Patel et al., 2020.[1][2]

Q4: What type of chromatography is best suited for this compound analysis?

A4: Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective chromatographic technique for its retention and separation.[1][2] Reverse-phase chromatography is generally not suitable for retaining such polar compounds.

Experimental Protocol: Quantification of this compound in Human Urine and Serum

This protocol is a synthesis of methodologies described in the literature for the quantification of this compound by UPLC-ESI-MS/MS.[1][2][3]

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of this compound and this compound-¹³C,¹⁵N₂ in a suitable solvent (e.g., 70:30 v/v acetonitrile:water).

  • Prepare a series of calibration standards by serially diluting the this compound stock solution to cover the desired concentration range (e.g., 4.50–10,000 nM).[1][2]

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

2. Sample Preparation:

  • Urine:

    • Thaw urine samples on ice.

    • Vortex and centrifuge the samples to pellet any precipitates.

    • Dilute the urine supernatant (e.g., 1:4) with the internal standard solution (this compound-¹³C,¹⁵N₂ in 75% acetonitrile in water).

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • Serum:

    • To a small volume of serum (e.g., 40 µl), add a larger volume of the internal standard solution (e.g., 120 µl of 5 µM this compound-¹³C,¹⁵N₂ in 75% acetonitrile in water) for protein precipitation.[3]

    • Vortex the samples vigorously for 1 minute.[3]

    • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.[3]

    • Transfer the supernatant to an LC-MS vial for analysis.[3]

3. UPLC-MS/MS Conditions:

  • UPLC System: A suitable UPLC system.

  • Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water with an appropriate buffer (e.g., 10 mM ammonium formate and 0.1% formic acid).

  • Mobile Phase B: Acetonitrile with the same buffer concentration.

  • Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase to elute the polar analytes.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).

  • Injection Volume: 5 µL.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.

4. Data Analysis:

  • Integrate the peak areas for both this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate injection solvent. 2. Column contamination or degradation. 3. Interaction of the analyte with metallic surfaces in the LC system.1. Ensure the injection solvent is similar in composition to the initial mobile phase. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Use a bio-inert LC system or PEEK tubing to minimize metallic interactions.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization source parameters. 2. Matrix suppression. 3. Inefficient sample extraction.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup to remove interfering matrix components. Dilute the sample if possible. 3. Evaluate and optimize the protein precipitation or dilution steps.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and additives. Flush the LC system thoroughly. 2. Implement a robust needle wash protocol between injections. Inject a blank sample to check for carryover.
Inconsistent Internal Standard Response 1. Inaccurate pipetting of the internal standard. 2. Variability in sample extraction or matrix effects. 3. Inconsistent ionization.1. Ensure accurate and consistent addition of the internal standard to all samples, standards, and QCs. 2. A stable isotope-labeled internal standard should minimize this, but significant matrix differences between samples could still be a factor. Further sample cleanup may be needed. 3. Check the stability of the ESI spray and clean the ion source if necessary.
Retention Time Shift 1. Changes in mobile phase composition. 2. Column aging or temperature fluctuations. 3. Air bubbles in the pump.1. Prepare fresh mobile phases and ensure proper mixing. 2. Allow the column to equilibrate fully. Monitor column performance and replace it when necessary. Ensure the column oven is maintaining a stable temperature. 3. Degas the mobile phases and prime the pumps.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Serum) Dilution Dilution (Urine) or Protein Precipitation (Serum) Sample->Dilution Standards Calibration Standards & QCs UPLC HILIC UPLC Standards->UPLC IS Internal Standard (CR-¹³C,¹⁵N₂) IS->Dilution Centrifugation Centrifugation Dilution->Centrifugation Centrifugation->UPLC MS Tandem MS (MRM) UPLC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Integration->Ratio Curve Calibration Curve Ratio->Curve Quantification Quantification Curve->Quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting cluster_sample Sample Prep Troubleshooting Problem Analytical Problem (e.g., Poor Peak Shape) Check_LC Check LC System Problem->Check_LC Check_MS Check MS System Problem->Check_MS Check_Sample Check Sample Prep Problem->Check_Sample Mobile_Phase Mobile Phase Composition Check_LC->Mobile_Phase Column Column Health Check_LC->Column Injection Injection Solvent Check_LC->Injection Source Ion Source Cleanliness Check_MS->Source Parameters MS Parameters Check_MS->Parameters IS_Addition IS Addition Accuracy Check_Sample->IS_Addition Extraction Extraction Efficiency Check_Sample->Extraction

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Protocol Refinement for Creatine Riboside Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining solid-phase extraction (SPE) protocols for Creatine riboside.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing an SPE protocol for this compound?

A1: The most crucial initial step is selecting the appropriate sorbent chemistry based on the physicochemical properties of this compound.[1] Given that this compound is expected to be a polar molecule, a standard reversed-phase sorbent like C18 may offer poor retention.[2][3] Therefore, exploring normal phase, ion-exchange, or mixed-mode SPE is a more strategic starting point.[4]

Q2: How does pH affect the retention of this compound on an SPE cartridge?

A2: The pH of the sample and solvents is critical, especially if using an ion-exchange mechanism.[2][5] this compound likely has ionizable functional groups. Adjusting the pH of the sample can ensure the analyte is in a charged state to bind effectively to an ion-exchange sorbent or in a neutral state for optimal retention in a reversed-phase or normal-phase system.[1][6]

Q3: What are the key differences between reversed-phase, normal-phase, and ion-exchange SPE?

A3:

  • Reversed-phase SPE uses a nonpolar sorbent (e.g., C18) and a polar mobile phase to retain nonpolar analytes. It may not be ideal for highly polar compounds like this compound.[2]

  • Normal-phase SPE employs a polar sorbent (e.g., silica) and a nonpolar mobile phase to retain polar analytes from nonpolar samples.[4]

  • Ion-exchange SPE separates molecules based on their charge. A sorbent with charged functional groups is used to bind charged analytes. Elution is then achieved by changing the pH or increasing the ionic strength of the elution solvent.[7]

Q4: Can I use the same SPE protocol for this compound in different sample matrices (e.g., plasma, urine)?

A4: It is unlikely that the exact same protocol will be optimal for different matrices. Each matrix has unique interfering compounds that may require specific pre-treatment and wash steps.[8] For instance, urine samples may require hydrolysis if the analyte is conjugated, while plasma samples might necessitate protein precipitation.[9][10]

Troubleshooting Guide

Problem 1: Low Recovery of this compound

This is one of the most common issues in SPE.[1][11] Low recovery can manifest as a weak signal for the analyte in the final extract.

Potential Cause Troubleshooting Steps
Inappropriate Sorbent Selection This compound, being polar, may not be retained on nonpolar sorbents like C18.[2] Solution: Switch to a more appropriate sorbent such as a hydrophilic-lipophilic balanced (HLB) polymer, a mixed-mode sorbent (combining reversed-phase and ion-exchange), or a normal-phase sorbent if the sample is in a nonpolar solvent.[4]
Analyte Breakthrough During Sample Loading The analyte has a greater affinity for the sample solvent than the sorbent.[12][13] Solution: 1. Dilute the sample with a weaker solvent to promote binding. 2. Decrease the flow rate during sample loading to allow more time for interaction.[12][14] 3. Adjust the sample pH to ensure the analyte is in the correct ionization state for retention.[6]
Premature Elution During Washing The wash solvent is too strong and is eluting the this compound along with the interferences.[2][14] Solution: Use a weaker wash solvent. Test different solvent strengths to find one that removes interferences without eluting the analyte.[4][11]
Incomplete Elution The elution solvent is not strong enough to release the this compound from the sorbent.[2][12] Solution: 1. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). 2. Adjust the pH of the eluting solvent to neutralize the charge of the analyte or sorbent in ion-exchange SPE.[1][6] 3. Increase the volume of the elution solvent.[1][12]
Column Overloading The amount of analyte and other matrix components exceeds the binding capacity of the sorbent.[2] Solution: 1. Reduce the sample volume. 2. Increase the sorbent mass.[13] As a general rule, the total mass of adsorbed substances should not exceed 5-10% of the sorbent mass for silica-based phases.[4][14]
Problem 2: Poor Reproducibility

Inconsistent results between samples can invalidate the analytical method.[11]

Potential Cause Troubleshooting Steps
Inconsistent Flow Rates Variations in flow rate during loading, washing, or elution can affect analyte retention and recovery.[2] Solution: Use an automated SPE system or a vacuum manifold with a flow control valve to maintain consistent flow rates. A typical flow rate is around 1 mL/min.[12][14]
Drying of the Sorbent Bed If the sorbent bed dries out after conditioning and before sample loading, the retention mechanism can be compromised.[1] Solution: Ensure that the sorbent bed remains submerged in the conditioning solvent before the sample is loaded.[7]
Variability in Manual Procedures Human error can introduce variability in any step of the SPE process.[2] Solution: Ensure consistent timing for each step, especially any "soak steps" where a solvent is allowed to sit in the sorbent bed to facilitate interaction.[12][14]

Proposed Experimental Protocol for this compound SPE

This protocol is a starting point and should be optimized for your specific application and sample matrix. It assumes the use of a mixed-mode cation exchange SPE cartridge, which is suitable for polar, basic compounds.

1. Sorbent Selection:

  • Recommended Sorbent: Mixed-mode polymeric sorbent with cation exchange and reversed-phase properties (e.g., Strata-X-C).

  • Justification: This type of sorbent can retain polar compounds through reversed-phase interactions and basic compounds (like the creatine moiety) through strong cation exchange.

2. Conditioning:

  • Activate the sorbent by passing 1-2 cartridge volumes of methanol through the cartridge.

  • Equilibrate the sorbent by passing 1-2 cartridge volumes of a low ionic strength buffer at a pH at least 2 units below the pKa of the primary amine on the creatine portion of the molecule (e.g., 10 mM ammonium acetate, pH 4.0). Do not let the sorbent dry out.[1][7]

3. Sample Loading:

  • Pre-treat the sample by adjusting its pH to match the equilibration buffer (pH 4.0) to ensure the analyte is positively charged.

  • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).[14]

4. Washing:

  • Wash 1 (Polar Interferences): Pass 1-2 cartridge volumes of the equilibration buffer (10 mM ammonium acetate, pH 4.0) to remove polar, uncharged interferences.

  • Wash 2 (Nonpolar Interferences): Pass 1-2 cartridge volumes of a mild organic solvent (e.g., 5-10% methanol in water) to remove nonpolar interferences that are not strongly retained.

5. Elution:

  • Elute the this compound by passing 1-2 cartridge volumes of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). This will neutralize the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

Data Presentation

Table 1: Sorbent Mass vs. Sample Volume Guidelines

Cartridge Volume (mL)Sorbent Mass (mg)Typical Sample Size (mg)Minimum Elution Volume (mL)
150 - 1002.5 - 100.1 - 0.2
3200 - 50010 - 500.4 - 1.0
6500 - 100025 - 1001.0 - 2.0
Data sourced from general guidelines to provide a starting point for method development.[4]

Table 2: Example Elution Solvent Optimization

Elution Solvent CompositionHypothetical this compound Recovery (%)
50% Methanol in Water35%
100% Methanol60%
5% Ammonium Hydroxide in Methanol95%
5% Formic Acid in Methanol45%
This table illustrates the importance of using a basic modifier in the elution solvent for a cation exchange mechanism.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_protocol SPE Protocol Sorbent_Selection Select Mixed-Mode Cation Exchange Sorbent Condition Condition (Methanol) Equilibrate Equilibrate (pH 4.0 Buffer) Condition->Equilibrate Load_Sample Load Sample (pH 4.0) Equilibrate->Load_Sample Wash_1 Wash 1 (pH 4.0 Buffer) Load_Sample->Wash_1 Wash_2 Wash 2 (5% Methanol) Wash_1->Wash_2 Elute Elute (5% NH4OH in Methanol) Wash_2->Elute Collect Collect Eluate Elute->Collect

Caption: General experimental workflow for this compound solid-phase extraction.

Troubleshooting_Low_Recovery cluster_retention Retention Problem cluster_elution Elution Problem Start Low this compound Recovery Check_Fractions Analyze Wash & Flow-through Fractions for Analyte Start->Check_Fractions Analyte_in_Flowthrough Analyte found in flow-through/wash? Check_Fractions->Analyte_in_Flowthrough Analyte_Retained Analyte not in flow-through/wash Check_Fractions->Analyte_Retained Analyte Not Found Retention_Cause_1 Inappropriate Sorbent Analyte_in_Flowthrough->Retention_Cause_1 Yes Retention_Cause_2 Incorrect Sample pH Analyte_in_Flowthrough->Retention_Cause_2 Retention_Cause_3 Wash Solvent Too Strong Analyte_in_Flowthrough->Retention_Cause_3 Elution_Cause_1 Elution Solvent Too Weak Analyte_Retained->Elution_Cause_1 Elution_Cause_2 Insufficient Elution Volume Analyte_Retained->Elution_Cause_2 Elution_Cause_3 Incorrect Elution pH Analyte_Retained->Elution_Cause_3

Caption: Decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Chromatographic Analysis of Creatine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Creatine riboside. The content is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak misshapen? A1: this compound is a highly polar nucleoside analog, which can present challenges for standard reversed-phase chromatography.[1][2] Poor peak shape, such as tailing, fronting, or splitting, often indicates suboptimal analytical conditions or issues with the HPLC system. Common causes include secondary chemical interactions with the column, column overload, or an inappropriate choice of chromatography mode.

Q2: What is the recommended chromatographic mode for this compound analysis? A2: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and frequently recommended technique for separating this compound.[3][4][5] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes like this compound.[1][6] Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can also be a viable alternative.[1][7]

Q3: My this compound peak is tailing significantly. What is the most likely cause? A3: When using silica-based reversed-phase columns, peak tailing for this compound is often caused by secondary interactions between the basic functional groups on the analyte and acidic residual silanol groups on the stationary phase.[8][9] These interactions can be minimized by adjusting the mobile phase to a lower pH (e.g., below 3.0) to suppress silanol ionization or by using a modern, fully end-capped column.[10][11]

Q4: I am observing peak fronting for my this compound standard. What should I check first? A4: Peak fronting, which often looks like a "shark fin," is most commonly caused by column overload.[11][12][13] This can be either mass overload (the concentration of the sample is too high) or volume overload (too large a volume is injected).[14][15] The first step in troubleshooting should be to dilute your sample or reduce the injection volume.[10][12]

Q5: All the peaks in my chromatogram, including this compound, are splitting. What does this indicate? A5: If all peaks are splitting, the problem likely originates from a physical issue at the head of the column or before it in the flow path.[12][16] The two most common causes are a partially blocked inlet frit on the column or the formation of a void in the column's packing material.[16][17]

Q6: How does the sample solvent affect the peak shape of this compound? A6: The solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including fronting and splitting.[12][15] Whenever possible, dissolve your this compound sample in the initial mobile phase or a solvent that is weaker than the mobile phase to ensure proper focusing of the analyte at the head of the column.[1]

Troubleshooting Guides

This section provides systematic workflows to diagnose and resolve specific peak shape problems.

Issue 1: Peak Tailing

Peak tailing occurs when the latter half of the peak is broader than the front half, indicating that some analyte molecules are being retained longer than the bulk. This can compromise resolution and the accuracy of peak integration.[15]

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 n1 Analyte-Specific Issue q1->n1 No y1 System-Wide Issue q1->y1 Yes n2 Secondary Interactions (e.g., with silanols) n1->n2 n4 Mass Overload n1->n4 n3 Lower mobile phase pH (<3.0) Add buffer (e.g., formate, acetate) Use end-capped column or HILIC n2->n3 n5 Dilute sample Reduce injection volume n4->n5 y2 Extra-column Volume (Dead Volume) y1->y2 y4 Column Contamination or Void y1->y4 y3 Check fittings for gaps Use narrower/shorter tubing y2->y3 y5 Flush or backflush column Replace guard/analytical column y4->y5

Caption: Workflow for troubleshooting peak tailing.

Issue 2: Peak Fronting

Peak fronting results in a leading edge that is less steep than the trailing edge. This is a common indicator of the column being overloaded or incompatibility between the sample solvent and the mobile phase.[13][18]

G start Peak Fronting Observed q1 Is sample concentration high or injection volume large? start->q1 y1 Column Overload q1->y1 Yes n1 Check Other Causes q1->n1 No y2 Reduce sample concentration and/or injection volume y1->y2 n2 Sample Solvent Mismatch n1->n2 n4 Poor Sample Solubility n1->n4 n6 Column Collapse / Void n1->n6 n3 Dissolve sample in mobile phase or a weaker solvent n2->n3 n5 Change sample solvent Consider dry loading n4->n5 n7 Replace column and operate within pH/pressure limits n6->n7

Caption: Workflow for troubleshooting peak fronting.

Issue 3: Split Peaks

Split peaks appear as two or more closely spaced peaks for a single analyte. This distortion can severely affect identification and quantification.

G start Split Peak Observed q1 Are all peaks split? start->q1 y1 System-Wide Mechanical Issue q1->y1 Yes n1 Method or Sample Issue q1->n1 No y2 Blocked Inlet Frit y1->y2 y4 Void at Column Head y1->y4 y3 Filter samples Backflush column or replace frit/column y2->y3 y5 Replace column y4->y5 n2 Sample Solvent Mismatch n1->n2 n4 Contamination / Co-elution n1->n4 n6 Mobile Phase pH near pKa n1->n6 n3 Inject sample in mobile phase n2->n3 n5 Improve sample cleanup Modify mobile phase/gradient n4->n5 n7 Adjust pH to be >1.5 units away from analyte pKa n6->n7

Caption: Workflow for troubleshooting split peaks.

Data Presentation

Table 1: Summary of Common Peak Shape Problems and Primary Causes

Peak Shape ProblemCommon Causes for this compoundRecommended First Action
Tailing Secondary interactions with residual silanols (in RP-HPLC); Column overload; Extra-column volume.[8][15][19]Lower mobile phase pH (if using RP-HPLC) or switch to a HILIC column.[10]
Fronting Column overload (mass or volume); Sample solvent stronger than mobile phase; Column collapse.[12][13][18]Reduce sample concentration and/or injection volume.[12]
Splitting Blocked column inlet frit; Column void; Severe mismatch between sample solvent and mobile phase.[12][16][17]Filter all samples and mobile phases; check if the issue affects all peaks.[17]

Table 2: Example Starting Conditions for HILIC Analysis of this compound This data is synthesized from published methods for the analysis of this compound and related compounds.[3][4][5]

ParameterRecommended ConditionNotes
Column ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm)A HILIC phase is essential for good retention and peak shape.[3]
Mobile Phase A 10 mM ammonium acetate in 90% acetonitrile / 10% water (pH 9.0)High organic content is needed for retention in HILIC.
Mobile Phase B 10 mM ammonium acetate in 10% acetonitrile / 90% water (pH 9.0)The aqueous component used to elute the analyte.
Flow Rate 0.3 - 0.5 mL/minAdjust as needed based on column dimensions and system pressure.
Gradient Start with a high percentage of Mobile Phase A, then ramp up Mobile Phase B to elute.A gradient is typically required for complex samples.[20]
Injection Volume 1 - 5 µLKeep volume low to prevent overload and peak distortion.
Column Temperature 30 - 40 °CMaintaining a stable temperature can improve peak shape and reproducibility.[21]

Experimental Protocols

Protocol 1: HILIC-MS/MS Analysis of this compound

This protocol is adapted from a validated method for the quantification of this compound in biological samples.[3][5]

  • System Preparation:

    • HPLC System: An ultra-pressure liquid chromatography (UPLC) system is recommended for optimal performance with sub-2-µm particle columns.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm) or equivalent HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A (90% ACN): Prepare a 10 mM ammonium acetate solution in HPLC-grade water. Mix 900 mL of acetonitrile with 100 mL of the 10 mM ammonium acetate solution. Adjust pH to 9.0 if necessary.

    • Mobile Phase B (10% ACN): Prepare a 10 mM ammonium acetate solution in HPLC-grade water. Mix 100 mL of acetonitrile with 900 mL of the 10 mM ammonium acetate solution. Adjust pH to 9.0 if necessary.

    • Degas both mobile phases before use.[22]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0.0 min: 95% A

      • 2.0 min: 50% A

      • 2.5 min: 5% A

      • 4.0 min: 5% A

      • 4.5 min: 95% A

      • 7.0 min: 95% A (re-equilibration)

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive.

    • MRM Transition: For this compound (CR), monitor the transition m/z 264.1 > 132.1.[3][4][5]

    • Optimize capillary voltage, cone voltage, and collision energy for your specific instrument to maximize signal intensity.

  • Sample Preparation:

    • Ensure samples are free of particulates by centrifuging or filtering through a 0.22 µm filter.[17]

    • Dilute the sample in a solvent composition that is similar to or weaker than the initial mobile phase (e.g., 90% acetonitrile).

Protocol 2: General Column Flushing and Regeneration

If you suspect column contamination is causing poor peak shape, a thorough flushing procedure can help.

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating the detector cell.

  • Initial Flush: Flush the column in the direction of flow with your mobile phase but without the buffer salts (e.g., water/acetonitrile mixture) for 20-30 column volumes.

  • Strong Solvent Wash (Reversed-Phase): For cleansing non-polar contaminants from a reversed-phase column, flush with 100% acetonitrile or methanol, followed by 100% isopropanol.

  • Strong Solvent Wash (HILIC): For HILIC columns, flushing with 50:50 water/acetonitrile can help remove strongly retained polar residues.

  • Re-equilibration: Before use, flush the column with the initial mobile phase composition for at least 30 column volumes or until the baseline is stable.

  • Backflushing: If you suspect a frit blockage, you can reverse the column (if permitted by the manufacturer) and flush with a solvent at a low flow rate.[22] Note that some columns, especially those for UHPLC, cannot be reversed.[17]

References

Technical Support Center: Optimization of Creatine Riboside Fragmentation for MRM Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the optimization of Creatine riboside (CR) fragmentation in Multiple Reaction Monitoring (MRM) assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound and its internal standard?

A1: The established MRM transitions for this compound (CR) and its stable isotope-labeled internal standard (SIL-IS), this compound-¹³C,¹⁵N₂, are as follows. These transitions are monitored in positive electrospray ionization (ESI+) mode.[1][2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (CR)264.1132.1
This compound-¹³C,¹⁵N₂ (SIL-IS)267.1134.9

Q2: What type of chromatography is best suited for this compound analysis?

A2: Due to its high polarity, Hydrophilic Interaction Chromatography (HILIC) is the recommended chromatographic technique for the separation of this compound.[1] This method allows for good retention and separation from other polar and nonpolar components in biological matrices.

Q3: How is the fragmentation of this compound typically achieved?

A3: Fragmentation is achieved through collision-induced dissociation (CID) in the collision cell of a triple quadrupole mass spectrometer. The precursor ion ([M+H]⁺) of this compound at m/z 264.1 is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ion at m/z 132.1 is monitored in the third quadrupole (Q3).[1] The product ion corresponds to the loss of the ribose moiety, leaving the creatine portion of the molecule.[1]

Q4: Are there any known interferences to be aware of during this compound analysis?

A4: While specific isobaric interferences for this compound are not extensively documented in the provided literature, general sources of interference in LC-MS/MS assays include matrix effects from the biological sample, co-eluting metabolites, and contamination from solvents or sample handling.[3][4] It is crucial to use a stable isotope-labeled internal standard to compensate for potential matrix effects and to ensure chromatographic separation from related compounds like creatinine riboside (CNR), creatine, and creatinine.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization and execution of this compound MRM assays.

Issue 1: No or Low Signal for this compound
Potential Cause Troubleshooting Step
Incorrect MRM Transitions Verify that the mass spectrometer is set to monitor the correct precursor (264.1 m/z) and product (132.1 m/z) ions for CR.
Suboptimal Ionization Confirm the mass spectrometer is in positive electrospray ionization (ESI+) mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows.
Inefficient Fragmentation The collision energy (CE) is too low or too high. Perform a CE optimization experiment by infusing a standard solution of CR and ramping the CE to find the value that yields the highest intensity for the 132.1 m/z product ion.
Poor Chromatographic Peak Shape Ensure the use of a HILIC column and an appropriate mobile phase gradient. Poor peak shape can lead to a lower signal-to-noise ratio.
Sample Degradation Creatine and related compounds can be unstable. Ensure proper sample storage (frozen at -20°C or -80°C) and minimize freeze-thaw cycles.[5] Prepare samples fresh if degradation is suspected.
Instrument Not Tuned Perform a system suitability test and mass calibration to ensure the instrument is performing optimally.[3]
Issue 2: High Background Noise or Interferences
Potential Cause Troubleshooting Step
Matrix Effects Biological matrices can suppress or enhance the ionization of the analyte.[4] Use a stable isotope-labeled internal standard (this compound-¹³C,¹⁵N₂) to normalize the signal. Improve sample preparation by employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
Contaminated Solvents or System Use high-purity, LC-MS grade solvents and additives.[3] Flush the LC system and column thoroughly. Inject a solvent blank to identify the source of contamination.
Co-eluting Compounds Optimize the HILIC gradient to improve the separation of this compound from other matrix components. Adjust the mobile phase composition or gradient slope.
Carryover Implement a robust needle and injection port washing protocol between samples to prevent carryover from high-concentration samples.[3]
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Variable Fragmentation Ensure the collision gas pressure in the collision cell is stable. Fluctuations can lead to inconsistent fragmentation and variable product ion ratios.
Shifting Retention Times In HILIC, retention times can be sensitive to mobile phase composition.[3] Ensure accurate and precise mobile phase preparation. Allow for adequate column equilibration time between injections.
Inconsistent Sample Preparation Standardize all sample preparation steps, including extraction, evaporation, and reconstitution volumes. Use an automated liquid handler if available for better precision.
Unstable Internal Standard Signal Verify the purity and concentration of the internal standard stock solution. Ensure it is added consistently to all samples and standards.

Experimental Protocols

Protocol 1: Optimization of Collision Energy (CE) for this compound
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Method Setup:

    • Set the mass spectrometer to positive ESI mode.

    • Set Q1 to select the precursor ion of this compound (m/z 264.1).

    • Set Q3 to scan for the product ion (m/z 132.1).

  • CE Ramp Experiment:

    • Acquire data while ramping the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 40 eV) in discrete steps (e.g., 2-3 eV per step).

    • Monitor the intensity of the product ion at each CE value.

  • Data Analysis: Plot the product ion intensity against the collision energy. The CE value that produces the maximum intensity is the optimal collision energy for the MRM transition.

Protocol 2: Sample Preparation from Urine for this compound Analysis
  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (this compound-¹³C,¹⁵N₂) to each urine sample, standard, and quality control sample.

  • Protein Precipitation:

    • To 100 µL of the spiked sample, add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Visualizations

MRM_Optimization_Workflow cluster_Preparation Preparation cluster_Infusion Direct Infusion & Optimization cluster_Method_Development LC-MRM Method Development cluster_Analysis Sample Analysis Standard Prepare CR Standard Infuse Infuse Standard into MS Standard->Infuse SIL_IS Prepare SIL-IS Sample_Prep Prepare Biological Sample + SIL-IS SIL_IS->Sample_Prep Precursor Select Precursor Ion (Q1) m/z 264.1 Infuse->Precursor Fragment Apply Collision Energy (q2) Precursor->Fragment Product Scan for Product Ions (Q3) Fragment->Product Optimize_CE Optimize Collision Energy Product->Optimize_CE MRM_Method Create MRM Method (Optimized CE) Optimize_CE->MRM_Method HILIC Develop HILIC Method HILIC->MRM_Method Inject Inject into LC-MS/MS MRM_Method->Inject Sample_Prep->Inject Quantify Quantify CR Inject->Quantify

Caption: Workflow for MRM Assay Development and Optimization for this compound.

Troubleshooting_Logic Start Start: No or Low CR Signal Check_Transitions Check MRM Transitions (264.1 > 132.1)? Start->Check_Transitions Check_Ionization Check Ionization Mode (ESI+)? Check_Transitions->Check_Ionization Yes Result_Transitions Correct Transitions Check_Transitions->Result_Transitions No Optimize_CE Optimize Collision Energy? Check_Ionization->Optimize_CE Yes Result_Ionization Correct Ionization Mode Check_Ionization->Result_Ionization No Check_Chroma Review Chromatography (HILIC, Peak Shape)? Optimize_CE->Check_Chroma Yes Result_CE Perform CE Optimization Optimize_CE->Result_CE No Check_Sample Assess Sample Integrity? Check_Chroma->Check_Sample Yes Result_Chroma Optimize LC Method Check_Chroma->Result_Chroma No Result_Sample Re-prepare Fresh Samples Check_Sample->Result_Sample No End Signal Improved Check_Sample->End Yes Result_Transitions->Check_Ionization Result_Ionization->Optimize_CE Result_CE->Check_Chroma Result_Chroma->Check_Sample Result_Sample->End

Caption: Troubleshooting Decision Tree for Low this compound Signal.

References

Technical Support Center: Ensuring the Purity of Synthetic Creatine Riboside Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Creatine riboside (CR). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of this compound standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically prepared this compound?

A1: Common impurities in synthetic this compound (CR) can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Creatine and D-ribose.

  • Degradation Products: Creatinine and Creatinine riboside (CNR), formed by the cyclization of the creatine moiety, especially under certain pH and temperature conditions.[1][2]

  • Anomers and Epimers: The glycosylation reaction might produce different stereoisomers of CR.

  • Byproducts from Side Reactions: Reactions involving impurities in the starting materials or undesired reactions of the creatine and ribose molecules.

Q2: What is the recommended storage condition for this compound to maintain its purity?

A2: To ensure long-term stability and prevent degradation, this compound solid powder should be stored in a dry, dark environment at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).

Q3: Which analytical technique is most suitable for assessing the purity of this compound?

A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of CR, potential impurities like Creatinine riboside (CNR), and its precursors, creatine and creatinine.[2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is also a common method for purity assessment. For absolute quantification without the need for a specific CR reference standard for every impurity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique.[5][6][7][8][9]

Q4: My this compound standard shows a purity of less than 98%. What are the recommended purification methods?

A4: For purifying polar compounds like this compound, several chromatographic techniques can be effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is particularly useful for very polar compounds that have poor retention in reversed-phase chromatography.[2][10]

  • Reversed-Phase Chromatography (C18): While challenging for highly polar molecules, it can be optimized for the purification of protected or partially protected CR.[11]

  • Recrystallization: This can be an effective final purification step if a suitable solvent system is identified.

Troubleshooting Guides

Analytical Troubleshooting: HPLC/UPLC-MS
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the sample concentration or injection volume.
Secondary interactions with the stationary phase.Adjust the mobile phase pH to suppress the ionization of CR. Consider adding a competing agent.
The sample is not dissolved in the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.
Inconsistent Retention Times Inadequate column equilibration.Increase the column equilibration time between injections.
Fluctuations in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Low Signal Intensity in MS Ion suppression from matrix components or mobile phase additives.Optimize sample preparation to remove interfering substances. Use a lower concentration of non-volatile buffer salts or switch to a volatile alternative like ammonium acetate.[2]
Inefficient ionization.Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).
High Background Noise in MS Contaminated mobile phase or solvent lines.Use high-purity solvents and flush the system.
Leaks in the system.Check all fittings and connections for leaks.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Co-elution of Impurities with CR in Chromatography Inadequate separation resolution.Method Optimization: Adjust the gradient slope, mobile phase composition, or pH. Alternative Column Chemistry: If using reversed-phase, consider switching to a HILIC column which is well-suited for polar compounds.[2][10][11]
Low Recovery After Purification Irreversible adsorption of CR onto the stationary phase.Modify the mobile phase to reduce strong interactions.
Degradation of CR during the purification process.Ensure the pH of the mobile phase is within the stability range of CR. Avoid high temperatures.
Difficulty in Inducing Crystallization Solution is not supersaturated.Slowly evaporate the solvent to concentrate the solution.
Presence of impurities inhibiting crystal formation.Perform a preliminary purification step, such as flash chromatography, to remove significant impurities.
Lack of nucleation sites.Gently scratch the inside of the flask with a glass rod or add a seed crystal of pure CR.

Experimental Protocols

Protocol 1: Purity Assessment by UPLC-MS/MS

This protocol is adapted for the analysis of this compound and its related impurities.[2]

  • Standard Preparation:

    • Prepare individual stock solutions (1 mg/mL) of this compound, creatine, and creatinine in ultrapure water.

    • Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthetic this compound standard in ultrapure water to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • UPLC-MS/MS Conditions:

    • Column: ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.

    • Mobile Phase A: 10 mM Ammonium acetate in 90% acetonitrile/10% water (pH 9.0).

    • Mobile Phase B: 10 mM Ammonium acetate in 10% acetonitrile/90% water (pH 9.0).

    • Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the polar compounds.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for each compound.

  • Data Analysis:

    • Integrate the peak areas for this compound and all identified impurities.

    • Calculate the percentage purity by dividing the peak area of CR by the total peak area of all components.

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound (CR)264.1132.1
Creatinine riboside (CNR)246.1114.1
Creatine132.190.1
Creatinine114.186.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Protocol 2: Purification of this compound by Flash Chromatography (HILIC)
  • Stationary Phase: Use a pre-packed column with amine-bonded silica.[10]

  • Sample Loading: Dissolve the crude synthetic CR in a minimal amount of the initial mobile phase or a compatible strong solvent.

  • Mobile Phase: A gradient of water in acetonitrile is commonly used for HILIC.

    • Solvent A: Acetonitrile

    • Solvent B: Ultrapure Water

  • Gradient Elution:

    • Equilibrate the column with a high percentage of Solvent A (e.g., 95%).

    • Run a linear gradient to increase the percentage of Solvent B to elute the highly polar this compound.

  • Fraction Collection and Analysis:

    • Collect fractions based on UV absorbance (if applicable) or by timed intervals.

    • Analyze the collected fractions by TLC or UPLC-MS/MS to identify those containing pure CR.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Crude Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final_product Final Product synthesis Synthetic CR (with impurities) purification HILIC Flash Chromatography synthesis->purification Crude Product analysis UPLC-MS/MS Purity Check purification->analysis Purified Fractions analysis->purification Re-purify if needed qnmr qNMR for Absolute Purity analysis->qnmr Optional final_product Pure CR Standard (>98%) analysis->final_product Verified Pure troubleshooting_flow cluster_impurities cluster_solutions start Impure CR Sample Detected check_impurities Identify Impurities (UPLC-MS/MS) start->check_impurities starting_materials Unreacted Creatine/Ribose check_impurities->starting_materials Starting Materials degradation Creatinine/ Creatinine Riboside check_impurities->degradation Degradation Products isomers Anomers/ Epimers check_impurities->isomers Isomers optimize_reaction Optimize Synthesis: - Reaction Time - Stoichiometry starting_materials->optimize_reaction chromatography HILIC or Reversed-Phase starting_materials->chromatography recrystallize Recrystallization degradation->recrystallize degradation->chromatography chiral_sep Chiral Chromatography isomers->chiral_sep end_node Pure CR Standard optimize_reaction->end_node recrystallize->end_node chromatography->end_node chiral_sep->end_node

References

"long-term storage and handling of Creatine riboside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Creatine riboside.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A: Upon receipt, this compound powder should be stored under desiccated conditions in a dark environment. For long-term storage, a temperature of -20°C is recommended, which can preserve its stability for months to years.[1][2] For short-term storage (days to weeks), 0 - 4°C is acceptable.[1] One supplier indicates that the lyophilized chemical is stable for at least 36 months when stored at -20°C.[3]

Q2: The product arrived at ambient temperature. Is it still viable?

A: Yes. This compound is considered stable enough for shipping under ambient temperatures for a few weeks, including time spent in customs, without affecting its quality.[1] However, for long-term preservation, it is crucial to transfer it to the recommended storage conditions as soon as possible.

Q3: What is the recommended procedure for preparing a stock solution?

A: To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as DMSO or water.[1][2] Ensure the powder is completely dissolved by vortexing or gentle agitation. For quantitative applications, it is important to accurately weigh the compound and use a precise volume of solvent.

Q4: How should I store stock solutions of this compound?

A: Stock solutions should be stored at -20°C for long-term stability (months).[1] For short-term use (days to weeks), refrigeration at 0 - 4°C is suitable.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3] One supplier suggests that solutions stored at -20°C should be used within one month to avoid loss of potency.[3]

Q5: What solvents are compatible with this compound?

A: this compound is soluble in DMSO and water.[1][2] The choice of solvent will depend on the specific requirements of your experimental model or assay.

Q6: What is the primary degradation product of this compound?

A: While specific degradation pathways for this compound are not extensively detailed, it is structurally related to creatine. Creatine non-enzymatically cyclizes to form creatinine.[4][5] Therefore, it is presumed that this compound can degrade into creatinine riboside. Analytical methods often quantify both compounds simultaneously.[6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound.

Problem Potential Cause Troubleshooting Steps
Powder appears clumpy or hard. Moisture Absorption: Creatine compounds can be hygroscopic, meaning they attract and absorb moisture from the air.[8]1. Ensure the container is always tightly sealed after use.2. Store in a desiccated environment, especially if the primary container is opened frequently.3. While clumping indicates moisture exposure, the compound may still be usable, but a purity check via HPLC is recommended for critical experiments.[9]
Precipitate forms in stock solution upon thawing. Poor Solubility at Low Temperatures: The compound may be precipitating out of solution at lower temperatures, especially if the solution is highly concentrated.1. Gently warm the solution to room temperature or 37°C.2. Vortex or sonicate briefly to redissolve the precipitate.3. Consider preparing a less concentrated stock solution if the problem persists.4. Always visually inspect the solution for complete dissolution before use.
Inconsistent or unexpected experimental results. Compound Degradation: Improper storage of stock solutions (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles) can lead to degradation.1. Prepare fresh stock solutions from the solid powder.2. Aliquot stock solutions to minimize freeze-thaw cycles.[3]3. Avoid preparing working solutions in acidic buffers long before use, as creatine stability is known to decrease at lower pH.[5]4. Verify the purity of the compound using an analytical method like HPLC-MS if degradation is suspected.
Difficulty dissolving the compound. Incorrect Solvent or Low Temperature: The compound may have limited solubility in the chosen solvent or at the current temperature.1. Confirm that a recommended solvent (DMSO, water) is being used.[1][2]2. Gently warm the solvent/solution to aid dissolution.3. Increase the volume of the solvent to create a more dilute solution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Duration Temperature Conditions Shelf Life
Solid (Lyophilized Powder) Short-term (days to weeks)0 - 4°CDry, dark[1]-
Long-term (months to years)-20°CDry, dark, desiccated[1][2][3]>2 years[1]
Stock Solution Short-term (days to weeks)0 - 4°CAliquoted-
Long-term (months)-20°CAliquoted to avoid freeze-thaw cycles[1][3]Use within 1 month recommended[3]

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by HPLC-MS

This protocol outlines a general method for assessing the purity of this compound and detecting its potential degradation product, creatinine riboside.

  • Preparation of Standards:

    • Prepare a 1 mM stock solution of this compound reference standard in HPLC-grade water.

    • Create a series of calibration standards (e.g., 5 µM to 500 µM) by serially diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound powder to be tested.

    • Dissolve it in HPLC-grade water to a known concentration (e.g., 100 µM).

    • For testing solution stability, take an aliquot of the stored stock solution and dilute it to the working concentration.

  • HPLC-MS Conditions (Example):

    • Column: Hydrophilic Interaction Chromatography (HILIC) column.[6]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use an ESI-MS/MS system in positive ion mode. Monitor for the specific MRM (Multiple Reaction Monitoring) transitions for this compound (e.g., m/z 264.1 > 132.1) and creatinine riboside (e.g., m/z 246.1 > 113.9).[6]

  • Data Analysis:

    • Construct a calibration curve from the reference standard peak areas.

    • Quantify the concentration of this compound in the test sample by comparing its peak area to the calibration curve.

    • Identify and quantify the peak corresponding to creatinine riboside to assess the level of degradation.

    • Calculate purity as: (Peak Area of this compound / Total Peak Area of All Components) x 100%.

Visualizations

Creatine_Riboside_Degradation_Pathway Presumed Degradation Pathway of this compound CR This compound (C9H17N3O6) CNR Creatinine Riboside (C9H15N3O5) CR->CNR Non-enzymatic cyclization H2O H₂O CNR->H2O

Caption: Presumed degradation of this compound to creatinine riboside via intramolecular cyclization.

Stability_Testing_Workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Prepare Stock Solution in desired solvent aliquot Aliquot into multiple vials start->aliquot t0 Time Point 0: Analyze immediately aliquot->t0 cond1 Condition 1: -20°C aliquot->cond1 cond2 Condition 2: 4°C aliquot->cond2 cond3 Condition 3: Room Temp aliquot->cond3 analysis Analyze by HPLC-MS at specified time points (e.g., 1, 2, 4 weeks) t0->analysis cond1->analysis cond2->analysis cond3->analysis end Compare purity and degradation levels analysis->end

Caption: Workflow for assessing the stability of this compound solutions under various conditions.

Troubleshooting_Decision_Tree Troubleshooting Guide for Inconsistent Results start Inconsistent or Unexpected Results? q_storage Was the stock solution stored properly? (-20°C, aliquoted) start->q_storage q_prep Was the working solution prepared fresh? q_storage->q_prep Yes sol_fresh Action: Prepare a fresh stock solution from solid. q_storage->sol_fresh No q_purity Is the solid compound within its shelf life and stored correctly? q_prep->q_purity Yes sol_prep Action: Always prepare working solutions immediately before use. q_prep->sol_prep No sol_purity Action: Perform a purity check (HPLC) or use a new batch of the compound. q_purity->sol_purity No sol_ok Issue may be related to assay conditions or other reagents. Review protocol. q_purity->sol_ok Yes

Caption: A decision tree to troubleshoot inconsistent experimental results with this compound.

References

Validation & Comparative

Creatine Riboside: A Novel Prognostic Biomarker in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The identification of robust prognostic biomarkers is paramount in the clinical management of non-small cell lung cancer (NSCLC) to guide treatment strategies and predict patient outcomes. While established biomarkers such as Carcinoembryonic Antigen (CEA) and Cytokeratin 21-1 Fragment (CYFRA 21-1) are routinely used, their prognostic accuracy has limitations. Emerging evidence points to Creatine Riboside (CR), a novel urinary metabolite, as a promising prognostic biomarker in NSCLC. This guide provides a comprehensive comparison of this compound with established biomarkers, supported by experimental data and detailed methodologies.

Prognostic Performance: this compound vs. Established Biomarkers

Recent studies have highlighted the potential of urinary this compound as a strong indicator of prognosis in NSCLC patients. Elevated levels of CR have been consistently associated with a worse prognosis, including poorer cancer-specific and disease-free survival.[1]

While a direct head-to-head comparison of this compound with CEA and CYFRA 21-1 in the same large-scale patient cohort is not yet extensively documented in published literature, we can analyze their individual prognostic performances from separate studies. It is crucial to note that variations in study design, patient populations, and statistical methods necessitate a cautious interpretation of this indirect comparison.

Table 1: Comparison of Prognostic Performance of this compound, CEA, and CYFRA 21-1 in NSCLC

BiomarkerSample TypePrognostic Association with High LevelsHazard Ratio (HR) for Overall Survival (95% CI)Key Findings
This compound (CR) UrineWorse SurvivalHR = 1.81 (P = 0.0002) for all stages.[2] HR = 1.71 (P = 0.048) for stage I-II.[2]High urinary CR levels are significantly associated with worse cancer-specific and disease-free survival, particularly in early-stage NSCLC.[1]
Carcinoembryonic Antigen (CEA) SerumWorse SurvivalMerged HR = 1.46 (95% CI 1.28–1.65, P < 0.001).[3]Elevated pre-treatment CEA levels are an independent predictor of shorter progression-free and overall survival.[4]
Cytokeratin 21-1 Fragment (CYFRA 21-1) SerumWorse SurvivalMerged HR = 1.64 (95% CI 1.46–1.84, P < 0.001).[3]High serum CYFRA 21-1 levels are a significant prognostic factor for poor survival in NSCLC patients.[3][5]

Disclaimer: The Hazard Ratios presented are derived from different studies and are not from a direct comparative analysis. Therefore, these values should be interpreted with caution and are intended to provide a general overview of the prognostic potential of each biomarker.

The Biology of this compound in NSCLC

This compound is a cancer cell-derived metabolite that reflects a dysregulation of arginine and creatine metabolism within the tumor.[6][7] This metabolic reprogramming is linked to the urea cycle and is thought to support rapid cancer cell proliferation.[6] The expression of Argininosuccinate Synthase 1 (ASS1), a key enzyme in arginine biosynthesis, is often altered in NSCLC and can influence tumor growth and patient prognosis.[8][9][10]

Dysregulated Arginine and Creatine Metabolism in NSCLC cluster_urea_cycle Urea Cycle cluster_creatine_synthesis Creatine Synthesis Arginine Arginine Argininosuccinate Argininosuccinate Arginine->Argininosuccinate Aspartate Ornithine Ornithine Arginine->Ornithine Urea AGAT AGAT (Arginine:Glycine Amidinotransferase) Arginine->AGAT Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate Glycine ASS1 ASS1 (Argininosuccinate Synthase 1) Argininosuccinate->Arginine Fumarate Fumarate Fumarate ASL ASL (Argininosuccinate Lyase) Citrulline Citrulline Ornithine->Citrulline Carbamoyl Phosphate OTC OTC (Ornithine Transcarbamoylase) Citrulline->Argininosuccinate Aspartate Carbamoyl_Phosphate Carbamoyl Phosphate CPS1 CPS1 (Carbamoyl Phosphate Synthetase 1) Ammonia Ammonia (from Amino Acid Catabolism) Ammonia->Carbamoyl_Phosphate Glycine Glycine Creatine Creatine Guanidinoacetate->Creatine SAM -> SAH GAMT GAMT (Guanidinoacetate N-Methyltransferase) Phosphocreatine Phosphocreatine Creatine->Phosphocreatine ATP -> ADP Creatinine Creatinine Creatine->Creatinine Non-enzymatic CK CK (Creatine Kinase) Phosphocreatine->Creatine ADP -> ATP Creatine_Riboside This compound Creatinine->Creatine_Riboside Ribosylation (Pentose Phosphate Pathway) Prognosis Prognosis Creatine_Riboside->Prognosis Worse Prognosis ASS1_downregulation ASS1 Downregulation in NSCLC ASS1_downregulation->Arginine Reduced Arginine Synthesis Dysregulated_Metabolism Dysregulated Tumor Metabolism Dysregulated_Metabolism->Creatine_Riboside Increased Production

Caption: Dysregulated Arginine and Creatine Metabolism in NSCLC.

Experimental Protocols

The validation of this compound as a biomarker relies on precise and sensitive analytical methods. The primary technique used for the quantification of CR in urine and serum is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11]

Experimental Workflow for Urinary this compound Analysis

cluster_collection 1. Sample Collection cluster_preparation 2. Sample Preparation cluster_analysis 3. UPLC-MS/MS Analysis cluster_data 4. Data Analysis Collection Urine Sample Collection (Mid-stream, sterile container) Storage1 Immediate storage at -80°C Collection->Storage1 Thawing Thaw samples on ice Storage1->Thawing Centrifugation Centrifuge to remove particulates (e.g., 13,000 x g for 10 min at 4°C) Thawing->Centrifugation Supernatant Collect supernatant Centrifugation->Supernatant Dilution Dilute with internal standard solution (e.g., this compound-13C,15N2 in acetonitrile:methanol:water) Supernatant->Dilution Injection Inject sample into UPLC system Dilution->Injection Separation Chromatographic Separation (HILIC column) Injection->Separation Detection Mass Spectrometry Detection (MRM mode) Separation->Detection Quantification Quantification of this compound (based on peak area ratio to internal standard) Detection->Quantification Normalization Normalization to urinary creatinine levels Quantification->Normalization Statistical_Analysis Statistical Analysis (e.g., Kaplan-Meier, Cox regression) Normalization->Statistical_Analysis

Caption: Experimental workflow for urinary this compound analysis.

Detailed UPLC-MS/MS Methodology for this compound Quantification
  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge the samples at approximately 13,000 x g for 10 minutes at 4°C to pellet any cellular debris or precipitates.[2]

    • Transfer the supernatant to a new tube.

    • Prepare a working solution of a stable isotope-labeled internal standard, such as this compound-¹³C,¹⁵N₂, in a mixture of acetonitrile, methanol, and water.[11]

    • Dilute the urine supernatant with the internal standard solution. A monophasic extraction approach using an acetonitrile:methanol:water (70:2.5:27.5 v/v/v) mixture is effective.[11]

    • Vortex the mixture and centrifuge again to pellet any precipitated proteins.

    • Transfer the final supernatant to an autosampler vial for analysis.

  • Liquid Chromatography (LC) Conditions:

    • System: An ultra-performance liquid chromatography (UPLC) system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used due to the polar nature of this compound.[11]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry (MS) Conditions:

    • System: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is used for the detection of this compound.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound (e.g., m/z 264.1 > 132.1) and its internal standard (e.g., m/z 267.1 > 134.9).

  • Data Analysis:

    • The concentration of this compound in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

    • To account for variations in urine dilution, the this compound concentration is normalized to the urinary creatinine concentration, which is measured in the same sample.

    • Statistical analyses, such as Kaplan-Meier survival analysis and Cox proportional hazards regression, are then used to evaluate the association between normalized this compound levels and patient outcomes.[1]

Conclusion

This compound has emerged as a promising non-invasive prognostic biomarker in NSCLC, with elevated urinary levels strongly associated with adverse patient outcomes. While direct comparative studies with established biomarkers like CEA and CYFRA 21-1 are needed to definitively establish its superiority, the existing evidence suggests that this compound provides significant prognostic information, particularly in early-stage disease. Its biological basis in dysregulated tumor metabolism offers further avenues for therapeutic targeting. The well-defined and robust UPLC-MS/MS methodology for its quantification supports its potential for clinical translation. Further validation in large, prospective, multi-center studies that include a direct comparison with current standard-of-care biomarkers is warranted to fully elucidate the clinical utility of this compound in the management of NSCLC.

References

A Comparative Analysis of Creatine Riboside and Creatinine Riboside Levels in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Creatine Riboside (CR) and its cyclized form, creatinine riboside (CNR). The focus is on their respective levels in biological samples, the analytical methodologies for their quantification, and their roles within the context of cancer cell metabolism. This document synthesizes experimental data to offer a clear comparison for researchers in oncology and metabolic diseases.

Biochemical Context and Significance

This compound has emerged as a significant cancer-derived metabolite, identified as a urinary biomarker for both risk and prognosis in lung and liver cancers[1][2][3]. Its elevated levels are associated with a dysregulation of the mitochondrial urea cycle and an imbalance in nucleotide metabolism, which are characteristic of aggressive tumor growth[1][2][3]. In contrast, creatinine riboside is the less abundant, cyclized form of this compound[3]. While analytical methods have been developed for the simultaneous detection of both compounds, quantitative data for creatinine riboside in biological specimens remains limited, underscoring its lower physiological concentration compared to this compound[3][4].

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and the qualitative information for creatinine riboside.

Table 1: Quantitative Levels of this compound (CR) in Biological Samples

Biological SampleConditionAnalyteConcentration/LevelReference
Human Lung Tissue Tumor (n=80) vs. Non-tumor (n=67)This compoundSignificantly elevated in tumor tissue (P < 0.0001)[Parker et al., 2022, J Clin Invest][2][3][5][6]
Human NSCLC Tumor Tissue -CreatineApproximately 30-fold higher than this compound[Parker et al., 2022, J Clin Invest][3]
Human NSCLC Tumor Tissue -CreatinineApproximately 5-fold higher than this compound[Parker et al., 2022, J Clin Invest][3]
Human Cancer Cell Lines NSCLC and HCC vs. NormalThis compoundHigher concentrations detected in cancer cell lines compared to primary normal and immortalized cells[Parker et al., 2022, J Clin Invest][5]
H460 & A549 Cell Lines Time course (post-plating)This compoundIntracellular concentrations increased significantly after at least one population-doubling period (t=48h)[Parker et al., 2022, J Clin Invest][2][5]
Urine and Serum Samples Lung Cancer vs. ControlsCR, CNR, Creatine, CreatinineUPLC-ESI-MS/MS method developed with a linear calibration range of 4.50–10,000 nM for all analytes[Patel et al., 2020, J Pharm Biomed Anal][1][7]

Table 2: Qualitative and Relational Data for Creatinine Riboside (CNR)

AnalyteFindingImplicationReference
Creatinine Riboside Described as the "low-abundance cyclized form of CR".Suggests that CNR is a minor component compared to CR in the overall metabolic landscape.[Parker et al., 2022, J Clin Invest][3]
Creatinine Riboside No association was found between the levels of CR and the intracellular concentrations of creatinine riboside.Indicates that the formation or clearance of CNR may be regulated independently of the primary CR pool.[Parker et al., 2022, J Clin Invest][3]

Metabolic Pathway of this compound Synthesis in Cancer

High levels of this compound in cancer are linked to a reprogrammed metabolic state. The synthesis of this compound involves the direct ribosylation of creatinine. The ribose component is supplied by the pentose phosphate pathway (PPP), which is often upregulated in cancer cells to support nucleotide synthesis and manage oxidative stress. This metabolic alteration is associated with a dysfunctional mitochondrial urea cycle and a state of arginine auxotrophy, where cancer cells become dependent on external sources of arginine for survival.

Metabolic Pathway of this compound Synthesis in Cancer cluster_urea_cycle Dysregulated Mitochondrial Urea Cycle cluster_ppp Pentose Phosphate Pathway (PPP) cluster_creatine_metabolism Creatine Metabolism Arginine Arginine Urea_Cycle_Intermediates Urea Cycle Intermediates Arginine->Urea_Cycle_Intermediates Reduced Flux Arginine_Auxotrophy Arginine Auxotrophy Urea_Cycle_Intermediates->Arginine_Auxotrophy Glucose Glucose G6P G6P Glucose->G6P Glycolysis Ribose5P Ribose-5-Phosphate G6P->Ribose5P Oxidative PPP Creatine_Riboside This compound (CR) Ribose5P->Creatine_Riboside Creatine Creatine Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization Creatinine->Creatine_Riboside Ribosylation Cancer_Hallmarks Supports Rapid Proliferation & Aggressive Tumor Growth Creatine_Riboside->Cancer_Hallmarks

Caption: Metabolic pathway illustrating the synthesis of this compound in cancer cells.

Experimental Workflow for Quantification

The following diagram outlines the typical workflow for the simultaneous quantification of this compound, creatinine riboside, creatine, and creatinine in biological samples using UPLC-ESI-MS/MS.

Experimental Workflow for CR and CNR Quantification Sample_Collection Biological Sample Collection (Urine, Serum, Tissue) Sample_Prep Sample Preparation (e.g., Protein Precipitation, Dilution) Sample_Collection->Sample_Prep IS_Spiking Spiking with Labeled Internal Standard (CR-13C,15N2) Sample_Prep->IS_Spiking UPLC UPLC Separation (HILIC column, Gradient Elution) IS_Spiking->UPLC MSMS Tandem Mass Spectrometry (ESI+, MRM mode) UPLC->MSMS Data_Analysis Data Analysis (Quantification against Calibration Curve) MSMS->Data_Analysis

Caption: Workflow for the quantification of this compound and related metabolites.

Experimental Protocols

Simultaneous Quantification of this compound, Creatinine Riboside, Creatine, and Creatinine by UPLC-ESI-MS/MS

This protocol is based on the methodology described by Patel et al. (2020) for the analysis of urine and serum samples[4][7].

1. Sample Preparation:

  • Urine: Samples are diluted with a solution of acetonitrile and methanol in water.

  • Serum: Proteins are precipitated using an appropriate organic solvent (e.g., acetonitrile). The supernatant is collected for analysis.

  • A labeled internal standard, this compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂), is added to all samples, calibration standards, and quality controls to correct for matrix effects and variations in instrument response[4].

2. Liquid Chromatography:

  • System: An ultra-pressure liquid chromatography (UPLC) system.

  • Column: A hydrophilic interaction chromatography (HILIC) column is used to achieve separation of these polar analytes[4].

  • Mobile Phase: A gradient elution is employed, typically using a mixture of an aqueous buffer and an organic solvent like acetonitrile.

  • Run Time: The total run time is approximately 11.0 minutes[7].

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The specific precursor-to-product ion transitions are monitored for each analyte and the internal standard[7]:

    • This compound (CR): m/z 264.1 > 132.1
    • Creatinine Riboside (CNR): m/z 246.1 > 113.9
    • Creatine: m/z 132.0 > 72.0
    • Creatinine: m/z 114.0 > 85.8
    • CR-¹³C,¹⁵N₂ (Internal Standard): m/z 267.1 > 134.9

4. Data Analysis:

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of each analyte in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • The linear range of quantification for this method is reported to be 4.50–10,000 nM[7].

This comprehensive guide provides a comparative overview of this compound and creatinine riboside, offering valuable insights for researchers investigating cancer metabolism and developing novel diagnostic and therapeutic strategies. The provided data and protocols serve as a foundational resource for further experimental design and data interpretation in this field.

References

Creatine Riboside vs. N-acetylneuraminic acid: A Comparative Guide to Lung Cancer Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the pursuit of non-invasive and reliable methods for the early detection and prognosis of lung cancer, researchers have identified several promising metabolic biomarkers. Among these, creatine riboside (CR) and N-acetylneuraminic acid (Neu5Ac), also known as sialic acid, have emerged as significant indicators of tumor metabolism and progression. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to the Biomarkers

This compound (CR) is a novel, tumor-derived metabolite discovered through metabolomic profiling of urine from patients with non-small cell lung cancer (NSCLC).[1][2] Its presence is linked to dysregulated creatine and nitrogen metabolism within cancer cells, supporting rapid proliferation and aggressive tumor growth.[1][3] Elevated levels of CR have been associated with a poor prognosis, particularly in early-stage disease, and it is being explored as a companion biomarker for arginine-targeted therapies.[1][4][5]

N-acetylneuraminic acid (Neu5Ac) is the most common sialic acid, a terminal monosaccharide on glycoprotein and glycolipid chains. Altered glycosylation, specifically "hypersialylation," is a well-established hallmark of cancer.[6][7][8] This increased sialylation on the cell surface is implicated in immune evasion, metastasis, and overall tumor progression.[6][9] Consequently, elevated levels of Neu5Ac have been detected in the serum, urine, and tumor tissues of lung cancer patients.[2][10][11]

Performance as Lung Cancer Biomarkers

Both this compound and N-acetylneuraminic acid have been identified as urinary biomarkers that are significantly elevated in lung cancer patients compared to healthy controls.[10][12] Studies have shown that the levels of both metabolites are enriched in lung tumor tissue relative to adjacent non-tumor tissue, and these tissue levels positively correlate with urinary concentrations, reinforcing their direct link to tumor metabolism.[2][10][13]

A key prospective study evaluated their potential as risk biomarkers for lung cancer. The results indicated that elevated urinary levels of both CR and Neu5Ac were significantly associated with an increased risk of developing lung cancer, even before a clinical diagnosis was made.[14]

Quantitative Performance Data
BiomarkerMatrixComparisonKey FindingReference
This compound UrineLung Cancer Patients vs. Healthy ControlsSignificantly elevated in patients with NSCLC. Associated with worse prognosis (HR=1.81). Strongest single classifier of lung cancer status.[2]
UrineProspective Cohort (SCCS)Odds Ratio (OR) for lung cancer risk = 2.0. In European-Americans, OR = 5.3.[14]
TissueTumor vs. Non-Tumor Lung TissueSignificantly elevated in tumor tissue (n=80) vs. non-tumor tissue (n=67) (P < 0.0001). 19-fold higher in tumor tissues in another study.[1][4][15]
N-acetylneuraminic acid UrineLung Cancer Patients vs. Healthy ControlsSignificantly elevated in patients with NSCLC. Associated with worse prognosis (HR=1.54).[2]
UrineProspective Cohort (SCCS)In European-Americans, OR for lung cancer risk = 3.5.[14]
SerumLung Cancer Patients vs. Healthy ControlsMarkedly elevated levels in patients (0.697 ± 0.149 µM/ml) vs. controls (0.432 ± 0.067 µM/ml).[11][16]
TissueTumor vs. Non-Tumor Lung TissueSignificantly enriched in tumor tissue compared to adjacent non-tumor tissue.[2]
Combined UrineROC AnalysisAdding CR and NANA to a model with established risk factors significantly improved the classifier (P=0.01).[14]

Signaling and Metabolic Pathways

This compound Metabolic Pathway

This compound is a product of aberrant tumor metabolism. It is formed from creatinine, a breakdown product of creatine.[1] This process is linked to a dysregulation of the mitochondrial urea cycle and an imbalance in nucleotide metabolism, which supports the rapid proliferation of cancer cells.[1][5] Tumors with high CR levels often exhibit arginine auxotrophy, making them dependent on external arginine for survival.[1][4]

cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol cluster_Tumor_Phenotype Tumor Phenotype arginine Arginine urea_cycle Dysregulated Urea Cycle arginine->urea_cycle Leads to Arginine Auxotrophy creatine Creatine creatinine Creatinine creatine->creatinine Non-enzymatic cr This compound (CR) (Biomarker) creatinine->cr Ribosylation ppp Pentose Phosphate Pathway (PPP) ribose Ribose Donor ppp->ribose ribose->cr proliferation Rapid Cell Proliferation cr->proliferation poor_prognosis Poor Prognosis cr->poor_prognosis

Metabolic origin of this compound in cancer cells.
N-acetylneuraminic acid and Hypersialylation

N-acetylneuraminic acid is the terminal sugar added to glycans in a process called sialylation. In cancer, the upregulation of enzymes called sialyltransferases leads to an excess of Neu5Ac on the cell surface (hypersialylation).[6][8] This dense layer of negatively charged sugars alters cell adhesion, masks tumor antigens from immune cells, and promotes invasion and metastasis.[7][9]

cluster_Golgi Golgi Apparatus cluster_CellSurface Cancer Cell Surface cluster_Effects Pro-Tumorigenic Effects st Sialyltransferases (Upregulated in Cancer) sialoglycan Sialoglycan st->sialoglycan Adds Neu5Ac glycan Nascent Glycan Chain (on Glycoprotein/Glycolipid) glycan->st cmp_neu5ac CMP-Neu5Ac (Sialic Acid Donor) cmp_neu5ac->st hypersialylation Hypersialylation (Excess Neu5Ac) sialoglycan->hypersialylation immune_evasion Immune Evasion hypersialylation->immune_evasion metastasis Metastasis & Invasion hypersialylation->metastasis

Role of N-acetylneuraminic acid in cancer cell hypersialylation.

Experimental Protocols

The primary method for the precise quantification of these urinary metabolites is Ultra-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolite Quantification via UPLC-MS/MS

This protocol provides a general overview based on methodologies developed for the analysis of urinary biomarkers.[17][18]

  • Sample Collection and Preparation:

    • Urine samples are collected from lung cancer patients and healthy controls.

    • To account for variations in urine dilution, metabolite levels are normalized to urinary creatinine concentrations.

    • Samples are centrifuged to remove particulate matter.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte like CR-¹³C,¹⁵N₂) is added to the supernatant for precise quantification.[18]

  • Chromatographic Separation:

    • The prepared sample is injected into a UPLC system.

    • Separation is typically achieved on a hydrophilic interaction chromatography (HILIC) column.

    • A gradient mobile phase is used to elute the metabolites at distinct retention times.

  • Mass Spectrometry Detection:

    • The eluent from the UPLC is ionized, typically using electrospray ionization (ESI) in positive mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly specific technique monitors for a predefined precursor ion-to-product ion transition for each analyte.

    • MRM Transitions (m/z):

      • This compound (CR): 264.1 > 132.1

      • Creatinine: 114.0 > 85.8

      • CR-¹³C,¹⁵N₂ (Internal Standard): 267.1 > 134.9[18]

      • (Note: N-acetylneuraminic acid would have its own specific transition monitored in parallel).

  • Data Analysis:

    • The peak area of the analyte is compared to the peak area of the internal standard to calculate its concentration.

    • A calibration curve is generated using standards of known concentrations to ensure accuracy.

    • Final concentrations are normalized to the creatinine level of the sample.

sample Urine Sample (Patient or Control) prep Sample Prep (Centrifuge, Add Internal Standard) sample->prep uplc UPLC Separation (HILIC Column) prep->uplc ms MS/MS Detection (ESI+, MRM Mode) uplc->ms data Data Analysis (Quantification & Normalization) ms->data result Biomarker Level data->result

General experimental workflow for urinary metabolite analysis.

Comparative Summary and Conclusion

Both this compound and N-acetylneuraminic acid are strong candidates for non-invasive lung cancer biomarkers. They reflect distinct but crucial aspects of tumor biology: CR highlights profound shifts in core energy and nitrogen metabolism, while Neu5Ac represents alterations in cell-surface architecture that facilitate malignancy.

  • This compound appears to be a highly specific marker directly derived from tumor metabolism, with studies demonstrating its utility as a strong classifier for early-stage disease and prognosis.[2][15] Its connection to arginine auxotrophy also presents a potential link to targeted therapies.[1]

  • N-acetylneuraminic acid is a well-established indicator of general malignancy-associated changes (hypersialylation). While perhaps less specific to a single metabolic pathway, its elevation is a robust sign of tumorigenic processes and is also associated with lung cancer risk and prognosis.[2][14]

The most powerful approach may involve the use of a biomarker panel. Combining CR and Neu5Ac has been shown to improve the diagnostic classification of lung cancer risk over individual markers alone.[14] Future research should focus on validating these biomarkers in larger, diverse prospective cohorts to establish definitive clinical cut-off values and integrate them into multi-marker models for the early detection and surveillance of lung cancer.

References

Cross-Validation of Creatine and Creatine Riboside Findings in Diverse Patient Cohorts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of research findings on creatine and its derivative, creatine riboside, across various patient populations. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their therapeutic potential and mechanisms of action.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on creatine supplementation in different patient cohorts and the measurement of this compound in cancer patients.

Table 1: Effects of Creatine Supplementation on Muscle Metabolism and Performance

Patient CohortInterventionOutcome MeasureResultReference
Young Men and Women (30 ± 5 yrs)0.3 g/kg/day Creatine for 5 daysResting Phosphocreatine (PCr)15% increase (P < 0.05)[1]
Middle-aged Men and Women (58 ± 4 yrs)0.3 g/kg/day Creatine for 5 daysResting Phosphocreatine (PCr)30% increase (P < 0.05)[1]
Young Men and Women (30 ± 5 yrs)0.3 g/kg/day Creatine for 5 daysPCr Resynthesis RateNo significant change[1]
Middle-aged Men and Women (58 ± 4 yrs)0.3 g/kg/day Creatine for 5 daysPCr Resynthesis RateIncreased to a level not different from the young group (P < 0.05)[1]
Combined Young and Middle-aged0.3 g/kg/day Creatine for 5 daysTime to ExhaustionIncreased from 118 ± 34 s to 154 ± 70 s (P < 0.05)[1]
Aging Females (67 ± 6 yrs)0.3 g/kg/day Creatine for 7 daysLower-Extremity Physical Performance (Sit-to-Stand Test)Significant improvement[2]
Hemodialysis PatientsOral Creatine Supplementation (1 year)Fat-Free Mass (FFM)60% of patients on creatine experienced an increase vs. 36.8% on placebo[3]
Hemodialysis PatientsOral Creatine Supplementation (1 year)Skeletal Muscle Mass Index (SMMI)65% of patients on creatine experienced an increase vs. 15.8% on placebo[3]

Table 2: this compound Levels in Cancer Patient Cohorts

Patient CohortSample TypeFindingSignificanceReference
Lung and Liver Cancer PatientsUrineIdentified as a urinary metabolite associated with risk and prognosis.Potential as a noninvasive biomarker for diagnosis and prognosis.[4][5][6]
Lung Cancer PatientsTumor and Non-tumor Lung TissueSignificantly elevated concentration in tumor tissue compared to non-tumor tissue (P < 0.0001).Indicates that this compound is a tumor-derived metabolite.[6]
Lung and Liver Cancer PatientsTumors and Liquid BiopsiesHigh this compound levels are associated with dysregulation of the mitochondrial urea cycle and a nucleotide imbalance.Linked to a poor prognosis and aggressive tumor growth.[4][5][6]
National Cancer Institute - Maryland (NCI-MD) CohortUrine and SerumA sensitive UPLC-ESI-MS/MS method was developed for quantification.Enables standardized measurement for clinical applications.[7]

Experimental Protocols

2.1. Creatine Supplementation and Muscle Metabolism Study

  • Objective: To determine the effect of creatine supplementation on muscle metabolism during exercise in young and middle-aged adults.[1][8]

  • Participants: Young (n=5, 30 ± 5 years) and middle-aged (n=4, 58 ± 4 years) men and women.[1]

  • Intervention: Participants consumed 0.3 g/kg/day of either a placebo or creatine for 5 days before each trial, with a 7-day washout period between trials.[1][8]

  • Experimental Procedure:

    • Participants performed single-leg knee-extension exercise inside a whole-body magnetic resonance system.

    • The exercise protocol consisted of two 2-minute bouts followed by a third bout to exhaustion, with 3 minutes of recovery between bouts.

    • 31P magnetic resonance spectroscopy was used to measure pH and the relative concentrations of inorganic phosphate (Pi), phosphocreatine (PCr), and β-ATP every 10 seconds.[1][8]

  • Data Analysis: Resting PCr levels and the initial rate of PCr resynthesis were calculated from the spectroscopy data. Time to exhaustion was recorded for the final exercise bout. Statistical significance was determined using appropriate tests (P < 0.05).[1]

2.2. Quantification of this compound in Clinical Samples

  • Objective: To develop and validate a sensitive method for the simultaneous quantification of this compound (CR), creatinine riboside (CNR), creatine, and creatinine in urine and serum.[7]

  • Instrumentation: Ultra-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[7]

  • Method:

    • A stable isotope-labeled internal standard (this compound-13C,15N2) was used for precise quantification.

    • Multiple Reaction Monitoring (MRM) was used to detect specific transitions for each analyte in positive ionization mode.

    • The method was validated for sensitivity, selectivity, linearity, stability, and reproducibility according to regulatory guidelines.

  • Application: The validated assay was applied to quantify the analytes in urine and serum samples from the National Cancer Institute - Maryland (NCI-MD) cohort, which includes population controls and lung cancer cases.[7]

Signaling Pathways and Experimental Workflows

3.1. Creatine Metabolism and Energy Buffering

Creatine plays a crucial role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain.[9][10][11][12] The creatine kinase/phosphocreatine (CK/PCr) system acts as a temporal and spatial energy buffer to regenerate ATP.

Creatine Kinase/Phosphocreatine Energy Shuttle cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Mito_ATP ATP Mito_CK Mitochondrial Creatine Kinase (MtCK) Mito_ATP->Mito_CK Substrate Mito_ADP ADP Mito_CK->Mito_ADP Product Mito_PCr Phosphocreatine (PCr) Mito_CK->Mito_PCr Product Mito_Cr Creatine (Cr) Mito_Cr->Mito_CK Substrate Cyto_PCr Phosphocreatine (PCr) Mito_PCr->Cyto_PCr Diffusion Cyto_ATP_use ATP Utilization (e.g., Muscle Contraction, Ion Pumps) Cyto_CK Cytosolic Creatine Kinase (CK) Cyto_CK->Cyto_ATP_use Product (ATP) Cyto_Cr Creatine (Cr) Cyto_CK->Cyto_Cr Product Cyto_ADP ADP Cyto_ADP->Cyto_CK Substrate Cyto_PCr->Cyto_CK Substrate Cyto_Cr->Mito_Cr Diffusion

Cellular energy buffering by the creatine kinase system.

3.2. Proposed Pathway of this compound Formation in Cancer Cells

In cancer cells, altered metabolism can lead to the formation of this compound.[4][6] This process is thought to involve the ribosylation of creatinine, which is derived from creatine.

Hypothesized this compound Formation in Cancer Creatine Creatine Creatinine Creatinine Creatine->Creatinine Spontaneous Cyclization CR This compound (CR) Creatinine->CR Ribosylation PPP Pentose Phosphate Pathway (PPP) Ribose Ribose Moiety PPP->Ribose Provides Ribose->CR Urea_Cycle Dysregulated Mitochondrial Urea Cycle Urea_Cycle->Creatine Influences Precursors Nucleotide_Imbalance Nucleotide Imbalance Nucleotide_Imbalance->PPP Impacts

This compound formation in the context of altered cancer cell metabolism.

3.3. Experimental Workflow for Cross-Cohort Comparison

A generalized workflow for the cross-validation of findings related to creatine or this compound in different patient cohorts.

Workflow for Cross-Cohort Validation Studies Cohort1 Patient Cohort 1 (e.g., Aging Population) Intervention Intervention (e.g., Creatine Supplementation) Cohort1->Intervention Measurement Biomarker Measurement (e.g., this compound Levels) Cohort1->Measurement Cohort2 Patient Cohort 2 (e.g., Neurological Disorder) Cohort2->Intervention Cohort2->Measurement Cohort3 Patient Cohort 3 (e.g., Cancer Patients) Cohort3->Measurement Data_Collection Data Collection (Clinical Outcomes, Biomarkers) Intervention->Data_Collection Measurement->Data_Collection Analysis Statistical Analysis and Comparison Data_Collection->Analysis Findings Cross-Validated Findings Analysis->Findings

Generalized workflow for comparative studies across different patient cohorts.

References

Urinary vs. Plasma Creatine Riboside: A Comparative Guide for Diagnostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Creatine riboside (CR), a metabolite derived from creatine, has emerged as a promising biomarker for various cancers, including lung, liver, and cervical cancer.[1][2][3][4][5] Its presence and concentration in biological fluids are indicative of underlying metabolic dysregulation associated with tumorigenesis.[1][2][5] This guide provides a comprehensive comparison of urinary and plasma this compound levels for diagnostic purposes, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The selection of a biofluid for biomarker analysis is a critical decision in diagnostic assay development. Both urine and plasma have been utilized for the quantification of this compound, with studies indicating a strong correlation between tumor tissue levels and urinary concentrations.[1][6][7][8] While plasma analysis is also viable, levels of this compound have been reported to be approximately 10-fold lower in serum compared to urine.[3]

BiofluidReported AdvantagesReported DisadvantagesTypical Concentration Range (Cancer Patients)Reference
Urine - Non-invasive sample collection- Higher concentration of this compound- Strong correlation with intratumoral levels[1][6][7]- Requires normalization to creatinine to account for dilution effects[9][10]4.50–10,000 nM[6]
Plasma - Reflects systemic circulation- Less affected by hydration status- Invasive sample collection- Lower concentration of this compound[3]- Potential for more complex sample matrixSignificantly higher in cancer patients than in controls (specific range not consistently reported across studies)[3]

Experimental Protocols

Accurate and reproducible quantification of this compound is essential for its clinical validation as a biomarker. The most frequently cited method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][11]

Methodology: UPLC-MS/MS for this compound Quantification

This protocol is a synthesized representation based on methodologies described in the cited literature.[6][7][11]

1. Sample Preparation:

  • Urine:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris.

    • Dilute the supernatant 1:1 with a solution of 80% methanol in water containing a labeled internal standard (e.g., this compound-¹³C,¹⁵N₂).[6][7]

    • Vortex and centrifuge again to precipitate proteins.

    • Transfer the supernatant for analysis.

  • Plasma:

    • To 100 µl of plasma, add 1000 µl of 80% methanol in water containing the internal standard.[7]

    • Filter the mixture using a lipid filter plate.[7]

    • Dry the samples in a vacuum centrifuge.

    • Reconstitute the dried extract in 50 µl of water.[7]

2. Chromatographic Separation:

  • Column: A Hydrophilic Interaction Chromatography (HILIC) column is typically used due to the high polarity of this compound.[11]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.[10]

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Injection Volume: 5 µL of the prepared sample is injected.[7]

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive mode is used.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.

    • MRM Transitions:

      • This compound: 264.1 > 132.1 m/z[6]

      • This compound-¹³C,¹⁵N₂ (Internal Standard): 267.1 > 134.9 m/z[6]

4. Data Analysis:

  • The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with synthetic this compound standards.[6]

Visualization of Key Processes

To aid in the understanding of the experimental workflow and the metabolic context of this compound, the following diagrams are provided.

Experimental workflow for urinary and plasma this compound analysis.

metabolic_pathway arginine Arginine creatine Creatine arginine->creatine AGAT, GAMT creatinine Creatinine creatine->creatinine Non-enzymatic cyclization creatinine_riboside This compound creatinine->creatinine_riboside urine Urine creatinine_riboside->urine plasma Plasma creatinine_riboside->plasma ribose Ribose ribose->creatinine_riboside

Simplified metabolic pathway of this compound formation.

Conclusion

Both urinary and plasma this compound are valuable for diagnostic research, with current evidence suggesting that urinary levels may offer a more sensitive and non-invasive approach. The choice of biofluid will ultimately depend on the specific clinical application, patient population, and the required analytical sensitivity. The provided methodologies and comparative data serve as a foundational guide for researchers and drug development professionals exploring the diagnostic potential of this promising biomarker.

References

"evaluation of Creatine riboside's specificity and sensitivity as a biomarker"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creatine Riboside (CR) is a novel metabolite that has garnered significant attention within the scientific community as a potential non-invasive biomarker for various cancers.[1][2][3] First identified in the urine of patients with non-small cell lung cancer (NSCLC), elevated levels of this molecule have since been associated with several malignancies, including liver, cervical, and adrenocortical cancers.[1][4] Unlike traditional protein biomarkers, CR is a small molecule metabolite, a product of dysregulated tumor metabolism. Its presence in biofluids like urine and plasma makes it an attractive candidate for liquid biopsy, offering a less invasive method for cancer detection, prognosis, and surveillance.[1][5] This guide provides an objective comparison of this compound's performance against other biomarkers, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating its clinical utility.

Performance Evaluation: Specificity and Sensitivity

The effectiveness of a biomarker is primarily judged by its sensitivity (the ability to correctly identify patients with the disease) and specificity (the ability to correctly identify healthy individuals). The following tables summarize the performance of this compound in cervical cancer and compare it with established biomarkers for both cervical and non-small cell lung cancer.

Table 1: Performance of Plasma this compound in Cervical Cancer

BiomarkerSample TypeSensitivitySpecificityArea Under the Curve (AUC)Cutoff Value
This compound Plasma81.8%83.3%0.8825.3 nM

Data derived from a pilot study comparing cervical cancer patients with non-cancer controls.

Table 2: Comparative Performance of Biomarkers for Cervical Cancer

Biomarker / TestSample TypeSensitivitySpecificityNotes
This compound Plasma81.8%83.3%Promising novel metabolite.
p16INK4a Biopsy86.7%82.8%For detecting CIN2+ diagnoses.[6]
Cytology + HPV-DNA Cervical Swab94.44%50%High sensitivity but lower specificity.[7]
Cytology + Ki-67 Cervical Swab88.88%100%High specificity, valuable as a screening tool.[7]
HSIL Detection Model Cervical Swab95.6%90.4%Model based on a panel of four proteins (TOP2A, MCM2, VCP, p16INK4a).[8]

Table 3: Comparative Performance of Biomarkers for Non-Small Cell Lung Cancer (NSCLC)

Biomarker / PanelSample TypeSensitivitySpecificityNotes
This compound Urine / PlasmaNot yet quantifiedNot yet quantifiedIdentified as a significant diagnostic and prognostic marker for early-stage NSCLC, but specific sensitivity/specificity values are not yet published.[1][4][5] A panel including CR showed 50% sensitivity and 86% specificity.[9]
CA-62 Serum92%95%For early-stage (I & II) NSCLC detection.[10]
CEA Serum34.8% - 81.4%63.8% - 96.6%Wide performance range across studies.[11]
PRL, CEA, CYFRA21-1 Panel Serum90.9%95.5%Combination of three biomarkers shows high diagnostic value.[12]
EGFR Mutation (Plasma) Plasma~70% - 80%>98%High specificity for guiding targeted therapy, but negative results require tissue confirmation.[13]

Experimental Protocols

The primary method for the quantitative analysis of this compound in biological samples is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and specificity for detecting small molecules in complex matrices like plasma and urine.[1][14]

Protocol: UPLC-MS/MS for this compound Quantification
  • Sample Preparation (Plasma/Serum):

    • To 40-100 µL of plasma or serum, add a 10-fold volume (e.g., 400-1000 µL) of a cold protein precipitation solution, typically 80% methanol or 75% acetonitrile in water.[15]

    • This solution should contain a known concentration of a stable isotope-labeled internal standard, such as this compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂), for precise quantification.[1][14]

    • Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or well. For plasma, a lipid filtration step may be included.[15]

    • Dry the supernatant using a vacuum centrifuge.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of water or a suitable solvent compatible with the chromatography method.

  • Chromatographic Separation:

    • Column: A Hydrophilic Interaction Chromatography (HILIC) column is used due to the high polarity of this compound and related compounds.[14]

    • Mobile Phase: A gradient elution is employed, typically starting with a high percentage of organic solvent (e.g., acetonitrile) and gradually increasing the aqueous component (e.g., water with an additive like ammonium formate).

    • Injection Volume: Inject 5 µL of the reconstituted sample into the UPLC system.[15]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive mode is used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

      • This compound (CR): m/z 264.1 > 132.1

      • Creatinine Riboside (CNR): m/z 246.1 > 113.9

      • Creatine: m/z 132.0 > 72.0

      • Creatinine: m/z 114.0 > 85.8

      • CR-¹³C,¹⁵N₂ (Internal Standard): m/z 267.1 > 134.9[1]

    • Data Analysis: A calibration curve is generated using a series of known concentrations of a synthetic CR standard. The concentration of CR in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range of this method is typically established from approximately 4.50 to 10,000 nM.[1]

Signaling Pathways and Experimental Workflows

To understand the biological basis of this compound as a biomarker and the process of its validation, the following diagrams illustrate its metabolic origin and a typical experimental workflow.

cluster_Cell Cancer Cell Metabolism cluster_Creatine Creatine Metabolism cluster_Urea Dysregulated Pathways Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP Ribose Ribose Intermediates PPP->Ribose CR This compound (CR) Ribose->CR Creatine Creatine Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization Creatinine->CR Ribosylation (Rate-limiting step) Biofluids Excreted into Urine & Plasma CR->Biofluids UreaCycle Urea Cycle Dysfunction UreaCycle->CR Associated with high CR levels Arginine Arginine Auxotrophy UreaCycle->Arginine

Caption: Metabolic pathway of this compound formation in cancer cells.

cluster_Lab Laboratory Analysis cluster_Data Data Analysis start Hypothesis: CR is a potential biomarker cohort Cohort Selection (Cancer Patients vs. Controls) start->cohort collection Sample Collection (Plasma / Urine) cohort->collection prep Sample Preparation (Protein Precipitation, Extraction) collection->prep analysis UPLC-MS/MS Analysis (Quantification of CR) prep->analysis quant Data Processing (Calibration & Quantification) analysis->quant stats Statistical Analysis (e.g., ROC Curves) quant->stats roc Determine Cutoff, Sensitivity & Specificity stats->roc validation Biomarker Validation roc->validation

Caption: Experimental workflow for this compound biomarker validation.

References

Unveiling the Link: A Comparative Guide to Creatine Riboside Levels in Tissues and Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the distribution and correlation of novel biomarkers between tissues and biofluids is paramount for advancing diagnostic and therapeutic strategies. This guide provides a comprehensive comparison of Creatine Riboside (CR) levels, a promising cancer biomarker, in tumor tissues and their corresponding presence in biofluids such as urine and plasma. We present supporting experimental data, detailed methodologies, and a comparative analysis with other relevant biomarkers.

This compound, a metabolite discovered through untargeted metabolomics, has emerged as a significant biomarker associated with several cancers, including non-small cell lung cancer (NSCLC) and cervical cancer.[1][2][3][4][5] Its origin as a tumor-derived metabolite underscores the importance of correlating its concentration in accessible biofluids with its presence at the tumor site.[6][7] This guide synthesizes the current understanding of this correlation, offering a valuable resource for ongoing research and clinical development.

Quantitative Correlation of this compound: A Tale of Two Compartments

The cornerstone of a viable biomarker is the reliable reflection of tissue-level phenomena in easily accessible biofluids. Studies have demonstrated a strong positive correlation between this compound levels in tumor tissues and biofluids, supporting its utility as a non-invasive diagnostic and prognostic tool.

Cancer TypeTissue vs. BiofluidCorrelation MetricFinding
Non-Small Cell Lung Cancer (NSCLC)Tumor vs. UrineSpearman's CorrelationA strong positive correlation exists between tumoral and urinary CR concentrations.[4]
Non-Small Cell Lung Cancer (NSCLC)Tumor vs. Adjacent Non-Tumor TissueConcentration Fold ChangeCR concentration is significantly elevated in tumor tissue compared to adjacent non-tumor tissue.[4][8]
Cervical CancerPrimary Tumor Volume vs. PlasmaPearson Correlation (r)A significant and strong correlation is observed between plasma CR levels and the volume of the primary tumor (p = 0.0084, r = 0.54).[7][9]
Lung CancerTumor Size vs. UrinePositive AssociationIncreasing urinary levels of CR show a positive association with increasing tumor size.[10]

Comparative Analysis: this compound vs. Alternative Biomarkers

This compound presents a compelling case as a biomarker, but its performance must be considered in the context of existing and emerging alternatives for lung and cervical cancers.

Cancer TypeBiomarkerSample TypeKey Performance Characteristics
Lung Cancer This compound (CR) Urine, Plasma Elevated in early-stage NSCLC; correlates with tumor size and worse prognosis.[10][11]
N-acetylneuraminic acid (NANA)UrineElevated in NSCLC and associated with worse prognosis; often studied in conjunction with CR.[10][11][12]
Circulating tumor DNA (ctDNA)BloodCan detect specific mutations (e.g., EGFR, ALK) to guide targeted therapy.[4]
Carcinoembryonic Antigen (CEA)BloodA conventional tumor marker, but with limited sensitivity and specificity for early-stage disease.
CYFRA 21-1BloodA marker for NSCLC, particularly squamous cell carcinoma.
Cervical Cancer This compound (CR) Plasma Significantly higher in patients than in controls (AUC = 0.88); correlates with tumor volume.[7][13] Using a cutoff of 25.3 nM, CR showed a sensitivity of 81.8% and a specificity of 83.3%.[7][13]
Squamous Cell Carcinoma Antigen (SCC)BloodA conventional tumor marker for squamous cell carcinoma of the cervix. Plasma CR levels showed poor correlation with SCC.[7][9]
CYFRA 21-1BloodAnother tumor marker, with poor correlation to plasma CR levels in cervical cancer.[7][9]
MicroRNAs (miRNAs)Blood, UrinePanels of specific miRNAs are being investigated for early detection and prognosis.
Human Papillomavirus (HPV) DNACervical Smear, BloodThe primary screening tool for cervical cancer risk.

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation and application of biomarker research. Below are summaries of the key experimental protocols used for the analysis of this compound.

Quantification of this compound in Biofluids by UPLC-ESI-MS/MS

This method allows for the precise and sensitive quantification of this compound and related metabolites in urine and serum.[6][14]

  • Sample Preparation:

    • Urine: An aliquot of urine (e.g., 15 µL) is mixed with a larger volume (e.g., 150 µL) of an acetonitrile:methanol:water mixture containing a labeled internal standard (this compound-¹³C,¹⁵N₂). The sample is vortexed and centrifuged to precipitate proteins. The supernatant is then transferred to an LC-MS vial for injection.

    • Serum/Plasma: An aliquot of serum or plasma (e.g., 40 µL) is mixed with a solution of acetonitrile in water (e.g., 120 µL of 75% acetonitrile) containing the internal standard. The sample is vortexed and centrifuged, and the supernatant is collected for analysis.[1]

  • Chromatography:

    • System: Ultra-Pressure Liquid Chromatography (UPLC) system.

    • Column: A hydrophilic interaction chromatography (HILIC) column is typically used for the separation of these polar metabolites.

    • Mobile Phase: A gradient mobile phase is employed.

    • Run Time: The total run time is approximately 11 minutes.[6][14]

  • Mass Spectrometry:

    • System: Tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for specific detection and quantification of the target analytes. The MRM transitions monitored are:

      • This compound (CR): 264.1 > 132.1 m/z

      • Creatinine riboside (CNR): 246.1 > 113.9 m/z

      • Creatine: 132.0 > 72.0 m/z

      • Creatinine: 114.0 > 85.8 m/z

      • CR-¹³C,¹⁵N₂ (Internal Standard): 267.1 > 134.9 m/z[6][14]

  • Data Analysis:

    • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The linear range of the method is typically from 4.50 to 10,000 nM.[6][14]

Spatial Analysis of this compound in Tissues by MALDI Imaging Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) enables the visualization of the spatial distribution of molecules directly in tissue sections.[2][15][16]

  • Tissue Sectioning: Thin sections (typically 10-20 µm) of frozen tumor and non-tumor tissues are cut using a cryostat and thaw-mounted onto a conductive slide.

  • Matrix Application: A suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid - DHB, or α-cyano-4-hydroxycinnamic acid - CHCA) is uniformly applied over the tissue section using an automated sprayer or nebulizer. The matrix co-crystallizes with the analytes on the tissue surface.

  • Data Acquisition:

    • The slide is placed in the MALDI mass spectrometer.

    • A laser is rastered across the tissue surface at a defined spatial resolution (e.g., 50-100 µm).

    • At each spot (pixel), a mass spectrum is acquired, recording the mass-to-charge ratio (m/z) of the ions produced.

  • Image Generation:

    • Software is used to generate an ion density map for the m/z value corresponding to this compound (and other molecules of interest).

    • The intensity of the CR signal at each pixel is represented by a color scale, creating a visual map of its distribution and abundance within the tissue architecture.

Visualizing the Molecular Landscape

To better understand the biological context and experimental approaches, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow.

Creatine_Riboside_Metabolism cluster_synthesis Creatine Synthesis cluster_conversion Creatine Conversion & CR Formation Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT (Kidney) Glycine Glycine Glycine->Guanidinoacetate Creatine Creatine Guanidinoacetate->Creatine GAMT (Liver) Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization Creatine_Riboside This compound (CR) Creatinine->Creatine_Riboside Ribosylation PPP Pentose Phosphate Pathway Products PPP->Creatine_Riboside Experimental_Workflow cluster_sample Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Tumor_Tissue Tumor Tissue MALDI MALDI Imaging MS Tumor_Tissue->MALDI Biofluid Biofluid (Urine/Plasma) LCMS UPLC-MS/MS Biofluid->LCMS Spatial_Distribution Spatial Distribution of CR in Tissue MALDI->Spatial_Distribution Quantification Quantification of CR in Biofluid LCMS->Quantification Correlation Correlation Analysis Spatial_Distribution->Correlation Quantification->Correlation

References

Creatine Riboside Levels in Different Cancer Types: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Creatine Riboside as an Oncometabolite and Potential Biomarker in Various Malignancies

This guide provides a comparative overview of this compound (CR) levels in different cancer types, based on currently available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the role of this novel oncometabolite in cancer biology and its potential as a diagnostic and prognostic biomarker.

This compound, a metabolite derived from cancer cells, has been identified as a potential biomarker associated with poor prognosis in several cancers.[1][2][3] Its elevated levels are linked to significant metabolic reprogramming within tumor cells, specifically the dysregulation of the mitochondrial urea cycle and an imbalance in nucleotide metabolism.[1][4][5] This guide synthesizes findings from key studies to present a comparative analysis of CR levels, details the methodologies for its quantification, and illustrates the associated metabolic pathways.

Comparative Analysis of this compound Levels

Quantitative data on this compound levels across a wide spectrum of cancers is still emerging. However, studies have consistently shown elevated CR levels in specific cancer types compared to non-tumorous tissues and in cancer cell lines compared to normal cells. The most comprehensive data is available for non-small cell lung cancer (NSCLC) and liver cancers, including hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (ICC).[2][6]

Summary of Quantitative this compound Data
Cancer TypeSample TypeFindingReference
Non-Small Cell Lung Cancer (NSCLC)Tumor Tissue vs. Adjacent Non-Tumor TissueSignificantly elevated in tumor tissue (n=80) compared to non-tumor tissue (n=67) (P < 0.0001).[4] 19-fold higher in tumor tissues compared to adjacent normal lung tissues (P<0.00001) in 48 NSCLC cases.[7][4][7]
NSCLC & HCCCell LinesHigher concentrations in human NSCLC and HCC cell lines compared to primary normal and immortalized human bronchial epithelial cells.[4][4]
Liver Cancer (HCC, ICC)Urine & TissueSignificantly elevated in HCC and ICC.[6][8][6][8]
Adrenocortical CancerUrineIdentified as a biomarker of risk and prognosis.[2][2]
Cervical CancerPlasmaPre-treatment plasma CR levels were significantly higher in patients compared to controls. Levels correlated with primary tumor volume.[9]

Experimental Protocols

Precise quantification of this compound is crucial for its validation as a biomarker. The following is a detailed methodology for the analysis of CR in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantification of this compound in Urine and Serum by UPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of urinary and serum metabolites.[8][10]

1. Sample Preparation

  • Urine Samples:

    • Thaw frozen urine samples on ice.

    • Vortex for 1 minute.

    • To a 15 µL aliquot of urine, add 150 µL of an ice-cold extraction buffer (acetonitrile:methanol:water at a 70:2.5:27.5 v/v/v ratio) containing a labeled internal standard (e.g., 5 µM this compound-¹³C,¹⁵N₂).[6][10]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to an LC-MS vial for analysis.[10]

  • Serum Samples:

    • Thaw frozen serum samples on ice.

    • To a 40 µL aliquot of serum, add 120 µL of 75% acetonitrile in water containing the labeled internal standard (e.g., 5 µM this compound-¹³C,¹⁵N₂).[10]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Transfer 130 µL of the supernatant to an LC-MS vial for analysis.[10]

2. UPLC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A hydrophilic interaction chromatography (HILIC) column is suitable for retaining the polar this compound molecule.

  • Mobile Phase and Gradient: A gradient elution is typically used, for example, with mobile phase A consisting of 1% to 40% aqueous solvent and mobile phase B as the organic solvent, run over a total time of approximately 11 minutes.[6]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ionization mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 264.1 > 132.1) and its labeled internal standard.[8][11]

3. Data Analysis

  • Generate a calibration curve using a synthetic this compound standard over a linear concentration range (e.g., 4.50–10,000 nM).[11]

  • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the results to urinary creatinine concentration for urine samples to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in this compound analysis, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Metabolism in Cancer

Creatine_Riboside_Metabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol CPS1 CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Upregulated in some cancers OTC OTC Urea_Cycle_Intermediates Urea Cycle Intermediates Carbamoyl_Phosphate->Urea_Cycle_Intermediates To Urea Cycle (Downregulated in CR-high tumors) CAD CAD Carbamoyl_Phosphate->CAD Diversion from Urea Cycle Arginine Arginine Creatinine Creatinine Arginine->Creatinine Metabolic Pathway Arginine_Depletion Arginine Auxotrophy Arginine->Arginine_Depletion Creatine_Riboside This compound (CR) Creatinine->Creatine_Riboside PPP Pentose Phosphate Pathway (PPP) Ribose_Phosphate Ribose-5-Phosphate PPP->Ribose_Phosphate Ribose_Phosphate->Creatine_Riboside Ribosylation Proliferation Cell Proliferation Creatine_Riboside->Proliferation Associated with Nucleotide_Synthesis Nucleotide Synthesis Nucleotide_Synthesis->Proliferation CAD->Nucleotide_Synthesis De novo Pyrimidine Synthesis

Caption: Dysregulated urea cycle and its link to this compound synthesis in cancer.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_Study_Design 1. Study Design cluster_Sample_Processing 2. Sample Collection & Processing cluster_Data_Acquisition 3. Data Acquisition cluster_Data_Analysis 4. Data Analysis Define_Objectives Define Objectives (e.g., Biomarker Discovery) Select_Cohorts Select Patient and Control Cohorts Define_Objectives->Select_Cohorts Sample_Collection Collect Biological Samples (Urine, Serum, Tissue) Select_Cohorts->Sample_Collection Metabolite_Extraction Metabolite Extraction (with Internal Standard) Sample_Collection->Metabolite_Extraction LCMS_Analysis UPLC-MS/MS Analysis (HILIC, MRM) Metabolite_Extraction->LCMS_Analysis Peak_Integration Peak Integration & Quantification LCMS_Analysis->Peak_Integration Statistical_Analysis Statistical Analysis (e.g., t-test, ROC curve) Peak_Integration->Statistical_Analysis Pathway_Analysis Pathway & Biomarker Analysis Statistical_Analysis->Pathway_Analysis

Caption: A typical workflow for metabolomics-based analysis of this compound.

Conclusion

This compound is a promising biomarker for several cancers, particularly those of the lung and liver. Its association with fundamental metabolic alterations in cancer cells highlights a potential vulnerability that could be exploited for therapeutic purposes.[1][2][3] The standardized analytical methods now available will facilitate further research to validate its clinical utility across a broader range of cancer types. Future studies should focus on expanding the quantitative analysis of this compound to other common malignancies to fully elucidate its role as a pan-cancer biomarker.

References

"assessing the prognostic value of Creatine riboside against existing cancer biomarkers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for precise and reliable prognostic biomarkers is a cornerstone of oncology research and personalized medicine. In this context, the novel metabolite Creatine Riboside (CR) has emerged as a promising candidate, demonstrating significant potential in predicting patient outcomes in various cancers. This guide provides an objective comparison of the prognostic value of this compound against established cancer biomarkers such as Carcinoembryonic Antigen (CEA), Alpha-fetoprotein (AFP), and Cancer Antigen 125 (CA-125). We present a synthesis of current experimental data, detailed methodologies, and an exploration of the underlying biological pathways.

Executive Summary

This compound is a cancer cell-derived metabolite consistently found at elevated levels in the urine and plasma of patients with non-small cell lung cancer (NSCLC), liver cancer, and cervical cancer.[1][2] Current research strongly indicates that higher concentrations of CR are associated with poorer prognosis, including reduced overall survival and shorter disease-free intervals.[3][4] While established biomarkers like CEA, AFP, and CA-125 have long been integrated into clinical practice for specific malignancies, CR offers a potential new axis of prognostic information rooted in the metabolic reprogramming of cancer cells. This guide will delve into the quantitative data supporting CR's prognostic utility and compare it with these traditional markers.

Quantitative Assessment of Prognostic Performance

The prognostic value of a biomarker is critically assessed through various statistical measures. The following tables summarize the available quantitative data for this compound and established biomarkers in relevant cancer types. It is important to note that direct head-to-head comparative studies are still emerging, and the data presented here are synthesized from independent research.

Table 1: Prognostic Value of this compound

Cancer TypeSample TypePrognostic ParameterValueReference
Non-Small Cell Lung Cancer (NSCLC)UrineHazard Ratio (Overall Survival)1.81 (p=0.0002)[4]
Stage I-II NSCLCUrineHazard Ratio (Overall Survival)1.71 (p=0.048)[4]
NSCLCUrineCorrelation with worse cancer-specific and disease-free survivalp=0.005 and p=0.003, respectively[3]
Liver Cancer (Intrahepatic Cholangiocarcinoma)UrineAssociation with poorer prognosisHigh levels of CR[5]
Cervical CancerPlasmaCorrelation with advanced FIGO stagep=0.0013

Table 2: Prognostic Value of Established Cancer Biomarkers

BiomarkerCancer TypeSample TypePrognostic ParameterValueReference
CEA Non-Small Cell Lung Cancer (NSCLC)SerumHazard Ratio (Overall Survival)2.28[6]
Stage I NSCLCSerumHazard Ratio (Overall Survival)1.98[6]
NSCLCSerumHazard Ratio (Progression-Free Survival)1.67
AFP Hepatocellular Carcinoma (HCC)SerumAssociation with poorer prognosisLevels >400 ng/mL[7]
HCC (resectable)SerumCorrelation with Overall and Disease-Free SurvivalHigh AFP levels[7]
HCC treated with TACESerumShorter Progression-Free and Overall SurvivalLevels >20 ng/mL at complete response
CA-125 Epithelial Ovarian CancerSerumHazard Ratio (Overall Survival)1.62[8]
Epithelial Ovarian CancerSerumHazard Ratio (Progression-Free Survival)1.59[8]
Ovarian Cancer (secondary debulking)SerumShorter SurvivalLevels >35 U/ml[9]

Underlying Biological Pathways

The prognostic significance of this compound is intrinsically linked to the metabolic rewiring that occurs in cancer cells. Elevated CR levels are a hallmark of dysregulated arginine and urea cycle metabolism.[2][10] This metabolic shift supports rapid cell proliferation and is associated with an immunosuppressive tumor microenvironment.[2][11]

This compound and Dysregulated Arginine/Urea Cycle Metabolism

In many tumors, a phenomenon known as "urea cycle dysregulation" (UCD) occurs.[12] This leads to a diversion of metabolites from the urea cycle to fuel pyrimidine synthesis, which is essential for DNA and RNA production in rapidly dividing cancer cells.[12] This process is also linked to arginine auxotrophy, making the cancer cells dependent on external sources of arginine for survival.[1][2] High levels of CR are indicative of this underlying metabolic state, which is associated with more aggressive tumors.[2]

Creatine_Riboside_Pathway Dysregulated arginine and urea cycle metabolism leading to this compound formation in cancer. cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol CPS1 CPS1 Citrulline Citrulline CPS1->Citrulline Ornithine_mito Ornithine Ornithine_mito->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS1 Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Ornithine_cyto Ornithine Arginine->Ornithine_cyto Arginase Glycine Glycine Glycine->Guanidinoacetate AGAT AGAT Creatine Creatine Guanidinoacetate->Creatine GAMT GAMT GAMT Creatinine Creatinine Creatine->Creatinine Creatine_Riboside This compound Creatinine->Creatine_Riboside Ribose5P Ribose-5-Phosphate (from PPP) Ribose5P->Creatine_Riboside Urea Urea Ornithine_cyto->Urea Arginase Arginase ASS1 ASS1 ASL ASL Argininosuccinate->Arginine ASL Dysregulation Dysregulation in Cancer Dysregulation->CPS1 Alteration Dysregulation->Arginase Upregulation Dysregulation->ASS1 Downregulation

Caption: Dysregulated arginine and urea cycle metabolism leading to this compound formation in cancer.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is paramount for their clinical utility. Below are the detailed methodologies for the quantification of this compound and a general protocol for the established biomarkers.

Measurement of Urinary this compound by UPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of this compound in urine samples.

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Vortex mix the samples to suspend any precipitates.

  • To a 15 µL aliquot of urine, add 150 µL of an ice-cold acetonitrile:methanol:water (70:2.5:27.5 v/v/v) solution containing a deuterated internal standard (e.g., this compound-¹³C,¹⁵N₂ at 5 µM).

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an LC-MS vial.

2. UPLC-MS/MS Conditions:

  • Chromatography: Utilize a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: Employ a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

UPLC_MSMS_Workflow Workflow for Urinary this compound Quantification by UPLC-MS/MS. Urine_Sample Urine Sample (15 µL) Vortex Vortex Mix Urine_Sample->Vortex Precipitation_Solution Precipitation Solution (Acetonitrile:Methanol:Water + Internal Standard) Precipitation_Solution->Vortex Centrifuge Centrifuge (20,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant (150 µL) to LC-MS Vial Centrifuge->Supernatant_Transfer UPLC_Separation UPLC Separation (HILIC Column) Supernatant_Transfer->UPLC_Separation MSMS_Detection MS/MS Detection (Positive ESI, MRM) UPLC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for Urinary this compound Quantification by UPLC-MS/MS.

General Protocol for Measurement of CEA, AFP, and CA-125 by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for the quantification of protein-based biomarkers in serum.

1. Principle:

  • A sandwich ELISA is typically employed, where the wells of a microplate are coated with a capture antibody specific to the biomarker of interest (e.g., anti-CEA antibody).

  • The patient's serum sample is added, and the biomarker binds to the capture antibody.

  • A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added and binds to a different epitope on the captured biomarker.

  • A substrate for the enzyme is then added, resulting in a colorimetric reaction. The intensity of the color is proportional to the concentration of the biomarker in the sample.

2. General Procedure:

  • Prepare standards, controls, and patient serum samples.

  • Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.

  • Add the enzyme-conjugated detection antibody to each well.

  • Incubate the plate, typically for 60 minutes at room temperature.

  • Wash the wells multiple times with a wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Add a stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Construct a standard curve and determine the concentration of the biomarker in the patient samples.

Discussion and Future Directions

This compound represents a new frontier in cancer biomarker discovery, offering a window into the metabolic dysregulation that drives tumor progression. Its non-invasive detection in urine and plasma makes it an attractive candidate for clinical development. While the current data strongly support its prognostic value, particularly in NSCLC, further large-scale, prospective studies are needed to directly compare its performance against established biomarkers in the same patient cohorts. Such studies should include comprehensive statistical analyses to determine sensitivity, specificity, and predictive values, which will be crucial for its potential integration into clinical practice.

Furthermore, the link between elevated this compound and arginine auxotrophy opens up exciting therapeutic possibilities. CR could serve as a companion diagnostic to identify patients who would most benefit from arginine-depleting therapies. As our understanding of cancer metabolism continues to grow, biomarkers like this compound will undoubtedly play an increasingly important role in guiding personalized treatment strategies and improving patient outcomes.

References

"head-to-head comparison of different analytical platforms for Creatine riboside"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Creatine riboside (CR) is emerging as a significant biomarker, particularly in oncology, necessitating robust and reliable analytical methods for its quantification in various biological matrices.[1] This guide provides a detailed head-to-head comparison of three common analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of this compound. The objective is to equip researchers with the necessary information to select the most appropriate platform for their specific research needs, supported by experimental data and detailed methodologies.

At a Glance: Platform Comparison

The choice of an analytical platform for this compound analysis hinges on the specific requirements of the study, such as the need for high sensitivity for biomarker discovery, high throughput for clinical sample screening, or absolute quantification for metabolic studies.

FeatureLC-MS/MSHPLC-UVNMR Spectroscopy
Sensitivity Very High (nM range)Moderate (µg/mL range)Low (µM to mM range)
Selectivity Very HighModerateHigh
Quantitative Accuracy High (with stable isotope-labeled internal standard)Good (with appropriate calibration)Very High (absolute quantification possible with qNMR)
Throughput HighHighLow to Moderate
Sample Requirement LowLowHigh
Cost HighLowHigh
Primary Application for CR Biomarker quantification in biological fluids and tissuesNot established, potentially for bulk substance purityStructural confirmation and absolute quantification of pure substance

Quantitative Performance Data

The following tables summarize the quantitative performance data for the analysis of this compound and related compounds on different platforms. It is important to note that while detailed data exists for LC-MS/MS analysis of this compound, the data for HPLC-UV and NMR is based on the analysis of the structurally similar and related compounds, creatine and creatinine, due to the limited availability of specific methods for this compound on these platforms.

Table 1: LC-MS/MS Performance for this compound Analysis

ParameterPerformanceReference
Linearity Range 4.50–10,000 nM[1][2]
Limit of Detection (LOD) Not explicitly stated, but capable of detecting very low concentrations[3]
Limit of Quantification (LOQ) 4.50 nM[2]
Precision (RSD%) Within acceptable limits as per regulatory guidelines[1][2]
Accuracy Within acceptable limits as per regulatory guidelines[1][2]

Table 2: HPLC-UV Performance for Creatine and Creatinine Analysis *

ParameterCreatineCreatinineReference
Linearity Range 1-100 µg/mL2-100 µg/mL[4]
Precision (Within-day RSD%) 1.0-4.6%1.7-4.4%[4]
Precision (Day-to-day RSD%) 2.2-4.7%2.3-5.4%[4]
Accuracy (RSD%) 2.4-4.7%2.4-4.8%[4]

*Data is for creatine and creatinine, not this compound.

Table 3: NMR Performance for Creatine and Creatinine Analysis *

ParameterPerformanceReference
Linearity Demonstrated across a large range of values[5]
Sensitivity Good[5]
Precision Good[5]

*Data is for creatine and creatinine, not this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the detailed experimental protocols for each platform.

LC-MS/MS Method for this compound Quantification

This method is adapted from a validated UPLC-ESI-MS/MS protocol for the simultaneous quantification of this compound and its precursors in biological samples.[1][2][6]

Sample Preparation (Serum):

  • To 40 µL of serum, add 120 µL of 75% acetonitrile in water containing a stable isotope-labeled internal standard (e.g., this compound-¹³C,¹⁵N₂ at 5 µM).[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C.

  • Transfer 130 µL of the supernatant to an LC-MS vial.

  • Inject 5 µL into the LC-MS/MS system.[6]

Chromatographic Conditions:

  • Column: Hydrophilic Interaction Chromatography (HILIC) column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is performed to separate the analytes.[2]

  • Flow Rate: 0.400 mL/min.[2]

  • Column Temperature: 40°C.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 264.1 > 132.1 m/z.[1][2][6]

    • Creatinine Riboside: 246.1 > 113.9 m/z.[1][2]

    • Creatine: 132.0 > 72.0 m/z.[1][2]

    • Creatinine: 114.0 > 85.8 m/z.[1][2]

    • CR-¹³C,¹⁵N₂ (Internal Standard): 267.1 > 134.9 m/z.[1][2][6]

HPLC-UV Method for this compound Analysis (Hypothetical)

As there are no established HPLC-UV methods specifically for this compound, the following protocol is a hypothetical adaptation based on methods for creatine and creatinine, considering the polar nature of this compound.[4][7]

Sample Preparation (for a standard solution):

  • Prepare a stock solution of this compound in water.

  • Prepare a working standard by diluting the stock solution in the mobile phase.

Chromatographic Conditions:

  • Column: A column suitable for polar compounds, such as a porous graphitic carbon (PGC) column (e.g., Hypercarb) or a mixed-mode column (e.g., Primesep 200).[7] Traditional C18 columns may show poor retention.[7]

  • Mobile Phase: An isocratic mobile phase of water with a low concentration of an organic modifier (e.g., acetonitrile) and an acidic modifier (e.g., 0.1% phosphoric acid or trifluoroacetic acid) to improve peak shape.[7]

  • Flow Rate: 0.75 - 1.0 mL/min.[4][7]

  • Column Temperature: Ambient.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 205-210 nm) would be necessary.[4][7]

Quantitative NMR (qNMR) Spectroscopy for this compound Analysis (Hypothetical)

This hypothetical protocol outlines the key steps for the absolute quantification of this compound using qNMR, a powerful technique for determining the purity of a substance without a specific reference standard of the analyte.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Dissolve both in a known volume of a deuterated solvent (e.g., D₂O).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard 1D proton experiment.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing and Quantification:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the concentration or purity of this compound using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Signaling Pathways and Experimental Workflows

Understanding the biological context of this compound and the analytical process is facilitated by visual diagrams.

This compound in Cancer Metabolism

This compound has been identified as a cancer cell-derived metabolite associated with dysregulation of the urea cycle and arginine metabolism.[3][8][9][10][11] Elevated levels of this compound are linked to arginine auxotrophy in cancer cells, presenting a potential therapeutic vulnerability.[9][10][11]

Creatine_Riboside_Metabolism cluster_urea_cycle Mitochondrial Urea Cycle cluster_creatine_synthesis Creatine Metabolism Arginine Arginine ASS1 ASS1 (downregulated) Arginine->ASS1 synthesis Creatine Creatine Arginine->Creatine synthesis Ornithine Ornithine ASS1->Ornithine impaired Creatinine Creatinine Creatine->Creatinine non-enzymatic cyclization Creatine_Riboside This compound (elevated) Creatinine->Creatine_Riboside ribosylation Dysregulation Dysregulation of Urea Cycle leads to metabolic shifts Analytical_Workflow Sample_Collection Biological Sample Collection (e.g., Serum, Urine, Tissue) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation Analytical_Platform Analytical Platform Sample_Preparation->Analytical_Platform LC_MS LC-MS/MS Analytical_Platform->LC_MS HPLC_UV HPLC-UV Analytical_Platform->HPLC_UV NMR NMR Analytical_Platform->NMR Data_Acquisition Data Acquisition LC_MS->Data_Acquisition HPLC_UV->Data_Acquisition NMR->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

References

Inter-Laboratory Validation of Creatine Riboside Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine riboside (CR) has emerged as a significant biomarker, particularly in the context of oncology, with elevated levels being associated with certain cancers.[1][2][3][4] As the clinical and research applications of CR expand, the need for robust and reproducible measurement methods becomes paramount. This guide provides a comprehensive overview of the current state of this compound quantification, focusing on the established analytical methodologies and their performance characteristics. While a formal, multi-center inter-laboratory validation study for this compound is not yet published, this document outlines the validated methods available, offering a framework for comparison and implementation.

Signaling Pathway and Metabolic Context

This compound is a metabolite derived from the intersection of creatine and nucleotide metabolism.[1] In certain cancer cells, dysregulation of metabolic pathways, including the urea cycle and nucleotide synthesis, can lead to an accumulation of CR.[1] This oncometabolite is then released and can be detected in biological fluids such as urine and plasma, making it a promising non-invasive biomarker.[2][3][4][5]

Metabolic Context of this compound cluster_creatine Creatine Metabolism cluster_pentose Pentose Phosphate Pathway cluster_cr_synthesis This compound Synthesis cluster_cancer Cancer Cell Creatine Creatine Creatinine Creatinine Creatine->Creatinine Spontaneous Cyclization Creatine_Riboside This compound Creatinine->Creatine_Riboside Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP Ribose5P Ribose-5-Phosphate PPP->Ribose5P Ribose5P->Creatine_Riboside Urine Urine/Plasma Creatine_Riboside->Urine Excretion Dysregulated_Metabolism Dysregulated Metabolism Dysregulated_Metabolism->Creatine_Riboside

Caption: Metabolic pathway showing the synthesis of this compound.

Analytical Methodologies for this compound Quantification

The primary and most thoroughly validated method for the quantification of this compound in biological matrices is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][3] This technique offers high sensitivity and specificity, which are crucial for detecting the low concentrations of CR typically found in biological samples.

UPLC-MS/MS Method

A precise and sensitive UPLC-ESI-MS/MS method has been developed and validated for the simultaneous quantification of this compound, creatinine riboside, creatine, and creatinine.[2][3]

Experimental Workflow:

UPLC-MS/MS Workflow for this compound Analysis Sample_Prep Sample Preparation (Urine/Serum Dilution) UPLC UPLC Separation (HILIC Column) Sample_Prep->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis

Caption: General workflow for this compound analysis by UPLC-MS/MS.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Urine: A simple dilution step is typically employed.[3]

    • Serum/Plasma: Protein precipitation with a solvent like acetonitrile is performed, followed by centrifugation to separate the supernatant for analysis.[5][6]

    • An internal standard, such as a stable isotope-labeled this compound (e.g., this compound-¹³C,¹⁵N₂), is added to the samples to ensure accuracy and account for any sample loss during preparation.[2][3]

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is used to achieve separation of the polar analytes.[2][3][6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives such as ammonium acetate is common.[3]

    • Flow Rate: A typical flow rate is maintained for optimal separation.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is utilized.[2][3]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.[2][3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (CR)264.1132.1
Creatinine Riboside (CNR)246.1113.9
Creatine132.072.0
Creatinine114.085.8
This compound-¹³C,¹⁵N₂ (ISTD)267.1134.9
Table 1: MRM transitions for the UPLC-MS/MS analysis of this compound and related compounds.[2][3][4]

Method Performance and Validation

The described UPLC-MS/MS method has been validated according to regulatory guidelines, demonstrating its suitability for biomarker quantification.[3]

ParameterPerformance Characteristic
Linearity The calibration curve is linear over a wide concentration range, typically from 4.50 to 10,000 nM.[2][3]
Sensitivity The method is highly sensitive, allowing for the detection of low levels of this compound in biological samples.[2]
Accuracy & Precision The method shows acceptable accuracy and precision, with intra- and inter-day variations within acceptable limits.[3]
Selectivity The use of MRM ensures high selectivity, minimizing interference from other components in the biological matrix.[3]
Stability This compound has been shown to be stable under various storage conditions.[3]
Table 2: Summary of performance characteristics for the validated UPLC-MS/MS method for this compound measurement.[2][3]

Comparison with Alternative Methods

While UPLC-MS/MS is the gold standard for this compound measurement, it is useful to consider other analytical techniques that have been applied to similar molecules like creatine and creatinine.

MethodPrincipleAdvantagesDisadvantagesApplicability to this compound
UPLC-MS/MS Chromatographic separation followed by mass spectrometric detection.[2][3]High sensitivity, high specificity, ability to multiplex.Requires expensive instrumentation and skilled operators.Current gold standard.
HPLC-UV Chromatographic separation followed by UV detection.[3]Lower cost, simpler instrumentation.Lower sensitivity and specificity compared to MS/MS.Potentially applicable, but may lack the required sensitivity for endogenous levels.
Colorimetric/Enzymatic Assays Chemical or enzymatic reactions that produce a color change.[6]High throughput, low cost.Prone to interferences from other molecules in the sample.[6]Not yet developed for this compound; specificity would be a major challenge.
Table 3: Comparison of analytical methods for the measurement of this compound and related compounds.

Considerations for Inter-Laboratory Studies

Establishing a robust inter-laboratory validation for this compound measurement will be a critical step in its development as a routine clinical biomarker. Key considerations for such a study would include:

  • Standardized Protocols: All participating laboratories must adhere to a strictly standardized analytical protocol, from sample handling to data analysis.

  • Reference Materials: The availability of certified reference materials for this compound is essential for ensuring accuracy and comparability across different laboratories.

  • Proficiency Testing: A proficiency testing program, where laboratories analyze blinded samples, would be necessary to assess and monitor performance over time. The variability in creatinine measurements across different labs highlights the importance of such programs.[7][8]

Conclusion

The measurement of this compound is well-established with a validated, high-performance UPLC-MS/MS method.[2][3] This method provides the necessary sensitivity and specificity for the accurate quantification of this promising cancer biomarker in various biological matrices. While a formal inter-laboratory validation study has not yet been published, the detailed protocol and performance data from single-laboratory validations provide a strong foundation for the standardization and wider adoption of this analytical approach. Future efforts should focus on establishing inter-laboratory comparison programs to ensure consistent and reliable measurement of this compound across different research and clinical settings, which is crucial for its ultimate utility in patient care.

References

Creatine Riboside: A Potential Challenger to Established Pan-Cancer Biomarkers?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for a universal biomarker that can detect a wide range of cancers at an early stage remains a paramount goal. In this comparison guide, we evaluate the emerging potential of creatine riboside as a pan-cancer biomarker against established players in the field: NTRK gene fusions, microsatellite instability (MSI), and tumor mutational burden (TMB). We delve into the available experimental data, detail the methodologies for their detection, and visualize the underlying biological pathways and workflows.

This compound, a metabolite derived from cancer cells, has shown promise as a non-invasive biomarker, particularly in lung and liver cancers. Its presence in urine and correlation with tumor size suggest it could be a valuable tool for early diagnosis and prognosis. This guide provides a critical comparison of this compound with current gold-standard pan-cancer biomarkers, offering a comprehensive overview for researchers in oncology and drug development.

Performance Metrics: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and established pan-cancer biomarkers. It is important to note that research on this compound as a pan-cancer biomarker is still in its early stages, and a direct comparison across a wide range of cancers is not yet available. The data for this compound is primarily from studies on lung, liver, and cervical cancers.

BiomarkerCancer Type(s)Sample TypeSensitivitySpecificityKey Findings
This compound Lung CancerUrineNot explicitly statedNot explicitly statedSignificantly elevated in Stage I & II NSCLC patients compared to controls. Levels correlate with tumor size.
Liver CancerUrineNot explicitly statedNot explicitly statedIdentified as a urinary diagnostic biomarker for liver cancer risk and prognosis.
Cervical CancerPlasma81.8%83.3%Plasma this compound levels were significantly higher in patients with cervical cancer compared to controls.
NTRK Gene Fusions Pan-Cancer (various solid tumors)Tissue, BloodVaries by detection method and cancer type.Varies by detection method and cancer type.Predictive biomarker for response to TRK inhibitor therapy.
Microsatellite Instability (MSI) Colorectal, Endometrial, Gastric, etc.TissueHigh (MSI-H) status is predictive of response to immune checkpoint inhibitors.High (MSI-H) status is predictive of response to immune checkpoint inhibitors.MSI-H is found in a subset of many different cancer types.
Tumor Mutational Burden (TMB) Pan-Cancer (various solid tumors)Tissue, BloodHigh TMB is associated with better response to immunotherapy.High TMB is associated with better response to immunotherapy.TMB varies widely across different cancer types.

Experimental Protocols: A Detailed Look at Detection Methodologies

An objective comparison of biomarkers necessitates a thorough understanding of their detection methods. The following sections provide detailed protocols for the key experiments cited.

This compound Detection: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method allows for the precise and sensitive quantification of this compound in biological samples like urine.

Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to suspend any precipitates.

  • To a 15 µL aliquot of urine, add 150 µL of an acetonitrile:methanol:water (70:2.5:27.5 v/v/v) solution containing a labeled internal standard (this compound-¹³C,¹⁵N₂).

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an LC-MS vial for analysis.

UPLC-MS/MS Analysis:

  • Inject 5 µL of the prepared sample into the UPLC-MS/MS system.

  • Chromatographic separation is typically performed on a hydrophilic interaction liquid chromatography (HILIC) column with a gradient mobile phase.

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

  • Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For this compound, the transition is m/z 264.1 > 132.1.

NTRK Gene Fusion Detection

Several methods are available for detecting NTRK gene fusions, each with its own advantages and limitations.

  • Immunohistochemistry (IHC): A screening method that detects the expression of Trk proteins. It is rapid and cost-effective but lacks specificity and requires confirmation with a molecular test.

  • Fluorescence In Situ Hybridization (FISH): A DNA-based method that uses fluorescent probes to detect rearrangements in the NTRK genes. It can identify fusions with novel partners but may not be as sensitive for all NTRK genes.

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): An RNA-based method that is highly sensitive for known fusion transcripts. However, it cannot detect novel fusion partners.

  • Next-Generation Sequencing (NGS): The most comprehensive method, capable of detecting both known and novel fusion partners. RNA-based NGS is preferred as it directly sequences the fusion transcripts.

Microsatellite Instability (MSI) Testing

MSI status is determined by analyzing the length of microsatellite repeats in tumor DNA compared to normal DNA.

  • PCR-based Fragment Analysis: This is the gold-standard method. DNA is extracted from tumor and normal tissue, and specific microsatellite markers are amplified by PCR. The size of the PCR products is then analyzed by capillary electrophoresis to detect any shifts in the tumor DNA, which indicate instability.

  • Immunohistochemistry (IHC): This method assesses the expression of the four main mismatch repair (MMR) proteins (MLH1, MSH2, MSH6, PMS2). Loss of expression of one or more of these proteins is indicative of a deficient MMR system and is highly correlated with MSI-H status.

  • Next-Generation Sequencing (NGS): NGS-based assays can also be used to determine MSI status by analyzing a large number of microsatellite loci.

Tumor Mutational Burden (TMB) Measurement

TMB is the total number of somatic mutations per megabase of sequenced DNA.

  • Whole Exome Sequencing (WES): This is considered the gold standard for TMB measurement as it provides a comprehensive view of the coding regions of the genome.

  • Targeted NGS Panels: In clinical practice, large targeted NGS panels are more commonly used. These panels sequence a predefined set of cancer-related genes. To ensure accuracy, the TMB values obtained from panel sequencing are often calibrated against WES-derived values. The TMB is calculated by dividing the total number of qualifying somatic mutations by the size of the coding region covered by the panel in megabases.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the process of biomarker validation, the following diagrams were created using the Graphviz DOT language.

cluster_0 This compound Metabolic Pathway in Cancer Creatinine Creatinine CreatineRiboside This compound Creatinine->CreatineRiboside Ribosylation Ribose5P Ribose-5-Phosphate (from Pentose Phosphate Pathway) Ribose5P->CreatineRiboside ArginineAuxotrophy Arginine Auxotrophy CreatineRiboside->ArginineAuxotrophy Associated with DysregulatedUreaCycle Dysregulated Mitochondrial Urea Cycle DysregulatedUreaCycle->ArginineAuxotrophy NucleotideImbalance Nucleotide Imbalance NucleotideImbalance->ArginineAuxotrophy

Caption: Proposed metabolic pathway leading to this compound production in cancer cells.

cluster_1 Biomarker Discovery and Validation Workflow Discovery Discovery Phase (e.g., Untargeted Metabolomics) Candidate Candidate Biomarker Identification (e.g., this compound) Discovery->Candidate Assay Analytical Method Development & Validation (e.g., UPLC-MS/MS) Candidate->Assay Clinical Clinical Validation in Independent Cohorts Assay->Clinical Performance Performance Evaluation (Sensitivity, Specificity) Clinical->Performance

Caption: A generalized workflow for the discovery and validation of a new biomarker.

Conclusion: A Promising but Unproven Pan-Cancer Biomarker

This compound presents an exciting new avenue in the search for non-invasive pan-cancer biomarkers. Its detection in urine and association with early-stage cancers make it a particularly attractive candidate for screening and early diagnosis. The underlying biology, linked to fundamental metabolic alterations in cancer cells such as a dysregulated urea cycle and nucleotide imbalance, provides a strong rationale for its potential as a broad-spectrum biomarker.

However, as the data presented in this guide indicates, research into this compound as a pan-cancer biomarker is still in its infancy when compared to established markers like NTRK fusions, MSI, and TMB. While the initial findings in lung, liver, and cervical cancers are promising, extensive validation across a wider range of tumor types is crucial to ascertain its true pan-cancer utility.

For researchers and drug development professionals, this compound represents a metabolite of high interest. Further studies focusing on large, multi-cancer cohorts are warranted to definitively establish its sensitivity and specificity and to understand how it performs in comparison to and potentially in combination with existing pan-cancer biomarkers. The development of standardized, high-throughput assays for its detection will also be critical for its potential translation into the clinical setting. The journey of this compound from a promising metabolite to a clinically validated pan-cancer biomarker is one that the oncology community will be watching with keen interest.

"clinical utility of Creatine riboside compared to standard diagnostic methods"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Clinical Utility of Creatine Riboside Versus Standard Diagnostic Methods for Lung, Liver, and Cervical Cancers.

For decades, the early and accurate diagnosis of cancer has been a cornerstone of effective treatment and improved patient outcomes. Standard diagnostic methods, while established, often present limitations in terms of invasiveness, cost, and in some cases, suboptimal sensitivity, particularly in detecting early-stage disease. Emerging evidence suggests that this compound (CR), a novel metabolite discovered in cancer metabolism, holds significant promise as a non-invasive biomarker. This guide provides an objective comparison of the clinical utility of this compound with standard diagnostic methods for lung, liver, and cervical cancers, supported by available experimental data and detailed methodologies.

I. Lung Cancer: this compound vs. Low-Dose Computed Tomography (LDCT)

Performance Comparison

Low-Dose Computed Tomography (LDCT) is the current standard for lung cancer screening in high-risk populations. However, it is associated with high false-positive rates and concerns regarding radiation exposure.[1][2] Urinary this compound has emerged as a strong classifier for lung cancer status, including early-stage non-small cell lung cancer (NSCLC).[3][4] While direct head-to-head trials are limited, we can compare their performance metrics from different studies.

Diagnostic MethodSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Key AdvantagesKey Limitations
This compound (Urinary) ~50% (as part of a metabolite panel)[4]~86% (as part of a metabolite panel)[4]Not explicitly statedNot explicitly statedNon-invasive (urine-based), cost-effective potential, associated with tumor size and poor prognosis.[5][6]Requires specialized LC-MS/MS analysis, performance as a standalone marker needs further validation.
Low-Dose CT (LDCT) 68.5% - 73.5%[7]99.2%[7]40.6% - 42.4%[7]99.7% - 99.8%[7]High sensitivity for detecting small nodules.[2]High false-positive rate (84-96%)[1], radiation exposure, potential for overdiagnosis.[1][2]
Experimental Protocols

A. Quantification of Urinary this compound via UPLC-ESI-MS/MS

The following protocol is a summarized standard procedure for the analysis of this compound in urine samples.

  • Sample Preparation: A 15 µL aliquot of urine is mixed with 150 µL of a solution containing acetonitrile, methanol, and water (70:2.5:27.5 v/v/v) and a labeled internal standard (this compound-¹³C,¹⁵N₂). The mixture is vortexed and then centrifuged at 20,000 g for 10 minutes at 4°C. 150 µL of the supernatant is transferred to an LC-MS vial for analysis.[8]

  • Chromatography: The separation is performed using a hydrophilic interaction chromatography (HILIC) column with a gradient mobile phase.[8]

  • Mass Spectrometry: Detection is carried out using an electrospray ionization (ESI) source in positive mode. Multiple Reaction Monitoring (MRM) is used to monitor the specific transitions for this compound (m/z 264.1 > 132.1) and its internal standard.[8]

B. Low-Dose Computed Tomography (LDCT) Screening

The standard protocol for LDCT lung cancer screening involves the following key parameters:

  • Patient Population: Annual screening is recommended for individuals aged 50-80 with a significant smoking history (e.g., ≥20 pack-years) who are current smokers or have quit within the last 15 years.[9][10]

  • Imaging Protocol: The scan is performed without contrast media. Technical parameters are optimized to minimize radiation dose, typically with a tube voltage of 100-120 kVp and a low tube current (e.g., 40-60 mAs).[10] The effective radiation dose should be ≤1.5 mSv.[11]

  • Image Interpretation: A positive result is typically defined by the presence of a non-calcified lung nodule of a certain size (e.g., ≥5 mm), which then requires further follow-up imaging or procedures.[9][11]

Workflow and Pathway Diagrams

experimental_workflow_lung Experimental Workflow: Lung Cancer Diagnosis cluster_cr This compound Analysis cluster_ldct LDCT Screening Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (Extraction & Centrifugation) Urine_Sample->Sample_Prep LC_MS UPLC-ESI-MS/MS Analysis Sample_Prep->LC_MS CR_Level Quantification of This compound Level LC_MS->CR_Level Diagnosis Lung Cancer Diagnosis/ Risk Stratification CR_Level->Diagnosis Patient High-Risk Patient LDCT_Scan Low-Dose CT Scan Patient->LDCT_Scan Image_Analysis Radiological Image Analysis LDCT_Scan->Image_Analysis Nodule_Detection Detection of Lung Nodules Image_Analysis->Nodule_Detection Nodule_Detection->Diagnosis

Caption: Workflow for lung cancer diagnosis using this compound and LDCT.

II. Liver Cancer: this compound vs. Ultrasound and Alpha-Fetoprotein (AFP)

Performance Comparison

The standard of care for hepatocellular carcinoma (HCC) surveillance in high-risk patients involves abdominal ultrasound with or without measurement of serum Alpha-Fetoprotein (AFP).[12][13] However, the sensitivity of this approach, particularly for early-stage tumors, can be limited.[14] Urinary this compound has shown potential as a biomarker for liver cancers, including intrahepatic cholangiocarcinoma (ICC).

Diagnostic MethodSensitivitySpecificityKey AdvantagesKey Limitations
This compound (Urinary, as part of a metabolite panel for ICC) Superior to CA19-9 (AUC=0.88 with combination)[15]Superior to CA19-9[15]Non-invasive, potential for improved classification of ICC.[15]Data is primarily for ICC, further validation needed for HCC.
Abdominal Ultrasound 47% (for early-stage HCC) - 84% (for any stage HCC)[14]HighWidely available, non-invasive.Operator-dependent, lower sensitivity for small tumors.[14]
Alpha-Fetoprotein (AFP) 40% - 64%[12]84% (at 20 ng/mL cutoff)[16]Simple blood test.High false-positive rate in patients with active hepatitis.[12]
Ultrasound + AFP 63% (for early-stage HCC)[14]Lower than ultrasound alone[14]Improved sensitivity over either method alone.[14][17]Increased false positives.
Experimental Protocols

A. Quantification of Urinary this compound via UPLC-MS/MS

The protocol for urinary CR analysis is similar to that described for lung cancer, employing UPLC-MS/MS for accurate quantification.[15]

B. Liver Cancer Surveillance Protocol

  • Patient Population: Patients with cirrhosis from any cause or other high-risk factors for HCC.[12]

  • Screening Interval: Typically every 6 months.[12]

  • Ultrasound Procedure: An abdominal ultrasound is performed to visualize the liver parenchyma and detect any focal lesions.

  • AFP Measurement: A blood sample is taken to measure the serum concentration of AFP. A level >20 ng/mL is often considered for further investigation, while >200 ng/mL is highly suggestive of HCC in the presence of a liver mass.[16]

  • Diagnostic Confirmation: Positive findings on screening are typically followed by more definitive imaging such as multiphase CT or MRI, and potentially a biopsy.[12]

Workflow and Pathway Diagrams

experimental_workflow_liver Experimental Workflow: Liver Cancer Surveillance cluster_cr This compound Analysis cluster_standard Standard Surveillance Urine_Sample Urine Sample Collection LC_MS UPLC-MS/MS Analysis Urine_Sample->LC_MS CR_Level Quantification of This compound LC_MS->CR_Level Diagnosis Liver Cancer Detection/ Risk Assessment CR_Level->Diagnosis Patient High-Risk Patient Ultrasound Abdominal Ultrasound Patient->Ultrasound Blood_Sample Blood Sample Collection Patient->Blood_Sample Ultrasound->Diagnosis AFP_Test AFP Measurement Blood_Sample->AFP_Test AFP_Test->Diagnosis

Caption: Workflow for liver cancer surveillance comparing CR with standard methods.

III. Cervical Cancer: this compound vs. Pap and HPV Tests

Performance Comparison

Cervical cancer screening is highly effective due to the long pre-cancerous phase and the availability of Pap and HPV tests.[18] These tests, however, require a pelvic examination, which can be a barrier for some individuals.[19] A pilot study has explored plasma this compound as a less invasive alternative.

Diagnostic MethodSensitivitySpecificityKey AdvantagesKey Limitations
This compound (Plasma) 81.8%[19][20]83.3%[19][20]Minimally invasive (blood test), potential to overcome barriers to traditional screening.[19]Pilot study with a small sample size, requires further validation in larger cohorts.
Pap Test Varies by age and frequencyVariesWell-established, detects cellular abnormalities.Requires pelvic exam, subjective interpretation.
HPV Test Generally higher than Pap testGenerally lower than Pap testHigh sensitivity for detecting high-risk HPV infections.Does not detect cellular changes directly.
Pap + HPV Co-testing Higher than either test aloneLower than Pap test aloneMaximizes detection of both viral infection and cellular changes.Increased potential for follow-up procedures.
Experimental Protocols

A. Quantification of Plasma this compound via LC-MS/MS

  • Sample Preparation: 100 µL of plasma is mixed with 1000 µL of 80% methanol containing a labeled internal standard. The mixture is filtered, dried, and reconstituted in water.[21]

  • LC-MS/MS Analysis: 5 µL of the prepared sample is injected for analysis using a system and parameters similar to those for urinary CR.[21]

B. Cervical Cancer Screening Procedure

  • Sample Collection: During a pelvic exam, a speculum is used to visualize the cervix. A small brush or spatula is used to collect a sample of cervical cells.[22][23][24]

  • Laboratory Analysis:

    • Pap Test: The collected cells are examined under a microscope to look for any abnormal changes (dysplasia).[24]

    • HPV Test: The cell sample is tested for the presence of DNA from high-risk HPV types.[22][25]

  • Follow-up: Abnormal results may lead to further investigations such as colposcopy and biopsy.[24]

Workflow and Pathway Diagrams

experimental_workflow_cervical Experimental Workflow: Cervical Cancer Screening cluster_cr This compound Analysis cluster_standard Standard Screening Blood_Sample Blood Sample Collection Plasma_Prep Plasma Preparation Blood_Sample->Plasma_Prep LC_MS LC-MS/MS Analysis Plasma_Prep->LC_MS CR_Level Quantification of This compound LC_MS->CR_Level Diagnosis Cervical Cancer/ Pre-cancer Detection CR_Level->Diagnosis Patient Patient Pelvic_Exam Pelvic Exam Patient->Pelvic_Exam Cervical_Sample Cervical Sample Collection Pelvic_Exam->Cervical_Sample Lab_Analysis Pap and/or HPV Test Cervical_Sample->Lab_Analysis Lab_Analysis->Diagnosis

Caption: Workflow for cervical cancer screening comparing CR with standard tests.

IV. The Underlying Biology: this compound Synthesis in Cancer

Elevated levels of this compound in cancer patients are believed to stem from a reprogramming of tumor cell metabolism. Specifically, it is associated with a dysregulation of the mitochondrial urea cycle and an imbalance in nucleotide synthesis.[26] This metabolic shift supports rapid cancer cell proliferation.

signaling_pathway Simplified Pathway of this compound Production in Cancer Cells Urea_Cycle Dysregulated Mitochondrial Urea Cycle Arginine Arginine Urea_Cycle->Arginine dysfunction leads to Nucleotide_Synthesis Increased Nucleotide Synthesis Demand Ribose Ribose (from Pentose Phosphate Pathway) Nucleotide_Synthesis->Ribose drives Creatine_Precursors Creatine/ Creatinine Pool Arginine->Creatine_Precursors contributes to CR This compound (CR) Creatine_Precursors->CR Ribose->CR Proliferation Cancer Cell Proliferation CR->Proliferation associated with Export Export to Urine/Blood CR->Export

Caption: Proposed metabolic pathway leading to elevated this compound in cancer.

V. Conclusion and Future Directions

This compound presents a compelling case as a novel, non-invasive biomarker for the diagnosis and prognosis of several cancers. Its utility lies in its potential to complement or, in some scenarios, provide a less invasive alternative to current standard diagnostic methods. For lung cancer, it may help in risk stratification and reducing the high false-positive rates of LDCT. In liver cancer, particularly ICC, it shows promise for improved diagnostic accuracy over existing blood-based markers. For cervical cancer, a blood-based CR test could significantly lower screening barriers.

However, it is crucial to acknowledge that the research is still evolving. Large-scale, prospective clinical trials are necessary to validate the diagnostic accuracy of this compound across diverse patient populations and to directly compare its performance head-to-head with standard methods. Standardization of analytical methods and establishment of definitive clinical cut-off values will also be critical for its integration into routine clinical practice. If these hurdles are overcome, this compound could become an invaluable tool in the oncologist's diagnostic arsenal, paving the way for more personalized and less invasive cancer care.

References

Safety Operating Guide

Navigating the Safe Disposal of Creatine Riboside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of Creatine Riboside

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C9H17N3O6[1][2]
Molecular Weight 263.25 g/mol [2]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
Storage Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months.[1]
Shipping Shipped under ambient temperature as a non-hazardous chemical.[2]

Step-by-Step Disposal Protocol for this compound

Given that this compound is supplied as a non-hazardous chemical, the disposal procedure should align with standard laboratory practices for non-hazardous waste. However, it is crucial to consult your institution's specific safety guidelines and local regulations.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Lab coat

  • Nitrile gloves

2. Waste Classification:

  • Uncontaminated this compound: If the compound is in its pure, unused form and is not contaminated with any hazardous substances, it can likely be disposed of as non-hazardous chemical waste.

  • Contaminated this compound: If the compound has been used in experiments and is mixed with or has come into contact with other hazardous chemicals (e.g., solvents, other reagents), it must be treated as hazardous waste. The specific type of hazardous waste will depend on the nature of the contaminants.

3. Disposal of Uncontaminated this compound:

  • Solid Waste:

    • Ensure the this compound is in a solid, stable form.

    • Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.

    • Dispose of the container in the designated non-hazardous chemical waste stream provided by your institution.

  • Solutions:

    • Aqueous solutions of this compound, if not contaminated with hazardous materials, may be suitable for drain disposal, highly diluted with water. However, always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.

    • Solutions of this compound in solvents (like DMSO) must be disposed of as chemical waste. Collect these solutions in a designated, labeled waste container for solvents.

4. Disposal of Contaminated this compound:

  • Any this compound waste that is contaminated with hazardous materials must be disposed of according to the protocols for those hazardous materials.

  • For instance, if this compound is mixed with a flammable solvent, it should be disposed of in the flammable waste stream.

  • Always segregate different types of hazardous waste to prevent dangerous reactions.

5. Disposal of Contaminated Labware:

  • Glassware and other lab materials that have come into contact with this compound should be decontaminated or disposed of as chemical waste.

  • If the labware is contaminated with hazardous materials, it must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for this compound disposal.

Important Safety Considerations

  • Consult Institutional Guidelines: The procedures outlined above are general recommendations. Always prioritize your institution's specific Environmental Health and Safety (EHS) protocols.

  • Waste Minimization: As a best practice, aim to minimize the generation of chemical waste whenever possible.

  • Labeling: Ensure all waste containers are clearly and accurately labeled to prevent accidental mixing of incompatible chemicals.

  • Unknowns: If you are ever unsure about the proper disposal method for a particular waste stream, contact your EHS office for guidance.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.